(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Description
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Properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKAEJDRNLHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347266 | |
| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333435-40-8 | |
| Record name | (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone synthesis pathway
An In-depth Technical Guide to the Synthesis of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Abstract
This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a 3-aminobenzofuran core acylated at the 2-position, makes it an attractive target for synthetic exploration. This guide provides a comprehensive, technically detailed pathway for its synthesis, designed for researchers, chemists, and professionals in drug development. We will delve into a robust and efficient two-step synthetic sequence, explaining the underlying chemical principles, providing a detailed experimental protocol, and discussing the critical parameters that ensure a successful outcome. The synthesis proceeds via an initial O-alkylation of 2-hydroxybenzonitrile followed by a base-mediated intramolecular Thorpe-Ziegler cyclization.
Introduction and Strategic Overview
The benzofuran motif is a cornerstone in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of an amino group at the C3 position and an acyl group at the C2 position can significantly modulate the biological profile of the benzofuran core, making these derivatives highly sought after in drug discovery programs.[2]
The synthesis of this compound presents a unique challenge: the concurrent formation of the furan ring and the installation of the amino and ketone functionalities with precise regiochemistry. A direct Friedel-Crafts acylation of 3-aminobenzofuran is often complicated by poor regioselectivity and potential side reactions involving the amino group.[3] Therefore, a more elegant and controlled strategy is required.
The pathway detailed in this guide builds the molecule sequentially, ensuring high regioselectivity. The core logic is as follows:
-
Coupling of Precursors: An ether linkage is first formed between a phenol-containing nitrile (2-hydroxybenzonitrile) and an α-haloketone (2-bromo-1-(4-methylphenyl)ethanone). This step assembles all the necessary atoms for the final heterocyclic ring.
-
Intramolecular Cyclization: The molecule is then induced to cyclize via a base-catalyzed reaction. This key step, a variation of the Thorpe-Ziegler reaction, involves the nucleophilic attack of the nitrile's α-carbon onto the ketone carbonyl, forming the furan ring and generating the C3-amino group in a single, efficient transformation.[4][5]
This approach is advantageous due to the accessibility of the starting materials and the high efficiency of the cyclization step.
Synthesis Pathway Workflow
The overall synthetic transformation is illustrated below.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Insights
Step 1: O-Alkylation
This step is a classic Williamson ether synthesis. The weakly acidic phenolic proton of 2-hydroxybenzonitrile is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon of 2-bromo-1-(4-methylphenyl)ethanone in an SN2 reaction, displacing the bromide ion and forming the key ether intermediate. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates this reaction by solvating the cation without interfering with the nucleophile.
Step 2: Intramolecular Thorpe-Ziegler Cyclization
This is the critical ring-forming step. A strong, non-nucleophilic base, such as sodium ethoxide or DBU, deprotonates the carbon alpha to the nitrile group, creating a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the adjacent electrophilic carbonyl carbon. This process forms a five-membered ring and a transient imine, which rapidly tautomerizes to the more stable enamine. The enamine functionality within the benzofuran ring system is the final 3-amino group.[5] This reaction is highly efficient due to the favorable proximity of the reacting groups (a Thorpe-Ingold effect).
Caption: Simplified mechanism of the Thorpe-Ziegler cyclization step.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| 2-Hydroxybenzonitrile | C₇H₅NO | 119.12 | 1.0 | Starting material |
| 2-Bromo-1-(4-methylphenyl)ethanone | C₉H₉BrO | 213.07 | 1.05 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | Base for Step 1 |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 1.2 | Base for Step 2 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | Solvent for Step 1 |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | Solvent for Step 2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Extraction Solvent |
| Brine | NaCl(aq) | - | - | Washing Solution |
Step-by-Step Procedure
Step 1: Synthesis of 2-(2-oxo-2-(p-tolyl)ethoxy)benzonitrile
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzonitrile (5.95 g, 50 mmol) and anhydrous potassium carbonate (10.36 g, 75 mmol).
-
Add 100 mL of anhydrous dimethylformamide (DMF).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromo-1-(4-methylphenyl)ethanone (11.18 g, 52.5 mmol) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude solid intermediate under vacuum. The product can be purified further by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
-
In a 250 mL round-bottom flask, dissolve the dried intermediate from Step 1 (e.g., 12.6 g, 50 mmol, assuming 100% conversion for calculation) in 120 mL of absolute ethanol.
-
Warm the mixture gently to ensure complete dissolution.
-
To this solution, add sodium ethoxide (4.08 g, 60 mmol) carefully in portions. The solution may change color and become warm.
-
Stir the reaction mixture at room temperature for 2-3 hours. The formation of the product is often indicated by a precipitate. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture carefully with a few drops of glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Add 100 mL of water to the residue, which will cause the crude product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Expected Characterization Data:
-
Appearance: Typically a white to off-white or yellow solid.
-
¹H NMR: Expect signals for the aromatic protons of the benzofuran and p-tolyl rings, a singlet for the methyl group, and a broad singlet for the NH₂ protons.
-
¹³C NMR: Expect signals corresponding to the aromatic carbons, the carbonyl carbon, and the methyl carbon.
-
Mass Spectrometry (MS): The ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of the product (252.29 g/mol ).
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (amine), C=O stretching (ketone), and C-O-C stretching (ether).
Conclusion
The described two-step synthesis provides a reliable and efficient route to this compound. The strategy leverages a classic Williamson ether synthesis followed by a powerful Thorpe-Ziegler intramolecular cyclization. This method offers high yields and excellent regiocontrol, avoiding the pitfalls of other potential synthetic routes. The resulting compound serves as a valuable building block for further chemical modification, enabling access to a diverse library of novel benzofuran derivatives for evaluation in pharmaceutical and materials science applications.
References
-
Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Darujournal of Pharmaceutical Sciences, 30(2), 265-277. Available at: [Link][6]
- Thorpe, J. F. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203. Available at: [Link][4]
- Asiri, A. M., & Khan, S. A. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Journal of the Korean Chemical Society, 54(6), 708-712.
-
Ye, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3689. Available at: [Link][2][7]
-
Cui, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry, 19(13), 4148-4153. Available at: [Link][8]
-
Li, J., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 12(45), 29286-29305. Available at: [Link][1]
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Kim, J., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31235-31239. Available at: [Link][3]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. Available at: [Link][5]
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- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 7. mdpi.com [mdpi.com]
- 8. Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, a member of the aminobenzofuran class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry. The benzofuran core is a constituent of numerous biologically active molecules, and its derivatives have shown a wide array of pharmacological activities, including potential applications in oncology and neurodegenerative disease.[1][2] A thorough understanding of the physicochemical properties of this specific molecule is a critical prerequisite for its advancement in any drug discovery and development pipeline. These properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are fundamental to formulation development and in-vivo performance.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive published experimental data for this specific entity, this document presents computationally predicted values for key parameters. More importantly, it furnishes detailed, field-proven, step-by-step experimental protocols to enable researchers to determine these properties empirically. The methodologies described are designed to ensure data integrity and reproducibility, forming a self-validating framework for the comprehensive characterization of this compound.
Chemical Identity and Structure
The foundational step in characterizing any compound is to confirm its identity and structure.
-
Chemical Name: this compound
-
CAS Number: 333435-40-8
-
Molecular Formula: C₁₆H₁₃NO₂
-
Molecular Weight: 251.28 g/mol
The molecular structure, depicted below, consists of a central benzofuran ring system. An amino group is substituted at the 3-position, and a 4-methylphenyl ketone (p-toluoyl) group is attached at the 2-position. This arrangement of functional groups is anticipated to dictate the molecule's chemical reactivity, polarity, and potential for intermolecular interactions.
Sources
Technical Guide: Elucidating the Putative Mechanism of Action of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
A Guide for Researchers and Drug Development Professionals
Abstract
(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is a member of the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities.[1][2][3] While direct studies on this specific molecule are not extensively published, the known biological profiles of structurally related 3-aminobenzofuran and other benzofuran derivatives allow for the formulation of several well-grounded hypotheses regarding its mechanism of action. This guide synthesizes the current understanding of benzofuran pharmacology to propose putative mechanisms and provides a framework of experimental protocols to systematically investigate these hypotheses. The primary proposed mechanisms of action for this compound fall into two main categories: oncology and neurodegeneration, with potential enzyme inhibition being a cross-cutting theme.
Introduction to the Benzofuran Scaffold
The benzofuran ring system, consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[2][4] This structural motif is present in numerous natural products and synthetic molecules that exhibit a broad spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, neuroprotective, and antifungal properties.[1][3][5] The versatility of the benzofuran core allows for substitutions at various positions, leading to a diverse chemical space and a wide range of pharmacological activities.[2] The subject of this guide, this compound, features a 3-amino substitution and a 2-keto linkage to a methylphenyl group, suggesting potential interactions with multiple biological targets.
Hypothesized Mechanism of Action I: Anticancer Activity
A significant body of research points to the potent anticancer activities of benzofuran derivatives.[1][2][3][6][7] Based on this, a primary putative mechanism for this compound is the inhibition of cancer cell proliferation and induction of apoptosis.
Putative Target: Lysine-Specific Demethylase 1 (LSD1)
Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a critical role in carcinogenesis by regulating gene expression through histone demethylation.[6] It has emerged as a promising target for cancer therapy.[6] Several novel benzofuran derivatives have been identified as potent LSD1 inhibitors, demonstrating robust antitumor efficacy in vitro and in vivo.[6]
-
Proposed Mechanism: this compound may act as an inhibitor of LSD1. By binding to the enzyme, it could block its demethylase activity, leading to alterations in gene expression that suppress tumor growth and induce apoptosis. The aminobenzofuran core could play a crucial role in interacting with the active site of LSD1.
Putative Pathway: Induction of Apoptosis via Reactive Oxygen Species (ROS)
Another well-documented anticancer mechanism for benzofuran derivatives involves the induction of oxidative stress and subsequent apoptosis in cancer cells.[5]
-
Proposed Mechanism: The compound may selectively increase the levels of reactive oxygen species (ROS) within cancer cells. This disruption of the mitochondrial membrane potential can lead to the release of cytochrome c, which in turn activates the caspase cascade (specifically Caspase-3/7), culminating in programmed cell death (apoptosis).[5]
Figure 1: Hypothesized pathway for apoptosis induction via increased ROS in cancer cells.
Hypothesized Mechanism of Action II: Neuroprotective Activity
Recent studies have highlighted the potential of 3-aminobenzofuran derivatives as multifunctional agents for the treatment of neurodegenerative diseases like Alzheimer's.[8][9][10]
Putative Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. A novel series of 3-aminobenzofuran derivatives has been shown to be potent inhibitors of both AChE and BuChE.[8][10]
-
Proposed Mechanism: this compound may act as a dual inhibitor of AChE and BuChE. By preventing the breakdown of the neurotransmitter acetylcholine, the compound could help to alleviate the cognitive symptoms associated with Alzheimer's disease. Kinetic studies on related compounds suggest a mixed-type inhibition.[8][10]
Putative Activity: Inhibition of Amyloid-Beta (Aβ) Aggregation
The aggregation of amyloid-beta peptides is a pathological hallmark of Alzheimer's disease. Some 3-aminobenzofuran derivatives have demonstrated the ability to inhibit both self-induced and AChE-induced Aβ aggregation.[8][9]
-
Proposed Mechanism: The compound may interfere with the aggregation process of Aβ peptides, preventing the formation of toxic oligomers and plaques in the brain.[9]
Figure 2: Dual hypothesized neuroprotective mechanism of action.
Other Potential Mechanisms
The broad bioactivity of the benzofuran scaffold suggests other potential mechanisms:
-
SIRT2 Inhibition: A series of benzofuran derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer and neurodegenerative diseases.[11]
-
Monoamine Transporter Interaction: Some benzofuran derivatives are known to interact with serotonin, dopamine, and norepinephrine transporters, suggesting potential applications as CNS stimulants or antidepressants.[12][13]
Proposed Experimental Workflows for Mechanism Elucidation
To validate the hypothesized mechanisms of action for this compound, a systematic experimental approach is required.
In Vitro Anticancer Activity Workflow
Figure 3: Experimental workflow to investigate anticancer properties.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Culture: Plate cancer cell lines (e.g., K562, HeLa) in 96-well plates and incubate for 24 hours.[1]
-
Compound Treatment: Treat cells with varying concentrations of this compound for 48 hours. A vehicle control (e.g., 1% DMSO) should be included.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Protocol 2: Caspase-Glo 3/7 Assay for Apoptosis
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add Caspase-Glo 3/7 reagent to each well, mix, and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.[5]
In Vitro Neuroprotective Activity Workflow
Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme Preparation: Prepare solutions of AChE (from electric eel) and BuChE (from equine serum).
-
Reaction Mixture: In a 96-well plate, mix the enzyme, DTNB (Ellman's reagent), and the test compound at various concentrations in a phosphate buffer.
-
Initiate Reaction: Add the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) to start the reaction.
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the IC50 values for the inhibition of both AChE and BuChE.[9]
Summary of Quantitative Data from Related Compounds
To provide context for potential efficacy, the following table summarizes IC50 values of various benzofuran derivatives against relevant targets from the literature.
| Compound Class | Target | IC50 Value | Cell Line/System | Reference |
| Benzofuran Derivative (17i) | LSD1 | 0.065 µM | Molecular Assay | [6] |
| Benzofuran Derivative (17i) | Proliferation | 2.06 µM | H460 (Lung Cancer) | [6] |
| 3-Aminobenzofuran (5f) | AChE | 0.64 µM | In Vitro (Eel) | [9][10] |
| 3-Aminobenzofuran (5f) | BuChE | 1.12 µM | In Vitro (Equine) | [9][10] |
| Benzofuran Derivative (7e) | SIRT2 | 3.81 µM | Enzymatic Assay | [11] |
Conclusion
While the precise mechanism of action for this compound remains to be empirically determined, the rich pharmacology of the benzofuran scaffold provides a strong foundation for targeted investigation. The most promising putative mechanisms involve anticancer activity, likely through LSD1 inhibition or induction of apoptosis, and neuroprotective effects via cholinesterase and Aβ aggregation inhibition. The experimental workflows detailed in this guide offer a clear path to systematically test these hypotheses, elucidate the compound's true biological function, and assess its therapeutic potential.
References
- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Novel benzofuran derivatives: Synthesis and antitumor activity.
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
- Novel 3-aminobenzofuran derivatives as multifunctional agents for the tre
- Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PMC - PubMed Central.
- (PDF) Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.
- Substituted benzofuran. Wikipedia.
- Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PMC - PubMed Central.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. PubMed.
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The Multifaceted Biological Activities of 3-Aminobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of the 3-Aminobenzofuran Scaffold in Medicinal Chemistry
The benzofuran nucleus, a heterocyclic system composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among its various substituted forms, the 3-aminobenzofuran moiety has garnered significant attention from researchers and drug development professionals. The introduction of an amino group at the C-3 position imparts unique physicochemical properties and offers a versatile handle for structural modifications, leading to a diverse range of pharmacological effects.[3]
This in-depth technical guide provides a comprehensive overview of the synthesis and significant biological activities of 3-aminobenzofuran derivatives. We will delve into their anticancer, neuroprotective, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties, supported by quantitative data, detailed experimental protocols, and mechanistic insights. This document is designed to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical guidance for harnessing the therapeutic potential of this promising class of compounds.
Synthetic Strategies for 3-Aminobenzofuran Derivatives
The development of efficient and versatile synthetic methodologies is crucial for exploring the full potential of the 3-aminobenzofuran scaffold. Several effective strategies have been established, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability.
One-Pot Domino Synthesis from 2-Hydroxybenzonitriles
A highly efficient approach for the synthesis of 3-aminobenzofuran-2-carboxamides involves a one-pot reaction starting from readily available 2-hydroxybenzonitriles. This method proceeds through an initial O-alkylation with an α-halo nitrile, followed by an intramolecular Thorpe-Ziegler cyclization.[4]
Experimental Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide from 2-Hydroxybenzonitrile [4]
-
Step 1: O-Alkylation.
-
To a solution of 2-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(cyanomethoxy)benzonitrile.
-
-
Step 2: Thorpe-Ziegler Cyclization.
-
Dissolve the crude 2-(cyanomethoxy)benzonitrile in ethanol.
-
Add a solution of potassium hydroxide (KOH, 1.5 eq) in ethanol to the mixture.
-
Heat the reaction to 75°C and stir for 3 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid (HCl).
-
The precipitated solid is filtered, washed with water, and dried to afford 3-aminobenzofuran-2-carboxamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Copper-Catalyzed Annulative Amination
A facile, one-step synthesis of 3-aminobenzofurans can be achieved through a copper-catalyzed annulative amination of ortho-alkynylphenols with O-acylated hydroxylamines. This method offers mild reaction conditions and a broad substrate scope.[5]
Experimental Protocol: Copper-Catalyzed Synthesis of 3-Aminobenzofurans [5]
-
Reaction Setup:
-
In a reaction vial, combine the ortho-alkynylphenol (1.0 eq), O-acylated hydroxylamine (1.2 eq), copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%), and lithium tert-butoxide (LiOt-Bu, 2.0 eq).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Anticancer Activity: Targeting Key Signaling Pathways
3-Aminobenzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways that drive tumor growth and proliferation.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[6] Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting this critical signaling cascade.[6][7]
For instance, certain benzo[b]furan derivatives have demonstrated potent efficacy against breast cancer cells (MCF-7) with IC₅₀ values in the nanomolar range (e.g., 0.051 µM and 0.057 µM). These compounds were found to induce cell cycle arrest at the G2/M phase and trigger mitochondrial-mediated apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[6]
Induction of Apoptosis via the Extrinsic Pathway
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. Some benzofuran-substituted chalcone derivatives have been shown to trigger apoptosis through the extrinsic pathway in human lung and breast cancer cells.[8] This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.
Studies have demonstrated that certain benzofuran derivatives can increase the expression of key apoptotic proteins and activate caspase-3, a key executioner caspase.[3][9] For example, treatment of cancer cells with specific benzofuran derivatives led to a significant, dose-dependent increase in caspase-3/7 activity.[3][10]
Quantitative Data: In Vitro Anticancer Activity
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzo[b]furan | MCF-7 (Breast) | 0.051 | [6] |
| Benzo[b]furan | MCF-7 (Breast) | 0.057 | [6] |
| Benzofuran-chalcone | MCF-7 (Breast) | 2.71 - 9.37 | [8] |
| Benzofuran-chalcone | MDA-MB-231 (Breast) | 2.12 - 5.36 | [8] |
| Benzofuran-chalcone | A549 (Lung) | 2.21 - 3.23 | [8] |
| Benzofuran-chalcone | H1299 (Lung) | 2.92 - 6.07 | [8] |
Experimental Protocol: MTT Assay for Anticancer Activity
-
Cell Seeding:
-
Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 3-aminobenzofuran derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Neuroprotective Effects in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the key pathological features of AD is the deficiency of the neurotransmitter acetylcholine (ACh) due to its hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[11] 3-Aminobenzofuran derivatives have emerged as promising multifunctional agents for the treatment of AD, primarily through their potent inhibition of these cholinesterase enzymes.[11][12][13]
Cholinesterase Inhibition
A series of novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both AChE and BuChE.[11][12] In vitro studies using the Ellman's method have demonstrated that many of these compounds exhibit significant inhibitory activity, with IC₅₀ values in the micromolar to nanomolar range.[11]
The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the 3-aminobenzofuran scaffold play a crucial role in their inhibitory potency. For instance, derivatives with electron-withdrawing groups like fluoro, chloro, and bromo often show enhanced inhibitory activity compared to those with electron-donating groups.[11] One particular derivative, containing a 2-fluorobenzyl moiety, has shown excellent inhibitory activity against both AChE and BuChE.[13]
Quantitative Data: Cholinesterase Inhibitory Activity[11]
| Derivative | R Group | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 5a | H | 0.81 | 7.62 |
| 5f | 2-F | 0.64 | 0.55 |
| 5h | 4-F | 1.68 | 1.39 |
| 5i | 2-Cl | 1.05 | 9.88 |
| 5l | 2-Br | 1.34 | 10.54 |
| Donepezil | - | 0.016 | 3.99 |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [11]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare stock solutions of acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a stock solution of AChE enzyme in the phosphate buffer.
-
Prepare stock solutions of the 3-aminobenzofuran derivatives and a positive control (e.g., donepezil) in DMSO, followed by serial dilutions in the phosphate buffer.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 25 µL of the test compound solution at different concentrations.
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution to each well.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader at different time intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (without inhibitor).
-
Calculate the IC₅₀ value from the dose-response curve.
-
Antimicrobial Activity: A New Frontier
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzofuran derivatives, including those with a 3-amino substitution, have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15]
Mechanism of Action: Inhibition of DNA Gyrase
One of the key mechanisms underlying the antibacterial activity of some benzofuran derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and transcription.[4][6][16] DNA gyrase is an attractive target for antibacterial drugs as it is absent in humans.[4]
Benzofuran-pyrazole hybrid compounds have been shown to be potent inhibitors of E. coli DNA gyrase B, with one derivative exhibiting an IC₅₀ of 9.80 µM, comparable to the standard drug ciprofloxacin.[6][16]
Antifungal Activity and Ergosterol Biosynthesis
Some benzofuran derivatives also exhibit antifungal activity, potentially through the disruption of the fungal cell membrane by interfering with ergosterol biosynthesis.[10][17][18][19] Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and ultimately cell death.[18][19] While specific studies on 3-aminobenzofurans targeting this pathway are emerging, it represents a promising area for further investigation.
Quantitative Data: Antimicrobial Activity
| Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| 3-Benzofurancarboxylic acid | Staphylococcus aureus | 50 - 200 | [20][21] |
| 3-Benzofurancarboxylic acid | Candida albicans | 100 | [20][21] |
| Benzofuran-pyrazole | Various bacteria & fungi | 2.50 - 20.60 | [4][9] |
| Aza-benzofuran | Salmonella typhimurium | 12.5 | [22] |
| Aza-benzofuran | Staphylococcus aureus | 12.5 | [22] |
Broad-Spectrum Biological Potential: A Glimpse into Other Activities
In addition to their well-established anticancer, neuroprotective, and antimicrobial properties, 3-aminobenzofuran derivatives have shown promise in several other therapeutic areas.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some benzofuran derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[3][23] The mechanism of action may involve the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[20][22][24] For example, certain aza-benzofuran derivatives have shown potent inhibition of NO production in LPS-stimulated macrophages with IC₅₀ values as low as 16.5 µM.[3]
Antiviral Activity
The search for novel antiviral agents is of paramount importance. Benzofuran derivatives have been investigated for their activity against a range of viruses, including HIV, coronaviruses, and influenza virus.[1][25][26] Some derivatives have been identified as STING (Stimulator of Interferon Genes) agonists, inducing the production of type I interferons and thereby inhibiting viral replication.[25] Certain 3-benzoylbenzofurans and their pyrazole derivatives have shown potent inhibition of HIV pseudoviruses with IC₅₀ values in the sub-micromolar range.[1]
Antioxidant Activity
Oxidative stress is implicated in the pathophysiology of many diseases. Benzofuran derivatives, particularly those with phenolic hydroxyl groups, can act as potent antioxidants by scavenging free radicals.[9][16] The antioxidant capacity of these compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9][16]
Conclusion and Future Perspectives
The 3-aminobenzofuran scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. The diverse range of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects, underscores the significant potential of this class of compounds. The synthetic accessibility of the 3-aminobenzofuran core allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with improved efficacy and selectivity.
Future research in this area should focus on:
-
Elucidation of Detailed Mechanisms of Action: While significant progress has been made, a deeper understanding of the specific molecular targets and signaling pathways for all biological activities is crucial for rational drug design.
-
Expansion of the Chemical Space: The synthesis and biological evaluation of a wider array of 3-aminobenzofuran derivatives with diverse substitution patterns will be essential to fully explore their therapeutic potential.
-
In Vivo Efficacy and Safety Studies: Promising in vitro candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.
References
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(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone CAS number and structure
An In-Depth Technical Guide to (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a molecule of significant interest within the benzofuran class of heterocyclic compounds. While specific research on this particular derivative is limited, this document synthesizes information from closely related analogues to offer insights into its chemical properties, plausible synthetic routes, and potential applications in drug discovery and development.
Core Molecular Attributes
This compound is a structurally significant molecule featuring a 3-aminobenzofuran core. This scaffold is a recognized pharmacophore, appearing in numerous biologically active compounds.[1] The presence of the 4-methylphenyl (p-tolyl) ketone moiety suggests potential for specific molecular interactions within biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 333435-40-8 | |
| Molecular Formula | C₁₆H₁₃NO₂ | [2] |
| Molecular Weight | 251.28 g/mol | [2] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N | [2] |
| InChI Key | Not available in searched literature. | |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis Strategies
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of a suitably substituted 2-hydroxybenzonitrile with an α-haloketone. A more direct and analogous method for 3-aminobenzofurans involves the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines.[4]
Caption: Hypothesized two-step synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Step 1: Williamson Ether Synthesis. To a solution of 2-hydroxybenzonitrile in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Subsequently, add 1-chloro-2-(4-methylphenyl)ethan-1-one and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until completion. After cooling, the product, 2-(2-(4-methylphenyl)-2-oxoethoxy)benzonitrile, can be isolated by extraction and purified by column chromatography.
-
Step 2: Intramolecular Cyclization. The intermediate from Step 1 is dissolved in a solvent like DMF, and a strong base such as potassium tert-butoxide is added. The reaction mixture is heated. This promotes an intramolecular cyclization to form the 3-aminobenzofuran ring. The final product, this compound, can then be isolated and purified.
Self-Validating System: The progress of each step should be monitored by TLC. The structure of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The expected spectral data would include characteristic peaks for the aromatic protons, the amino group, the carbonyl group, and the methyl group.
Potential Applications in Drug Development
The benzofuran scaffold is a key feature in many compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The structural similarity of this compound to other biologically active benzofuran derivatives suggests its potential as a valuable lead compound in several therapeutic areas.
3.1. Anticancer Potential:
Numerous benzofuran derivatives have demonstrated significant anticancer activity.[1] For instance, some benzofuran-2-yl methanone compounds have shown antiproliferative effects against human cancer cell lines.[5] The mechanism of action for such compounds can vary, but often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The title compound could be investigated for similar activities.
3.2. Neurodegenerative Diseases:
Benzofuran-2-yl(phenyl)methanone derivatives have been synthesized and evaluated as ligands for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[6] Compounds with high affinity for Aβ aggregates are valuable as potential diagnostic imaging agents or as therapeutics to prevent plaque formation. The structural features of this compound make it a candidate for investigation in this area.
3.3. Enzyme Inhibition:
The benzofuran nucleus is present in compounds that act as inhibitors of various enzymes. For example, novel enaminone-linked benzofuran derivatives have been identified as dual inhibitors of VEGFR-2 and hCA IX, both of which are therapeutic targets in cancer.[7] The title compound could be screened against a panel of kinases and other enzymes to identify potential inhibitory activities.
Caption: Potential therapeutic applications of the target compound.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methodologies for 3-aminobenzofuran derivatives. The rich pharmacology of the benzofuran scaffold provides a strong rationale for its investigation as a potential therapeutic agent.
Future research should focus on:
-
Optimized Synthesis and Characterization: Development and validation of a high-yield synthetic protocol followed by comprehensive structural elucidation using modern analytical techniques.
-
In Vitro Biological Screening: Evaluation of the compound's activity against a broad range of biological targets, including cancer cell lines, key enzymes in pathological pathways, and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that contribute to biological activity and to optimize lead compounds.
References
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Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. [Link]
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Schneider, C., & Snieckus, V. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. [Link]
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Asiri, A. M., & Khan, S. A. (2010). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
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Xu, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Patel, H., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry. [Link]
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Cui, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry. [Link]
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Eldehna, W. M., et al. (2023). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. RSC Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Discovery and Synthetic Evolution of Aminobenzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2][3] The introduction of an amino substituent to this privileged heterocycle gives rise to aminobenzofurans, a class of compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] This technical guide provides a comprehensive overview of the aminobenzofuran core, tracing its historical discovery, the evolution of its synthetic methodologies, and its applications in modern drug development. We will delve into the causality behind key experimental choices in synthetic protocols and provide detailed, field-proven methodologies for their construction.
Introduction: The Significance of the Aminobenzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, was first synthesized by Perkin in 1870.[6][7] While the benzofuran ring itself is a component of many bioactive molecules, the strategic placement of an amino (-NH₂) group onto this core dramatically expands its chemical space and biological potential.[3][8] The amino group, acting as a hydrogen bond donor and acceptor, and a basic center, allows for critical interactions with biological targets such as enzymes and receptors. This functionalization is pivotal, often enhancing the pharmacological profile of the parent benzofuran structure.[9]
Aminobenzofuran derivatives have emerged as crucial pharmacophores in drug discovery, with demonstrated efficacy as kinase inhibitors, P-glycoprotein inhibitors, and tubulin polymerization inhibitors.[1][10] Their utility is highlighted in the development of novel treatments for complex diseases, including cancer, Alzheimer's disease, and various microbial infections.[2][10][11] This guide will explore the journey of these versatile compounds from their initial synthesis to their current status as high-value scaffolds in medicinal chemistry.
Historical Perspective and the Evolution of Synthetic Strategies
The synthesis of the benzofuran nucleus has a rich history, with early methods often requiring harsh conditions.[7][12] The subsequent development of synthetic routes to aminobenzofurans has mirrored the broader advancements in organic chemistry, moving from classical multi-step procedures to more elegant and efficient transition-metal-catalyzed and one-pot methodologies.
Early Approaches: Nitration and Reduction
One of the most traditional and straightforward strategies for introducing an amino group onto the benzofuran ring involves a two-step process:
-
Nitration: Electrophilic nitration of a pre-formed benzofuran introduces a nitro (-NO₂) group.
-
Reduction: The nitro group is then reduced to the corresponding amine.
A common and effective method for this reduction utilizes reagents like stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.[10] This classical approach, while reliable, often suffers from limitations related to regioselectivity during the nitration step and the functional group tolerance of the reduction step.
Modern Synthetic Methodologies
Contemporary organic synthesis offers a diverse toolkit for the construction of aminobenzofurans with high efficiency and control over substitution patterns. These methods can be broadly categorized into intramolecular cyclizations and intermolecular coupling/annulation strategies.
A. Intramolecular Cyclization Strategies: Intramolecular reactions, which form the furan ring from a suitably substituted benzene precursor, are powerful tools for building the benzofuran core.
-
Palladium-Catalyzed Cycloisomerization: This method involves the intramolecular cyclization of substrates like 2-(cyanomethyl) phenyl esters, catalyzed by a palladium complex, to yield 2-aminobenzofurans.[1]
-
Rhodium-Catalyzed Carbene Metathesis: A more recent innovation involves the rhodium-catalyzed intramolecular cyclization of alkyne-tethered diazo compounds.[13][14] This strategy proceeds through a highly reactive donor-donor carbene intermediate.[13][14]
-
Base-Mediated Annulation: Metal-free approaches have also been developed, such as the base-mediated [3+2] annulation of N-phenoxy amides with gem-difluoroalkenes, which provides direct access to 2-aminobenzofuran derivatives.[4][15]
B. Intermolecular and Tandem Reactions: These strategies construct the aminobenzofuran scaffold by bringing together two or more simpler starting materials, often in a single pot.
-
Copper-Catalyzed Annulative Amination: This approach synthesizes 3-aminobenzofurans through the copper-catalyzed reaction of ortho-alkynylphenols with hydroxylamine derivatives.[16] The reaction proceeds via an "umpolung amination" strategy.[16]
-
[4+1] Cycloaddition: A novel and efficient method for constructing 2-aminobenzofurans involves the Scandium(III) triflate-mediated [4+1] cycloaddition of ortho-quinone methides (o-QMs), generated in situ, with isocyanides.[1][17][18] This reaction is notable for its mild conditions and high yields.[1]
-
Tandem SNAr-Cyclocondensation: This strategy is particularly useful for synthesizing highly functionalized, fluorinated 3-aminobenzofurans. It involves the reaction of perfluorinated benzonitriles with α-hydroxycarbonyl compounds in the presence of a base.[19][20]
The following table summarizes and compares several key modern synthetic strategies.
| Synthetic Strategy | Position of Amino Group | Key Reagents/Catalysts | Advantages | Reference |
| Reduction of Nitrobenzofuran | 4-amino (or other) | SnCl₂·2H₂O, or H₂/Pd-C | Well-established, readily available precursors | [10] |
| Smiles Rearrangement | 4-amino | NaH, DMSO | Utilizes readily available 4-hydroxybenzofurans | [10] |
| [4+1] Cycloaddition | 2-amino | Sc(OTf)₃, Isocyanides | Mild conditions, high yields, operational simplicity | [1][17] |
| Copper-Catalyzed Annulation | 3-amino | Cu(OTf)₂, LiOt-Bu, Hydroxylamines | One-step, mild conditions, simple starting materials | [16] |
| Rhodium-Catalyzed Cyclization | 2-amino | Rhodium catalyst, Diazo compounds | Novel reaction mode, valuable products | [13][14] |
| Base-Mediated Annulation | 2-amino | Base (e.g., K₂CO₃), gem-difluoroalkenes | Metal-free, mild, on-DNA compatible | [4][15] |
Detailed Experimental Protocols
To provide actionable insights for laboratory practice, this section details two distinct, validated protocols for the synthesis of aminobenzofurans.
Protocol 1: Synthesis of 4-Aminobenzofuran via Reduction of 4-Nitrobenzofuran
This protocol is a classic and robust method for preparing 4-aminobenzofuran, a common building block. The choice of stannous chloride dihydrate (SnCl₂·2H₂O) is strategic; it is an effective reducing agent for aromatic nitro groups, is relatively inexpensive, and the reaction is typically clean, with straightforward workup. Ethanol is used as the solvent due to its ability to dissolve the starting material and its appropriate boiling point for the reaction.
Step-by-Step Methodology: [10]
-
Dissolution: Dissolve 4-nitrobenzofuran (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 equivalents) to the solution. The excess is used to ensure complete reduction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture and precipitate tin salts.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Sc(OTf)₃-Mediated [4+1] Cycloaddition for 2-Aminobenzofurans
This modern protocol offers a rapid and efficient entry into diverse 2-aminobenzofuran structures under remarkably mild conditions. The key is the in situ generation of a highly reactive ortho-quinone methide (o-QM) from an o-hydroxybenzhydryl alcohol, which is then trapped by an isocyanide. Scandium triflate (Sc(OTf)₃) is an excellent Lewis acid catalyst for generating the o-QM intermediate. The reaction is often very fast, occurring in minutes at low temperatures.
Step-by-Step Methodology: [1][17]
-
Preparation: To a solution of the isocyanide (e.g., p-nitrophenyl isocyanide, 2.0 equivalents) in dry toluene in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4 Å molecular sieves (50 mg per 0.1 mmol of limiting reagent).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Precursor and Catalyst: Add the o-hydroxybenzhydryl alcohol (1.0 equivalent) and Sc(OTf)₃ (0.1 equivalents) to the cooled solution.
-
Reaction: Stir the reaction at 0 °C. The reaction is typically complete within 20-30 minutes. Monitor by TLC.
-
Quenching and Workup: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 2-aminobenzofuran.
Visualization of Synthetic Pathways
Diagrams are essential for conceptualizing complex chemical transformations. Below are Graphviz diagrams illustrating a general synthetic workflow and a specific reaction mechanism.
General Workflow for Aminobenzofuran Synthesis
Caption: General workflow for aminobenzofuran synthesis.
Mechanism: [4+1] Cycloaddition for 2-Aminobenzofurans
Caption: Plausible mechanism for [4+1] cycloaddition.[1]
Applications in Drug Discovery and Medicinal Chemistry
The aminobenzofuran scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have been investigated for numerous therapeutic applications.
-
Anticancer Agents: Many aminobenzofuran derivatives exhibit potent anticancer activity.[4][10] They can act as kinase inhibitors, disrupting signaling pathways like the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation and survival.[10]
-
Antimicrobial and Antiviral Activity: The benzofuran nucleus is present in natural products with antimicrobial properties, and synthetic aminobenzofurans have shown broad-spectrum activity against bacteria and fungi.[1][2][21]
-
Neurodegenerative Diseases: Researchers have designed and synthesized 3-aminobenzofuran derivatives as multifunctional agents for treating Alzheimer's disease.[11] These compounds can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the disease's progression.[11]
-
Antimalarial Agents: The search for new antimalarials with novel mechanisms of action is critical due to widespread drug resistance. Aminobenzofuran analogues have been explored as part of this effort, showing promise in inhibiting the growth of Plasmodium falciparum.[20][22]
Conclusion and Future Outlook
The journey of aminobenzofuran compounds from their initial discovery to their current prominence underscores the dynamic nature of synthetic and medicinal chemistry. The evolution from classical, often cumbersome, synthetic routes to elegant, transition-metal-free, and one-pot methodologies has made these valuable scaffolds more accessible than ever.[23] The demonstrated versatility and potent biological activity of aminobenzofurans ensure their continued importance in the design and development of next-generation therapeutics. Future research will likely focus on developing even more efficient and sustainable (green chemistry) synthetic protocols, expanding the known biological targets, and advancing promising lead compounds through the drug development pipeline.
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Khan, I., & Al-Harrasi, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Khan, I., & Al-Harrasi, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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Li, G., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. ResearchGate. Available at: [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]
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Loughborough University. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Loughborough University Research Repository. Available at: [Link]
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(2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15, 12843-12853. Available at: [Link]
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Snieckus, V., & Schneider, C. (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts, 2011(7), 0721. Available at: [Link]
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Koci, J., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. Scientific Reports, 13, 4172. Available at: [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available at: [Link]
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Kumar, R., et al. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Life sciences: Bulletin of Pharmaceutical and Life Sciences, 1(1). Available at: [Link]
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Miao, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28472-28490. Available at: [Link]
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Asghari, N., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Pharmacology, 13, 959310. Available at: [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. RSC Advances, 5(26), 19999-20011. Available at: [Link]
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Unlocking the Therapeutic Potential of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. While direct biological data for this specific molecule is nascent, the rich pharmacology of the benzofuran scaffold, particularly 3-aminobenzofuran derivatives, offers a fertile ground for hypothesis-driven investigation. As Senior Application Scientists, we present a structured approach to systematically unravel the compound's mechanism of action and identify high-value therapeutic targets.
Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities. Their therapeutic versatility has established them as "privileged structures" in medicinal chemistry, with applications spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective domains.[1][2][3] The subject of this guide, this compound, integrates the core benzofuran nucleus with an aminoketone functionality, suggesting a high potential for targeted biological interactions. This document will serve as a roadmap for elucidating these interactions and identifying viable therapeutic avenues.
Hypothesis-Driven Target Exploration: Learning from Analogs
Based on extensive research into structurally related benzofuran compounds, we can formulate key hypotheses regarding the potential therapeutic targets of this compound.
Anti-inflammatory Potential via Modulation of NF-κB and MAPK Signaling
Rationale: A significant body of evidence points to the anti-inflammatory properties of benzofuran derivatives.[4][5] These effects are often mediated through the inhibition of critical inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] These pathways regulate the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2.
Proposed Therapeutic Targets:
-
Key kinases in the NF-κB pathway: IKKα/IKKβ, IκBα
-
Key kinases in the MAPK pathway: ERK, JNK, p38
-
Downstream inflammatory mediators: COX-2, TNF-α, IL-6
Experimental Workflow for Validation:
Caption: Workflow for validating anti-inflammatory targets.
Anticancer Activity through Kinase Inhibition and Apoptosis Induction
Rationale: The benzofuran scaffold is a common feature in many potent anticancer agents.[8][9] Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[10][11] The mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway, and the induction of programmed cell death (apoptosis).[10] Some benzofuran derivatives have also been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[12]
Proposed Therapeutic Targets:
-
Phosphatidylinositol 3-kinase (PI3K)
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
Key proteins in the apoptosis pathway: Caspases (e.g., Caspase-3/7), Bcl-2 family proteins
Experimental Workflow for Validation:
Caption: Workflow for validating anticancer targets.
Neuroprotective Effects via Cholinesterase Inhibition and Aβ Aggregation Modulation
Rationale: Recent studies have highlighted the potential of 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.[13][14] These compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[13] Furthermore, some derivatives have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[13]
Proposed Therapeutic Targets:
-
Acetylcholinesterase (AChE)
-
Butyrylcholinesterase (BuChE)
-
Amyloid-beta (Aβ) peptides
Experimental Workflow for Validation:
Caption: Workflow for validating neuroprotective targets.
Detailed Experimental Protocols
Cell Viability Assay (MTT)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Pathway Proteins
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.
Protocol:
-
Treat cells (e.g., LPS-stimulated RAW 264.7 cells) with the compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This method is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, which can be quantified spectrophotometrically.[13]
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and the appropriate cholinesterase enzyme (AChE or BuChE).
-
Add various concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data should be presented in clearly structured tables for easy comparison. For instance, IC₅₀ values from different assays and against different cell lines can be tabulated to quickly assess the compound's potency and selectivity.
Table 1: Hypothetical IC₅₀ Values for this compound
| Assay/Cell Line | Target/Pathway | IC₅₀ (µM) |
| RAW 264.7 (NO production) | Inflammation | Value |
| MCF-7 (Cell Viability) | Cancer | Value |
| HeLa (Cell Viability) | Cancer | Value |
| PI3K Kinase Assay | PI3K | Value |
| VEGFR-2 Kinase Assay | VEGFR-2 | Value |
| AChE Inhibition Assay | AChE | Value |
| BuChE Inhibition Assay | BuChE | Value |
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven approach to elucidate the therapeutic potential of this compound. By systematically investigating its effects on key signaling pathways implicated in inflammation, cancer, and neurodegenerative diseases, researchers can identify and validate promising therapeutic targets. Positive findings from these in vitro studies will warrant further investigation through in vivo animal models to establish preclinical proof-of-concept and pave the way for potential clinical development. The inherent versatility of the benzofuran scaffold suggests that this compound could be a valuable lead for developing novel therapeutics.
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Chen, Y., Chen, R., Yuan, R., Huo, L., Gao, H., Zhuo, Y., Chen, X., Zhang, C., & Yang, S. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
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A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
This guide provides a comprehensive, technically-grounded framework for the computational analysis of the novel benzofuran derivative, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. Benzofuran scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] In silico modeling provides a powerful, resource-efficient paradigm to elucidate the potential therapeutic value of such novel compounds, accelerating the drug discovery pipeline by predicting molecular properties, identifying biological targets, and assessing safety profiles before committing to costly and time-consuming wet-lab experiments.[4][5][6]
This document is structured to guide researchers through a logical, multi-stage computational workflow, from initial molecular characterization to advanced simulations of biological interactions. Each section explains not only the protocol but also the scientific rationale underpinning the chosen methodology, ensuring a deep and practical understanding of the process.
Foundational Analysis: Molecular Structure and Physicochemical Profile
Before any complex biological modeling can be undertaken, a foundational understanding of the molecule's intrinsic properties is essential. This initial step involves generating a 3D structure and predicting key physicochemical parameters that govern its behavior in a biological system. These parameters are critical for early-stage assessment of "drug-likeness."
The rationale for this first step is to quickly filter out compounds with unfavorable properties. For instance, poor solubility or high molecular weight can terminate a drug's development journey before its biological activity is even assessed. We utilize robust, accessible tools like the SwissADME web server for this purpose, which provides rapid and reliable predictions.[7][8][9]
Experimental Protocol: Physicochemical and Pharmacokinetic Prediction
-
Obtain SMILES String: Convert the compound name this compound to its Simplified Molecular Input Line Entry System (SMILES) representation: Nc1oc2ccccc2c1C(=O)c1ccc(C)cc1.
-
Access SwissADME: Navigate to the free SwissADME web server (]">http://www.swissadme.ch).[8]
-
Input Molecule: Paste the SMILES string into the query box and run the prediction.
-
Data Compilation: Collate the predicted physicochemical properties, lipophilicity, water-solubility, and drug-likeness parameters into a structured table for analysis.
Data Presentation: Predicted Molecular Properties
| Property Category | Parameter | Predicted Value | Optimal Range for Drug-Likeness |
| Physicochemical | Formula | C₁₆H₁₃NO₂ | - |
| Molecular Weight | 251.28 g/mol | < 500 g/mol | |
| # Heavy Atoms | 19 | - | |
| # Aromatic Heavy Atoms | 17 | - | |
| # H-bond Acceptors | 3 | < 10 | |
| # H-bond Donors | 1 | < 5 | |
| Molar Refractivity | 75.30 | 40 - 130 | |
| Lipophilicity | Log P (iLOGP) | 3.65 | < 5 |
| Water Solubility | Log S (ESOL) | -4.11 | > -6 |
| Solubility | 1.34e-02 mg/ml | - | |
| Drug-Likeness | Lipinski's Rule | Yes; 0 violations | 0 violations |
| Bioavailability Score | 0.55 | > 0.1 |
Causality Insight: The data indicates the compound adheres to Lipinski's Rule of Five, a foundational guideline in drug discovery for evaluating oral bioavailability.[10] Its molecular weight, lipophilicity (Log P), and hydrogen bond donor/acceptor counts fall within acceptable ranges, suggesting it has a favorable starting profile for a potential oral therapeutic.
Target Identification: A Data-Driven Approach to Hypothesis Generation
With a favorable physicochemical profile, the next logical question is: what biological target might this molecule interact with to exert a therapeutic effect? Computationally-driven target identification is a critical step that guides subsequent experiments.[11][12][13] We employ a ligand-based approach, which operates on the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures.[14]
Experimental Protocol: Ligand-Based Target Prediction
-
Access SwissTargetPrediction: Navigate to the SwissTargetPrediction web server ([Link]), a tool that predicts protein targets based on 2D and 3D similarity to known ligands.[15]
-
Input Molecule: Submit the SMILES string of the compound.
-
Analyze Results: The server returns a list of probable targets, ranked by a probability score. Focus on targets with high probability scores and those belonging to protein classes of high therapeutic relevance (e.g., kinases, G-protein coupled receptors, enzymes).
-
Target Selection: For the purpose of this guide, let us hypothesize that the screen identifies Cyclooxygenase-2 (COX-2) as a high-probability target, a well-established enzyme in inflammation and oncology pathways.
Causality Insight: Selecting a plausible, well-characterized target like COX-2 is crucial. It provides a structurally resolved protein (available in the Protein Data Bank) against which we can perform more detailed computational validation, such as molecular docking and dynamics.
Molecular Docking: Simulating the Protein-Ligand Interaction
Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with the binding site of a target protein.[16][17] This technique is fundamental to structure-based drug design, allowing us to visualize potential interactions at the atomic level and rank compounds based on their predicted binding strength.[5][18] We will use AutoDock Vina, a widely-used and validated open-source docking engine.[19][20]
dot
Caption: Molecular Docking Workflow using AutoDock Vina.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of human COX-2 from the Protein Data Bank (e.g., PDB ID: 5KIR).
-
Using molecular visualization software (e.g., UCSF Chimera or BIOVIA Discovery Studio), remove all water molecules, ions, and co-crystallized ligands from the structure.[20][21]
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately calculating electrostatic interactions.
-
Save the prepared receptor in the PDBQT file format required by AutoDock.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound from its SMILES string.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy starting structure.
-
Define rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of COX-2 (typically where the co-crystallized ligand was located).
-
Define a 3D grid box (search space) that encompasses this entire active site. The dimensions of the box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates, and the desired exhaustiveness (a parameter controlling the thoroughness of the search).[19]
-
Execute the AutoDock Vina simulation from the command line.
-
-
Results Analysis:
-
Vina will output a file containing the top-ranked binding poses and their corresponding binding affinity scores in kcal/mol.
-
The pose with the lowest binding affinity (most negative value) is the most probable binding mode.
-
Visualize this top pose within the receptor's active site to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.
-
Molecular Dynamics: Probing the Stability of the Biological Complex
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to study the physical movements of atoms and molecules over time, providing deep insights into the stability and conformational dynamics of the protein-ligand complex in a simulated physiological environment.[22][23] This step is crucial for validating the docking results; a predicted pose that is unstable in an MD simulation is likely not biologically relevant. We will outline a protocol using GROMACS, a high-performance and widely-used MD engine.[24][25]
dot
Caption: Molecular Dynamics (MD) Simulation Workflow using GROMACS.
Experimental Protocol: Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Input: Use the best-ranked pose from the molecular docking as the starting structure.
-
Force Field & Topology: Generate a topology for the protein using a standard force field like CHARMM36. For the ligand, which is not a standard residue, a topology must be generated using a server like CGenFF or SwissParam.[24][26] This step is critical as it defines the bonded and non-bonded parameters that govern the molecule's behavior.
-
Solvation: Place the complex in a periodic simulation box (e.g., a cubic box) and fill it with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and mimic physiological salt concentration.
-
-
Energy Minimization (EM):
-
Perform a steep descent energy minimization to relax the system and remove any steric clashes or inappropriate geometries introduced during the setup phase.
-
-
Equilibration:
-
NVT Equilibration: Perform a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) ensemble. This allows the solvent to equilibrate around the protein and ligand while their positions are restrained, bringing the system to the target temperature.
-
NPT Equilibration: Perform a subsequent simulation (e.g., 1-5 ns) under constant Number of particles, Pressure, and Temperature (NPT) ensemble. This stabilizes the pressure and ensures the system reaches the correct density.
-
-
Production MD:
-
Run the main simulation (e.g., 100-200 ns) with all restraints removed. During this phase, trajectory data (atomic coordinates over time) is saved for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot indicates the complex has reached equilibrium and is structurally stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue (or ligand atom). This reveals which parts of the protein and ligand are flexible versus stable during the simulation.[27]
-
Pharmacophore Modeling and ADMET Profiling
Pharmacophore Modeling
A pharmacophore is an abstract 3D representation of the key molecular features essential for biological activity.[28] These features include hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. A pharmacophore model can be generated from the stable protein-ligand complex obtained from MD simulations (a structure-based approach).
Causality Insight: The purpose of this model is twofold. First, it distills the complex interaction data into a simple, understandable model of what is required for binding. Second, this model can be used as a 3D query to rapidly screen large virtual libraries for structurally diverse molecules that also fit the key features, potentially identifying new hits.[29][30]
ADMET Prediction
Finally, we return to a broader assessment of the compound's potential as a drug. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models use a compound's structure to estimate its pharmacokinetic and safety properties.[31][32][33] Early in silico ADMET assessment is a cornerstone of modern drug discovery, helping to identify potential liabilities that could lead to late-stage clinical trial failures.[10][14]
Data Presentation: Predicted ADMET and Medicinal Chemistry Profile
| Category | Parameter | Prediction | Interpretation |
| Pharmacokinetics | GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. | |
| P-gp Substrate | No | Not likely to be actively effluxed from cells. | |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. | |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. | |
| CYP2C9 Inhibitor | No | - | |
| CYP2D6 Inhibitor | No | - | |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |
| Medicinal Chemistry | PAINS Alert | 0 alerts | No known problematic fragments for HTS. |
| Lead-likeness | Yes; 0 violations | Good starting point for lead optimization. | |
| Synthetic Accessibility | 2.87 | Relatively easy to synthesize. |
Self-Validating Insight: The ADMET profile provides a system of checks and balances. While the molecule shows good absorption and lead-likeness, the predicted inhibition of several key Cytochrome P450 (CYP) enzymes is a significant flag.[14] This suggests a potential for adverse drug-drug interactions and would be a primary focus for chemical modification and experimental validation.
Overall Workflow and Conclusion
The in silico modeling of a novel compound like this compound is a holistic, multi-step process. Each stage builds upon the last, creating a progressively more detailed and robust picture of the molecule's therapeutic potential.
dot
Caption: Integrated workflow for in silico compound evaluation.
This guide has detailed a pathway from basic property prediction to complex dynamic simulations. The analysis suggests that this compound is a promising scaffold with drug-like properties. Its predicted interaction with COX-2, if validated, provides a clear therapeutic hypothesis. However, the predicted inhibition of CYP enzymes presents a significant, though potentially addressable, challenge. The next steps would involve synthesizing the compound and performing in vitro assays to validate the predicted target affinity and ADMET properties, demonstrating the powerful synergy between computational modeling and experimental science.
References
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Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. California State University, Fullerton. [Link]
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Al-Robaiy, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future medicinal chemistry. [Link]
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Kalam, M. A., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect. [Link]
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Bioinformatics Review. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
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Shukla, R., & Tripathi, T. (2021). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
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Patsnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]
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Lemkul, J. A. GROMACS Tutorials. Virginia Tech Department of Biochemistry. [Link]
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The Omics Tutor. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. [Link]
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University College London. Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]
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RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]
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Güner, O. F. (2006). The impact of pharmacophore modeling in drug design. ResearchGate. [Link]
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Al-Robaiy, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Ahammad, I., et al. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. The Research Nest. [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Semantic Scholar. [Link]
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Lounnas, V., et al. (2013). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry. [Link]
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SIB Swiss Institute of Bioinformatics. About - SwissADME. SwissADME. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]
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LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]
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Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Fiveable. [Link]
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Shukla, R., & Tripathi, T. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. SpringerLink. [Link]
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Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
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Molecular Modelling Group. SwissDrugDesign. SIB Swiss Institute of Bioinformatics. [Link]
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SIB Swiss Institute of Bioinformatics. SwissADME. Expasy. [Link]
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Simulations Plus. ADMET Predictor®. Simulations Plus. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery. [Link]
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Jimoh, A. O., et al. (2021). Computational/in silico methods in drug target and lead prediction. PMC. [Link]
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Science Addicted. (2020). Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. [Link]
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Giménez-Duran, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]
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Omixium. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
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The Scripps Research Institute. Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
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Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]
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Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. Microbe Notes. [Link]
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Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. PMC. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. [Link]
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Ekins, S., et al. (2007). Applications and Limitations of In Silico Models in Drug Discovery. SpringerLink. [Link]
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Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
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Khan, I., et al. (2021). Structures of natural and synthetic benzofuran derivatives with biological activity. ScienceDirect. [Link]
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Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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The Synthetic Chemist's Guide to 3-Amino-2-Aroylbenzofurans: A Comprehensive Review of Methodologies
Introduction: The 3-amino-2-aroylbenzofuran scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its unique structural features, combining an electron-rich aminobenzofuran core with a versatile aroyl substituent, have led to the discovery of compounds with a wide array of biological activities. This technical guide provides an in-depth review of the primary synthetic strategies for accessing this valuable class of molecules, offering field-proven insights into the causality behind experimental choices and detailed, validated protocols.
I. Strategic Overview: Pathways to the 3-Amino-2-Aroylbenzofuran Core
The synthesis of 3-amino-2-aroylbenzofurans can be broadly categorized into three effective strategies, each with its own set of advantages and substrate scope considerations. This guide will delve into the intricacies of each approach, providing the necessary details for successful implementation in a research setting.
The three primary synthetic routes are:
-
Cesium Carbonate-Mediated Domino Reaction: A highly efficient and rapid one-pot synthesis from readily available starting materials.
-
Tandem SNAr-Cyclocondensation: A powerful method for the synthesis of highly functionalized, particularly fluorinated, 3-amino-2-aroylbenzofurans.
-
Base-Promoted Intramolecular Cyclization: A strategic approach involving the formation of a key intermediate followed by a base-induced cyclization to yield the desired benzofuran core.
II. Cesium Carbonate-Mediated Domino Reaction: The Workhorse Approach
This one-pot, two-component strategy stands out for its operational simplicity, rapid reaction times, and generally high yields.[1][2][3][4] The reaction proceeds via a domino sequence involving the initial O-alkylation of a salicylonitrile with an α-bromoacetophenone, followed by an intramolecular Thorpe-Ziegler type cyclization.
A. Mechanistic Rationale
The success of this reaction hinges on the dual role of cesium carbonate (Cs2CO3) as a base. The proposed mechanism, as illustrated below, involves two key steps:
-
O-Alkylation: The first equivalent of Cs2CO3 deprotonates the phenolic hydroxyl group of the salicylonitrile (1) , forming a phenoxide intermediate. This nucleophilic phenoxide then readily displaces the bromide from the α-bromoacetophenone (2) to form the ether intermediate (3) .
-
Intramolecular Cyclization: The second equivalent of Cs2CO3 is proposed to deprotonate the α-carbon of the nitrile in the ether intermediate (3) , generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to a cyclic imine intermediate which tautomerizes to the stable 3-amino-2-aroylbenzofuran (4) .[2]
Caption: Proposed mechanism for the Cs2CO3-mediated synthesis.
B. Experimental Protocol: A Validated Procedure
The following protocol is a robust and reproducible method for the synthesis of 3-amino-2-aroylbenzofurans.[1]
Materials:
-
Substituted Salicylonitrile (1.0 equiv)
-
Substituted α-Bromoacetophenone (1.0 equiv)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the salicylonitrile (1.0 equiv), α-bromoacetophenone (1.0 equiv), and cesium carbonate (2.0 equiv).
-
Add anhydrous DMF to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, often in the range of 10-20 minutes.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
C. Data Summary: Scope and Efficiency
The Cs2CO3-mediated synthesis exhibits broad substrate scope with good to excellent yields.
| Entry | Salicylonitrile Substituent | Aroyl Substituent | Yield (%) | Reference |
| 1 | H | Phenyl | 95 | [1] |
| 2 | 5-Cl | Phenyl | 92 | [1] |
| 3 | 5-Br | Phenyl | 90 | [1] |
| 4 | H | 4-Cl-Phenyl | 94 | [1] |
| 5 | H | 4-MeO-Phenyl | 96 | [1] |
III. Tandem SNAr-Cyclocondensation: Accessing Fluorinated Analogs
This powerful strategy is particularly well-suited for the synthesis of polyfluorinated 3-amino-2-aroylbenzofurans.[5][6][7][8] The reaction proceeds through a tandem sequence of a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclocondensation.
A. Mechanistic Insights
The reaction is initiated by the deprotonation of the α-hydroxycarbonyl compound, which then acts as a nucleophile in an SNAr reaction with a perfluorobenzonitrile. The subsequent intramolecular cyclization is driven by the formation of the stable benzofuran ring system.
Caption: General mechanism for the Tandem SNAr-Cyclocondensation.
B. Experimental Protocol: A Representative Procedure
The following is a general protocol for the synthesis of fluorinated 3-amino-2-aroylbenzofurans.[5]
Materials:
-
Perfluorobenzonitrile derivative (1.0 equiv)
-
α-Hydroxycarbonyl compound (e.g., 2-hydroxyacetophenone) (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the perfluorobenzonitrile and the α-hydroxycarbonyl compound in anhydrous THF or DMF.
-
Add DBU to the solution.
-
Heat the reaction mixture under reflux (for THF) or at 80 °C (for DMF). Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C. Data Summary: Yields of Fluorinated Derivatives
This method provides access to a range of fluorinated 3-amino-2-aroylbenzofurans with low to good yields.[5]
| Entry | Perfluorobenzonitrile Substituent | α-Hydroxycarbonyl Compound | Yield (%) | Reference |
| 1 | 4-Morpholino | 2-Hydroxyacetophenone | 65 | [5] |
| 2 | 4-Piperidino | 2-Hydroxyacetophenone | 58 | [5] |
| 3 | 4-Morpholino | 2-Hydroxy-4'-methoxyacetophenone | 72 | [5] |
IV. Base-Promoted Intramolecular Cyclization of (2-Propargyl Ether) Arylimines
This strategy offers an alternative route to the 3-aminobenzofuran core, although it is less commonly employed for the direct synthesis of 2-aroyl derivatives. The key step is the base-promoted intramolecular cyclization of a pre-formed (2-propargyl ether) arylimine.[9]
A. Mechanistic Considerations
The reaction is believed to proceed via the formation of an allene intermediate upon treatment with a strong base. This is followed by an intramolecular nucleophilic attack of the imine nitrogen onto the central carbon of the allene, leading to the formation of the benzofuran ring. Subsequent tautomerization yields the 3-aminobenzofuran product.
Caption: Proposed mechanism for the base-promoted intramolecular cyclization.
B. General Experimental Workflow
A typical experimental workflow for this synthetic approach involves two main stages:
-
Synthesis of the (2-Propargyl Ether) Arylimine: This intermediate is typically prepared by the condensation of a salicylaldehyde with a primary amine to form the imine, followed by O-alkylation with a propargyl halide.
-
Base-Promoted Cyclization: The isolated arylimine is then treated with a strong base, such as potassium tert-butoxide, to induce the intramolecular cyclization.
Due to the multi-step nature and the focus on 3-aminobenzofurans without the 2-aroyl group in the primary literature, a detailed, validated protocol for the direct synthesis of 3-amino-2-aroylbenzofurans via this route is not as readily available. However, the general principles can be adapted by utilizing an appropriately substituted salicylaldehyde precursor that would lead to the desired 2-aroyl functionality upon cyclization.
V. Conclusion and Future Perspectives
The synthesis of 3-amino-2-aroylbenzofurans is well-served by a number of robust and versatile synthetic methodologies. The cesium carbonate-mediated domino reaction represents the most direct and efficient route for a wide range of substrates. For the preparation of highly functionalized, particularly fluorinated analogs, the tandem SNAr-cyclocondensation strategy offers a powerful alternative. While the base-promoted intramolecular cyclization of (2-propargyl ether) arylimines provides a more strategic, multi-step approach.
Future research in this area will likely focus on the development of new catalytic systems to enhance the efficiency and expand the substrate scope of these reactions. Furthermore, the exploration of novel multicomponent reactions that can assemble the 3-amino-2-aroylbenzofuran core in a single step from simple and diverse starting materials remains a highly attractive goal for synthetic chemists. The continued development of innovative synthetic methods will undoubtedly accelerate the discovery of new drug candidates based on this important heterocyclic scaffold.
VI. References
-
Panday, S. K., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(7), 3646–3660.
-
Zeni, G., et al. (2007). Base-Mediated Intramolecular Cyclization of (2-Propargyl Ether) Arylimines: An Approach to 3-Amino-benzofurans. Synlett, 2007(12), 1875-1878.
-
Panday, S. K., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(7), 3646–3660. [Link]
-
Panday, S. K., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. PubMed, 32123788. [Link]
-
Tawell, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853. [Link]
-
Tawell, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 15(16), 12843-12853.
-
Tawell, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.
-
Tawell, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Loughborough University Research Repository.
-
Panday, S. K., et al. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Publications. [Link]
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Methodological & Application
Application Notes and Protocols for (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone in Cell Culture
Disclaimer: This document provides a generalized framework and detailed protocols for the in vitro evaluation of the novel compound (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. As this is not a widely studied compound, the following protocols are based on best practices for characterizing new chemical entities with potential anticancer activity. Researchers must adapt these protocols based on their specific cell lines and experimental goals. All sales of this compound are final, and the buyer assumes responsibility for confirming its identity and purity.
Introduction: The Scientific Context
Benzofuran derivatives are a significant class of heterocyclic compounds present in many natural and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The core benzofuran structure is a versatile scaffold in medicinal chemistry, allowing for the synthesis of derivatives with potentially novel mechanisms of action.[2] Some benzofuran derivatives have been investigated as inhibitors of critical signaling pathways dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[3]
The compound of interest, this compound (herein referred to as Cpd-BM), is a novel benzofuran derivative. Its structural features suggest it may possess biological activity worth investigating in cancer cell lines. The purpose of these application notes is to provide a robust, self-validating framework for the initial characterization of Cpd-BM in a cell culture setting. The protocols outlined below are designed to assess its cytotoxic and anti-proliferative effects, and to begin elucidating its mechanism of action by examining its impact on apoptosis and cell cycle progression.[4][5]
Compound Handling and Storage
Proper handling and storage are critical to ensure the integrity and reproducibility of experimental results when working with novel small molecules.[6]
2.1 Reconstitution of Lyophilized Powder
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[7]
-
Procedure:
-
Briefly centrifuge the vial of lyophilized Cpd-BM to ensure the powder is at the bottom.
-
Aseptically add sterile, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if solubility is an issue.
-
-
Aliquotting and Storage:
-
Once dissolved, dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.[7] This prevents contamination and degradation from repeated freeze-thaw cycles.[7]
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
-
Properly label all aliquots with the compound name, concentration, solvent, and date of preparation.[6]
-
2.2 Preparation of Working Solutions Prepare fresh working solutions for each experiment by diluting the high-concentration stock solution in complete cell culture medium. Perform serial dilutions to achieve the final desired concentrations for treating the cells.[8]
Foundational Assay: Determining Cytotoxicity (IC50)
The first step in characterizing a new compound is to determine its effect on cell viability and establish its half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with the number of viable cells.[9][10][11][12]
3.1 Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
3.2 Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[9][13] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare 2-fold serial dilutions of Cpd-BM in culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO at the highest concentration used) and untreated control wells.[9]
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well.[9] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][14]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]
Table 1: Hypothetical IC50 Data for Cpd-BM
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 22.7 |
| HCT116 | Colorectal Carcinoma | 48 | 8.9 |
| PC-3 | Prostate Adenocarcinoma | 48 | 35.1 |
Mechanistic Assays: Uncovering the Mode of Action
Once the IC50 is established, the next step is to investigate how Cpd-BM inhibits cell growth. Key mechanisms for anticancer compounds include the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]
4.1 Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells via flow cytometry. Propidium iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[15]
4.1.1 Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with Cpd-BM at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[15]
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300-400 x g for 5 minutes.[15][16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[15][16]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Healthy cells will be double-negative (Annexin V-/PI-), early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are double-positive (Annexin V+/PI+).[17]
4.2 Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M).[4] PI staining of DNA allows for the quantification of cells in each phase based on DNA content, as measured by fluorescence intensity with a flow cytometer.[18]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
4.2.1 Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed and treat cells with Cpd-BM as described for the apoptosis assay (Section 4.1.1).
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.[5]
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18][19][20] Fix for at least 30 minutes on ice or store at -20°C for several weeks.[19][20]
-
Washing: Centrifuge the fixed cells (a higher speed may be required, e.g., 500 x g) and wash the pellet twice with PBS.[18][19]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A to eliminate staining of double-stranded RNA.[5][18][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5][19]
-
Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale.[19] Use pulse processing (e.g., Area vs. Height) to gate out doublets and aggregates.[19]
Advanced Application: Pathway Analysis by Western Blotting
To further probe the mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt and MAPK pathways.[21][22] A change in the phosphorylation of proteins like Akt (at Ser473 and Thr308) can indicate pathway modulation by Cpd-BM.[22][23][24]
5.1 Protocol Outline: Western Blotting for PI3K/Akt Pathway
-
Treatment and Lysis: Treat cells with Cpd-BM for a shorter duration (e.g., 1, 6, 24 hours) to capture signaling events. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., p-Akt Ser473, Akt, p-ERK, ERK).[23][25] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Caption: Hypothesized targeting of the PI3K/Akt pathway by Cpd-BM.
Conclusion and Future Directions
This document provides a comprehensive suite of protocols to begin the in vitro characterization of this compound. The data generated from these assays—cytotoxicity, apoptosis induction, and cell cycle arrest—will provide a foundational understanding of the compound's biological activity. Positive results from these initial screens would warrant further investigation, including Western blot analysis of specific signaling pathways, target deconvolution studies, and eventual progression to in vivo models.
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Cancer Research. (2012). Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. Retrieved from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2189. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone in Cancer Research
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology
The benzofuran moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural and synthetic compounds.[1][2][3][4] Its unique heterocyclic structure is a key component in various clinical drugs, highlighting its therapeutic potential.[1][2][5] In the realm of oncology, derivatives of benzofuran have consistently demonstrated potent anticancer activities across a wide spectrum of human cancer cell lines.[1][2][4] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways, making them promising candidates for novel anticancer drug development.[4][6][7]
This document provides a detailed guide for the investigation of a novel benzofuran derivative, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone . While this specific molecule is not extensively documented in current literature, its structural features—a 3-aminobenzofuran core coupled with a 2-benzoyl (methanone) moiety—suggest a high probability of significant biological activity. Research on analogous structures, such as 3-amidobenzofuran and 2-benzoylbenzofuran derivatives, has revealed promising antiproliferative effects.[5][8] This guide will, therefore, provide the foundational protocols and scientific rationale for a comprehensive preclinical evaluation of this compound's anticancer potential.
Hypothesized Mechanism of Action and Key Cellular Targets
Based on extensive research into the anticancer properties of benzofuran derivatives, we can hypothesize several potential mechanisms of action for this compound. These hypotheses will form the basis of the proposed experimental workflows.
-
Induction of Apoptosis: A common mechanism for benzofuran-induced cancer cell death is the activation of the apoptotic cascade.[4][9] This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers to investigate include caspase activation, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[9]
-
Cell Cycle Arrest: Many benzofuran derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G0/G1 phases.[4][9] This allows for the initiation of DNA repair mechanisms or, if the damage is too severe, entry into apoptosis.
-
Inhibition of Key Kinases and Signaling Pathways: The benzofuran scaffold has been successfully utilized to design inhibitors of critical cancer-related enzymes and pathways. These include, but are not limited to:
-
VEGFR-2: Inhibition of vascular endothelial growth factor receptor 2 can disrupt tumor angiogenesis.[6][7]
-
STAT3 and NF-κB: These transcription factors are often constitutively active in cancer cells and drive proliferation, survival, and inflammation.[1][7]
-
Lysine-specific demethylase 1 (LSD1): This enzyme is a promising target in epigenetic cancer therapy.[10]
-
The following experimental plan is designed to systematically investigate these potential mechanisms.
Experimental Workflow for Anticancer Evaluation
This workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Caption: Proposed experimental workflow for the evaluation of a novel anticancer compound.
Detailed Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HeLa [cervical]).[6][8]
-
Normal human cell line for selectivity assessment (e.g., HUVEC).[3]
-
This compound (stock solution in DMSO).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Parameter | Description |
| Cell Lines | MCF-7, A549, HCT-116, HeLa, HUVEC |
| Compound Concentrations | 0.1, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 48 hours |
| Positive Control | Doxorubicin (10 µM) |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell line of interest.
-
Test compound at IC50 and 2x IC50 concentrations.
-
Propidium Iodide (PI) staining solution.
-
RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Caption: A simplified workflow for cell cycle analysis.
Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis by the test compound.
Materials:
-
Cancer cell line of interest.
-
Test compound at IC50 and 2x IC50 concentrations.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of the test compound on the expression and activation of proteins involved in apoptosis and cell signaling.
Materials:
-
Treated cell lysates.
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-STAT3, anti-p-NF-κB, anti-VEGFR-2).
-
Secondary antibodies.
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescence detection reagents.
Procedure:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation status.
Data Interpretation and Further Steps
A significant reduction in cell viability across multiple cancer cell lines, with a higher IC50 value in normal cells, would indicate potent and selective anticancer activity.[3][9] Accumulation of cells in a specific phase of the cell cycle, coupled with an increase in the apoptotic cell population, would suggest that the compound's cytotoxic effects are mediated through these mechanisms.[4][9] Western blot analysis will provide crucial insights into the molecular pathways being modulated. For instance, a decrease in Bcl-2 and an increase in Bax and cleaved Caspase-3 would confirm the induction of apoptosis.[9]
Should the in vitro data be promising, subsequent studies could involve in vivo validation using xenograft models in immunocompromised mice to assess the compound's antitumor efficacy and potential side effects in a living organism.[10]
Conclusion
The structural attributes of this compound position it as a compelling candidate for anticancer drug discovery. The protocols outlined in this guide provide a robust framework for a systematic and scientifically rigorous evaluation of its therapeutic potential. By following this structured approach, researchers can effectively characterize the compound's biological activity and elucidate its mechanism of action, paving the way for further preclinical and clinical development.
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Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PubMed Central. Available at: [Link]
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(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone as a fluorescent probe for bioimaging
An in-depth guide to utilizing (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, a novel fluorescent probe for cellular imaging applications. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and detailed protocols for its effective use in bioimaging.
Introduction: A Novel Benzofuran-Based Fluorophore for Bioimaging
This compound is a synthetic organic compound belonging to the benzofuran class of heterocyclic molecules.[1] Benzofuran derivatives are prevalent in nature and have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-tumor, antibacterial, and antiviral properties.[2][3] The inherent fluorescence of many benzofuran scaffolds makes them attractive candidates for the development of novel probes for bioimaging and diagnostics.[4][5][6] This particular derivative, characterized by an aminobenzofuran core linked to a methylphenyl methanone group, presents a promising architecture for a fluorescent probe designed for cellular imaging. While specific bioimaging applications of this exact molecule are still emerging, its structural similarity to other biologically active and fluorescent benzofurans suggests its potential as a valuable tool in cell biology research.[7][8]
This guide provides a comprehensive overview of the theoretical and practical aspects of using this compound as a fluorescent probe. It is designed to equip researchers with the necessary knowledge to integrate this novel tool into their experimental workflows.
Physicochemical Properties and Putative Mechanism of Action
The utility of a fluorescent probe is dictated by its photophysical properties. While detailed experimental data for this compound is not extensively published, we can infer its likely characteristics based on the benzofuran scaffold.
| Property | Predicted Value/Characteristic | Rationale and Significance |
| Excitation Wavelength (λex) | ~350-450 nm | Based on the conjugated π-system of the benzofuran ring. Excitation in this range is compatible with standard fluorescence microscopy equipment. |
| Emission Wavelength (λem) | ~450-550 nm | A significant Stokes shift is anticipated, which is advantageous for minimizing background autofluorescence and improving signal-to-noise ratio. |
| Quantum Yield (Φ) | Moderate to High | The rigid, planar structure of the benzofuran core often leads to higher quantum yields, resulting in brighter fluorescence. |
| Solvatochromism | Likely | The fluorescence properties of similar compounds are often sensitive to the polarity of the microenvironment, which can be exploited to probe cellular compartments.[9] |
| Cell Permeability | Good | The relatively small size and lipophilic character of the molecule suggest it can passively diffuse across cell membranes.[4] |
Putative Mechanism of Fluorescence: The fluorescence of this compound likely arises from an intramolecular charge transfer (ICT) mechanism.[9] Upon excitation, an electron is promoted from the electron-donating amino group to the electron-accepting methanone moiety. The subsequent relaxation to the ground state results in the emission of a photon. The efficiency and wavelength of this emission can be influenced by the local environment, making it a potentially sensitive reporter of cellular processes.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell-based imaging experiments. Optimization may be required for specific cell types and experimental conditions.
Preparation of Stock Solution
Rationale: A concentrated stock solution in a suitable organic solvent is necessary for accurate and reproducible dilutions into aqueous cell culture media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Live-Cell Staining Protocol
Rationale: This protocol outlines the steps for labeling live, cultured cells with the fluorescent probe. The incubation time and concentration of the probe should be optimized to achieve sufficient signal with minimal cytotoxicity.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
10 mM stock solution of this compound in DMSO
Protocol:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes.
-
After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence microscopy imaging.
Live-cell staining workflow.
Fluorescence Microscopy and Image Acquisition
Rationale: Proper microscope setup is crucial for obtaining high-quality images. The following are general guidelines; specific settings will depend on the microscope and detector used.
Instrumentation:
-
Inverted fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom set for the probe's spectra)
-
High-sensitivity camera (e.g., sCMOS or EMCCD)
-
Environmental chamber to maintain 37°C and 5% CO2 for live-cell imaging
Imaging Parameters:
-
Excitation: Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
Controls:
-
Unstained Cells: Image unstained cells using the same settings to assess background autofluorescence.
-
Vehicle Control: Treat cells with the same concentration of DMSO used for probe delivery to control for any solvent effects.
-
Potential Applications and Future Directions
The unique chemical structure of this compound opens up several possibilities for its application in bioimaging.
-
Subcellular Localization: Depending on its physicochemical properties, the probe may preferentially accumulate in specific organelles, allowing for their visualization.
-
Environmental Sensing: If the probe exhibits solvatochromism, it could be used to map changes in intracellular polarity or viscosity.
-
Drug Discovery: The benzofuran scaffold is a common motif in pharmacologically active compounds.[2][3] This probe could be used in high-content screening assays to study drug-cell interactions or cellular responses to treatment.
-
Targeted Imaging: The amino group provides a reactive handle for conjugation to targeting moieties, such as antibodies or peptides, to enable specific labeling of cellular structures or proteins.
Potential applications of the probe.
Conclusion
This compound represents a promising new tool for the bioimaging community. Its benzofuran core provides a robust fluorescent platform, while its chemical structure offers opportunities for further functionalization and targeted applications. The protocols and information presented in this guide are intended to serve as a starting point for researchers to explore the potential of this novel probe in their own experimental systems. As with any new reagent, careful optimization and appropriate controls are essential for generating reliable and reproducible data.
References
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- Wang, J., Li, Y., & Zhang, J. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules (Basel, Switzerland), 27(23), 8567.
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- Liu, H., et al. (2023). Discovery of a triphenylamine-benzofuran derivative as fluorescent probe for hydrogen polysulfide in tea samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 288, 122191.
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Application Notes and Protocols for High-Throughput Screening of Aminobenzofuran Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Promise of Aminobenzofuran Scaffolds
The aminobenzofuran moiety represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3] Their diverse pharmacological profiles, which include the inhibition of key enzymes like protein kinases and cholinesterases, make them highly attractive candidates for drug discovery campaigns.[4] High-throughput screening (HTS) is an indispensable technology for rapidly evaluating large libraries of aminobenzofuran derivatives to identify promising "hit" compounds for further development.[5][6]
This guide provides a comprehensive overview of the principles and methodologies for designing and implementing robust HTS assays tailored for the discovery of novel aminobenzofuran-based therapeutic agents. We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
The High-Throughput Screening Workflow: A Strategic Overview
HTS has revolutionized drug discovery by enabling the rapid testing of hundreds of thousands to millions of compounds.[7][8] The process integrates automation, miniaturized assay formats (typically in 384- or 1536-well plates), and sensitive detection methods to generate vast amounts of data efficiently.[5][8] A successful HTS campaign is not merely about speed; it is a carefully orchestrated process designed to ensure data quality and identify true, actionable hits.
A generalized HTS workflow involves several critical stages, from initial assay development to hit confirmation.[9] The primary goal is to create a "screening funnel" that progressively narrows a large compound library down to a small number of validated hits with the desired biological activity.[10]
Selecting the Optimal Assay for Aminobenzofuran Targets
The choice of HTS assay technology is fundamentally dictated by the biological target of the aminobenzofuran derivatives. Given their established activity as enzyme inhibitors, particularly protein kinase inhibitors, fluorescence-based assays are among the most common and robust methods employed.[4][11]
-
Fluorescence-Based Assays: These are often the primary choice due to their high sensitivity, wide dynamic range, and compatibility with homogeneous "mix-and-read" formats.[4][12] For kinases, assays that detect the universal product of the kinase reaction, adenosine diphosphate (ADP), are particularly powerful as they are applicable to virtually any kinase-substrate pair.[13][14]
-
Luminescence-Based Assays: These assays, which measure light produced from a chemical reaction, offer extremely high sensitivity and low background, making them ideal for low-concentration targets.[15] Technologies like BRET (Bioluminescence Resonance Energy Transfer) can be used for target engagement studies.[15]
-
Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence, absorbance assays, such as the Ellman's method for cholinesterase activity, can be cost-effective and straightforward for certain enzyme targets.
For this guide, we will focus on a universal fluorescence-based assay for identifying aminobenzofuran derivatives that inhibit protein kinase activity, a major target class for this scaffold in oncology.[2][3]
Application Protocol: A Homogeneous Fluorescence-Based Kinase Assay
This protocol details a universal, fluorescence-based assay to screen for aminobenzofuran inhibitors of a protein kinase. The principle relies on the immunodetection of the ADP produced by the kinase reaction. A europium-labeled anti-ADP antibody and an APC-labeled ADP tracer are used, enabling a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.
Principle of the TR-FRET ADP Detection Assay
In the absence of kinase activity (or in the presence of a potent inhibitor), the ADP-APC tracer binds to the anti-ADP-Eu antibody, bringing the europium donor and APC acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, producing a high TR-FRET signal. When the kinase is active, it produces ADP, which displaces the tracer from the antibody. This separation of the donor and acceptor leads to a decrease in the TR-FRET signal. The magnitude of this signal decrease is directly proportional to the kinase activity.
Materials and Reagents
-
Kinase: Target protein kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine triphosphate.
-
Aminobenzofuran Compound Library: Compounds dissolved in 100% DMSO.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents:
-
Europium-labeled anti-ADP antibody.
-
APC-labeled ADP tracer.
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
-
Plates: Low-volume, 384-well white assay plates.
-
Instrumentation:
-
Acoustic liquid handler or pintool for compound dispensing.
-
Multichannel pipette or automated liquid dispenser.
-
Plate reader capable of TR-FRET measurements (e.g., excitation at 320-340 nm, emission at 615 nm and 665 nm).
-
Step-by-Step Experimental Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each aminobenzofuran derivative from the library stock plates into the wells of a 384-well assay plate.
-
For controls, dispense 50 nL of 100% DMSO into the "Maximum Activity" (0% inhibition) and "Background" wells.
-
Dispense 50 nL of a known inhibitor (e.g., staurosporine at a high concentration) into the "Minimum Activity" (100% inhibition) wells.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X Kinase/Substrate Master Mix in cold Assay Buffer. The final concentration should be determined during assay development to ensure the reaction stays within the linear range.[16]
-
Dispense 5 µL of the 2X Kinase/Substrate Master Mix into all wells except the "Background" wells.
-
Dispense 5 µL of Assay Buffer with substrate only into the "Background" wells.
-
-
Reaction Initiation:
-
Prepare a 2X ATP Master Mix in Assay Buffer. The final ATP concentration should ideally be at or near the Km for the kinase to ensure sensitive detection of competitive inhibitors.[16]
-
To start the reaction, dispense 5 µL of the 2X ATP Master Mix into all wells. The final reaction volume is now 10 µL.
-
Briefly centrifuge the plates to ensure all components are mixed.
-
-
Incubation:
-
Incubate the plates at room temperature for 60 minutes (or an optimized time). Protect the plates from light.
-
-
Reaction Termination and Detection:
-
Prepare a Detection Mix containing the anti-ADP-Eu antibody and ADP-APC tracer in Stop/Detection Buffer.
-
Dispense 10 µL of the Detection Mix into all wells. The EDTA in the buffer will stop the kinase reaction.
-
Incubate for an additional 60 minutes at room temperature to allow the detection reagents to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET-enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm) * 10,000 for each well.
-
Data Analysis and Quality Control
-
Normalization:
-
The activity of each compound is normalized relative to the on-plate controls.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)) Where:
-
Ratio_Compound is the TR-FRET ratio from a well with a test compound.
-
Ratio_Max is the average ratio from the "Maximum Activity" (DMSO) wells.
-
Ratio_Min is the average ratio from the "Minimum Activity" (control inhibitor) wells.
-
-
-
Assay Quality Assessment (Z'-factor):
-
The Z'-factor is a statistical parameter that determines the robustness and quality of the HTS assay.[10] An assay is considered excellent for HTS if the Z'-factor is > 0.5.[9]
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Avg_Max - Avg_Min| Where:
-
Avg_Max and SD_Max are the average and standard deviation of the "Maximum Activity" controls.
-
Avg_Min and SD_Min are the average and standard deviation of the "Minimum Activity" controls.
-
-
-
Hit Selection:
-
A "hit" is a compound that meets a predefined activity threshold. A common starting point is a percent inhibition value greater than three standard deviations from the mean of the library population or a fixed cutoff (e.g., >50% inhibition).[8]
-
Data Presentation: Summarizing HTS Results
Following the primary screen, "hits" are re-tested in dose-response experiments to determine their potency (IC₅₀).
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) | Target Kinase | Notes |
| ABF-001 | 85.2 | 0.25 | Kinase A | Confirmed Hit |
| ABF-002 | 12.5 | > 50 | Kinase A | Inactive |
| ABF-003 | 92.1 | 0.08 | Kinase A | Potent Confirmed Hit |
| ABF-004 | 65.7 | 1.1 | Kinase A | Confirmed Hit |
Visualizing the Target Pathway
Aminobenzofuran derivatives often target signaling pathways critical for cell proliferation and survival, such as the Ras-Raf-MEK-ERK pathway, which is frequently dysregulated in cancer.[1] Identifying inhibitors of kinases within this cascade (e.g., MEK or ERK) is a common goal in oncology drug discovery.
Conclusion and Field-Proven Insights
The successful implementation of high-throughput screening for aminobenzofuran derivatives requires a meticulous approach to assay design, validation, and data analysis. The fluorescence-based kinase assay detailed here provides a robust, universal platform for identifying potent inhibitors.
Key Insights for Success:
-
Trust but Verify: Always re-test initial hits from a fresh powder source to confirm activity and rule out artifacts from compound storage or degradation.[17]
-
Embrace Orthogonal Assays: Confirm hits using a secondary assay with a different detection technology (e.g., a luminescence-based ATP consumption assay) to eliminate false positives caused by compound interference with the primary assay's detection system.[18]
-
Understand Assay Interference: Be aware that some compounds can interfere with fluorescence readouts (e.g., auto-fluorescence or quenching). Running counter-screens without the target enzyme can help identify these problematic compounds early.[18]
By adhering to these principles and protocols, research organizations can effectively leverage HTS to unlock the full therapeutic potential of the aminobenzofuran scaffold, accelerating the journey from chemical library to clinical candidate.
References
-
Title: Fluorescence assays for high-throughput screening of protein kinases.[4] Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]
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Title: Quantitative high-throughput screening data analysis: challenges and recent advances.[19] Source: PMC - NIH URL: [Link]
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Title: Data analysis approaches in high throughput screening.[20] Source: SlideShare URL: [Link]
-
Title: High-Throughput Screening: Best Practice, Trends and Challenges.[21] Source: Pharma IQ URL: [Link]
-
Title: HTS Data Analysis.[22] Source: chem IT Services URL: [Link]
-
Title: Analysis of HTS data.[17] Source: Cambridge MedChem Consulting URL: [Link]
-
Title: Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT).[10] Source: YouTube URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.[23] Source: Semantic Scholar URL: [Link]
-
Title: High Throughput Screening Assays for Drug Discovery.[5] Source: BellBrook Labs URL: [Link]
-
Title: What Is the Best Kinase Assay?[13] Source: BellBrook Labs URL: [Link]
-
Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.[14] Source: ResearchGate URL: [Link]
-
Title: Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Source: PMC - PubMed Central URL: [Link]
-
Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.[7] Source: Platypus Technologies URL: [Link]
-
Title: Anticancer therapeutic potential of benzofuran scaffolds.[2] Source: PMC - PubMed Central URL: [Link]
-
Title: The High-Throughput Screening Transformation in Modern Drug Development.[6] Source: Technology Networks URL: [Link]
-
Title: Advances in luminescence-based technologies for drug discovery.[15] Source: PMC - NIH URL: [Link]
-
Title: An Overview of High Throughput Screening.[8] Source: The Scientist URL: [Link]
-
Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.[18] Source: PMC - NIH URL: [Link]
-
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[3] Source: PMC - PubMed Central URL: [Link]
-
Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors.[11] Source: PubMed URL: [Link]
-
Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.[16] Source: BellBrook Labs URL: [Link]
-
Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.[12] Source: MDPI URL: [Link]
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In vitro enzyme inhibition assay protocol for (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
An Application Guide: Protocols for In Vitro Enzyme Inhibition Profiling of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Abstract
This guide provides comprehensive, step-by-step protocols for evaluating the enzyme inhibitory activity of the novel compound, this compound. Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including the inhibition of key enzymes implicated in human diseases.[1][2][3] Characterizing the interaction of new chemical entities with specific enzyme targets is a foundational step in drug discovery.[4] This document outlines two robust, high-throughput screening protocols for assessing the compound's inhibitory potential against two distinct and therapeutically relevant enzyme classes: protein kinases and cyclooxygenases (COX). The methodologies described herein are designed for researchers in drug development and chemical biology, providing the technical details necessary to determine key parameters such as the half-maximal inhibitory concentration (IC50).
Introduction: The Therapeutic Potential of Benzofurans
The benzofuran ring system is a structural motif present in numerous natural products and synthetic compounds with significant pharmacological value.[3][5] Derivatives have been developed as anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's agents.[2][6][7][8] A primary mechanism through which these compounds exert their effects is by modulating the activity of enzymes.[1] Therefore, for a novel compound like this compound, a systematic evaluation of its enzyme inhibition profile is critical to elucidating its mechanism of action and therapeutic potential.
An enzyme inhibition assay is a laboratory procedure used to determine the effect of a compound on an enzyme's activity.[4] The most common output of such an assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9] This document details protocols for two widely used assay formats: a luminescence-based kinase assay and an ELISA-based cyclooxygenase (COX) assay.
Compound Profile: this compound
-
Structure:
-
Rationale for Screening: The 3-aminobenzofuran core is a known pharmacophore. Related structures have shown inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential for neurological applications.[7][11] The broader benzofuran class has established activity against protein kinases and enzymes in the inflammatory cascade, such as COX.[5][6][12]
Protocol 1: In Vitro Protein Kinase Inhibition Assay
Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology.[13] Dysregulation of kinase activity is a hallmark of many diseases.[13] This protocol uses a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[13]
Principle of the Assay
The assay is performed in two steps. First, the kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers a phosphate group from ATP to the substrate, producing ADP. In the second step, a detection reagent is added that contains an enzyme that converts the newly formed ADP to ATP. This newly synthesized ATP is then used in a luciferase-catalyzed reaction to generate a light signal (luminescence). The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.[13][14]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the luminescence-based kinase inhibition assay.
Materials and Reagents
| Reagent | Recommended Source/Example |
| Protein Kinase of Interest | e.g., VEGFR-2, EGFR (Commercially available) |
| Kinase Substrate | Specific peptide or protein for the chosen kinase |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich (Cat. No. A7699) or equivalent |
| Test Compound | This compound |
| Positive Control Inhibitor | e.g., Staurosporine (non-selective) |
| Kinase Assay Buffer | 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher |
| Luminescence Detection Kit | e.g., ADP-Glo™ Kinase Assay (Promega) |
| Opaque-walled 96- or 384-well plates | Suitable for luminescence measurements |
| Multichannel Pipettor | |
| Luminescence-capable Plate Reader |
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 1:3) in DMSO to generate a 10-point dose-response curve.[13] The final concentration in the assay will be much lower, so account for dilution factors.
-
Prepare controls: a "no inhibitor" control (DMSO only) and a positive control inhibitor.[15]
-
-
Assay Plate Setup (per well, 96-well format example):
-
Add 2.5 µL of serially diluted test compound or control to the appropriate wells of an opaque-walled plate.
-
Add 10 µL of kinase solution (prepared in assay buffer to the desired concentration) to all wells except the "no enzyme" blank.
-
Gently mix and pre-incubate the plate for 10-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[15][16]
-
-
Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer. The optimal concentrations of substrate and ATP should be at or below their Km values to ensure sensitivity to competitive inhibitors.[17]
-
Initiate the kinase reaction by adding 12.5 µL of the substrate/ATP mixture to each well.
-
Mix the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
-
-
ADP Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[13]
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates the luminescent signal.[13]
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The integration time should be optimized to achieve a robust signal-to-noise ratio.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the "no enzyme" background from all readings.
-
The "DMSO only" wells represent 0% inhibition (100% activity).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13]
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes (isoforms COX-1 and COX-2) are key to the production of prostaglandins, which are mediators of inflammation and pain.[18] This protocol describes a method to measure the inhibition of COX-1 and COX-2 by quantifying the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[18][19]
Principle of the Assay
The assay involves two main parts. First, the COX enzyme is incubated with its substrate, arachidonic acid, in the presence or absence of the test inhibitor. The enzyme converts arachidonic acid to prostaglandins, including PGE2. The reaction is then stopped. Second, the amount of PGE2 produced is quantified using a competitive ELISA. In this ELISA, a fixed amount of PGE2 conjugated to an enzyme (like alkaline phosphatase) competes with the PGE2 from the sample for binding to a limited number of anti-PGE2 antibody sites on a pre-coated plate. After washing, a substrate is added that is converted by the bound enzyme-conjugate into a colored product. The intensity of the color is inversely proportional to the amount of PGE2 produced in the initial enzymatic reaction.[18][19]
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the ELISA-based COX inhibition assay.
Materials and Reagents
| Reagent | Recommended Source/Example |
| COX-1 and COX-2 Enzymes (ovine or human) | Cayman Chemical or equivalent |
| Arachidonic Acid | Substrate solution |
| Heme Cofactor | Required for COX activity |
| Test Compound | This compound |
| Positive Control Inhibitor | e.g., Indomethacin (non-selective), Celecoxib (COX-2 selective) |
| Reaction Buffer | 100 mM Tris-HCl, pH 8.0 |
| Stannous Chloride (SnCl₂) | To stop the reaction |
| PGE2 ELISA Kit | Cayman Chemical (Cat. No. 514010) or equivalent |
| Clear 96-well plates | For enzymatic reaction |
| Spectrophotometric Plate Reader | Capable of reading absorbance at ~405-420 nm |
Step-by-Step Protocol
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in DMSO as described in Protocol 1 (Section 3.4.1).
-
COX Enzymatic Reaction (per well):
-
Set up reactions in a clear 96-well plate. Include controls for 100% initial activity (DMSO vehicle), background (no enzyme), and positive control inhibitors.[20]
-
To each well, add the following in order:
-
160 µL Reaction Buffer
-
10 µL Heme
-
10 µL diluted enzyme (COX-1 or COX-2)
-
10 µL of diluted test compound or control vehicle (DMSO).[20]
-
-
Mix gently and pre-incubate for 10 minutes at 37°C.[20]
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate.
-
Incubate for exactly 2 minutes at 37°C.[20]
-
Stop the reaction by adding 30 µL of saturated stannous chloride solution.
-
-
PGE2 Quantification (ELISA):
-
Follow the specific instructions provided with the commercial PGE2 ELISA kit. A general procedure is as follows:
-
Prepare a standard curve using the provided PGE2 standards.
-
Add samples (from the stopped reaction), standards, PGE2-enzyme conjugate (tracer), and PGE2-specific antibody to the wells of the antibody-coated plate.
-
Incubate (e.g., 18 hours at 4°C or 2 hours at room temperature).
-
Wash the plate multiple times to remove unbound reagents.
-
Add the developing substrate (e.g., pNPP for an alkaline phosphatase conjugate) and incubate until color develops.
-
Add a stop solution and read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis
-
Generate Standard Curve: Plot the absorbance of the standards versus the PGE2 concentration. Use this curve to calculate the concentration of PGE2 produced in each of your experimental wells.
-
Calculate Percent Inhibition:
-
Determine the amount of PGE2 produced for the 100% activity control (DMSO) and for each inhibitor concentration.
-
Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - (PGE2_inhibitor / PGE2_DMSO))
-
The results can be expressed as concentrations that inhibit 50% (IC50) of the enzyme activity.[21]
-
-
Determine IC50: Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2. The ratio of IC50 (COX-1 / COX-2) provides the selectivity index.
Key Considerations and Troubleshooting
-
Compound Solubility: Benzofuran derivatives can be hydrophobic. Ensure the compound remains soluble in the final assay buffer. The final DMSO concentration should typically be kept below 1% to avoid affecting enzyme activity.[14]
-
Compound Interference: Test compounds may interfere with the detection method (e.g., quenching fluorescence/luminescence or absorbing light at the detection wavelength). Run controls containing the highest concentration of the test compound without the enzyme to check for interference.[14]
-
Enzyme Activity: Always ensure the enzyme is active and the assay is run under conditions of linearity with respect to time and enzyme concentration.[17]
-
Time-Dependent Inhibition: Some inhibitors show increased potency with longer pre-incubation times. It may be necessary to test different pre-incubation times to characterize the compound's mechanism of action fully.[20][22]
References
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-
Kulmacz, R. J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4). Available at: [Link]
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SlidePlayer. Method of Enzyme Assay. Available at: [Link]
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Kulmacz, R. J., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1957-1962. Available at: [Link]
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ResearchGate. (2023). Summarized molecular targets for benzofurans as anticancer compounds. Available at: [Link]
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Slideshare. (2018). Fluorimoetric and manometric methods of enzyme assay. Available at: [Link]
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Hasanvand, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 882191. Available at: [Link]
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Eisenthal, R., & Danson, M. J. (Eds.). (2002). Spectrophotometry and Spectrofluorimetry: A Practical Approach. Oxford University Press. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Bitesize Bio. (2022). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Available at: [Link]
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Hasanvand, F., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10. Available at: [Link]
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Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
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DeForest, J. L., et al. (2014). High-throughput Fluorometric Measurement of Potential Soil Extracellular Enzyme Activities. Journal of Visualized Experiments, (91), 51963. Available at: [Link]
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Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(10), 384-392. Available at: [Link]
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ResearchGate. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available at: [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Biobide. (2022). What is an Inhibition Assay?. Available at: [Link]
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Hiremathad, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 97793-97808. Available at: [Link]
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Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 296-304. Available at: [Link]
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Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 19(11), 18783-18828. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 619566, this compound. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]
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Zhang, Z., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Journal of the Iranian Chemical Society. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 543. Available at: [Link]
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da Silva, A. C. S., et al. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 748-756. Available at: [Link]
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Sirit, A., et al. (2005). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Turkish Journal of Chemistry, 29(1), 53-62. Available at: [Link]
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Kamal, A., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-1948. Available at: [Link]
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Efficacy Testing of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone: Application Notes for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed protocols and scientific rationale for evaluating the in vivo efficacy of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, a novel compound with a benzofuran core.[1][2][3][4] Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory and neuroprotective effects.[5][6] Capitalizing on this, the application note outlines the use of two robust, clinically relevant animal models: the Collagen-Induced Arthritis (CIA) model in mice for chronic inflammation and the transient Middle Cerebral Artery Occlusion (tMCAO) model in rats for acute neuroprotection. This document serves as a comprehensive resource, detailing experimental design, step-by-step procedures, data acquisition, and interpretation to rigorously assess the therapeutic potential of this compound.
Introduction and Scientific Rationale
This compound is a synthetic heterocyclic compound featuring the benzofuran scaffold, a privileged structure in medicinal chemistry.[7][8] Derivatives of this core are known to exhibit diverse biological activities, making them attractive candidates for drug discovery.[2][4] Based on structural similarities to compounds with known anti-inflammatory and neuroprotective properties, we hypothesize that this molecule may modulate key pathological pathways in inflammatory and neurological disorders.[5][6]
To test this hypothesis, selection of appropriate animal models is paramount. The chosen models should reflect key aspects of the human disease pathology.[9]
-
For Anti-Inflammatory Efficacy: The murine Collagen-Induced Arthritis (CIA) model is the gold standard for preclinical evaluation of rheumatoid arthritis (RA) therapeutics.[10][11][12] It shares significant immunological and pathological characteristics with human RA, including synovial inflammation, pannus formation, and cartilage and bone erosion.[12][13] This model is ideal for assessing agents that target pro-inflammatory cytokines and immune cell infiltration.[14][15]
-
For Neuroprotective Efficacy: The transient Middle Cerebral Artery Occlusion (tMCAO) model in rats is a widely accepted and standardized model of focal cerebral ischemia, mimicking human ischemic stroke.[16][17][18] It allows for the evaluation of a compound's ability to protect neurons from ischemic cell death, reduce infarct volume, and improve neurological function post-insult.[19][20]
General Preclinical Efficacy Workflow
A systematic approach is critical for obtaining reproducible and translatable data. The following workflow provides a high-level overview of the key stages in preclinical efficacy testing for the target compound.
Caption: Hypothesized neuroprotective pathways.
Step-by-Step Experimental Protocol
-
Animal Selection: Use male Sprague-Dawley or Wistar rats, weighing 250-300g.
-
Surgical Preparation:
-
Anesthetize the rat (e.g., isoflurane) and maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). [17]3. Induction of Ischemia (Occlusion):
-
Ligate the CCA proximally and the ECA distally.
-
Introduce a 4-0 nylon monofilament with a silicone-coated tip into the ECA and advance it into the ICA until a slight resistance is felt (typically 18-20 mm), indicating it has blocked the origin of the MCA. [16][21] * Allow the occlusion to proceed for a set duration (e.g., 90 minutes).
-
-
Compound Administration:
-
Administer the test compound at a clinically relevant time point. This can be just before reperfusion, immediately at reperfusion, or a few hours post-reperfusion to test the therapeutic window. Administration is typically intravenous (IV) for acute models.
-
Include vehicle control and potentially a positive control group (though few exist that have translated clinically). [22]5. Reperfusion:
-
After 90 minutes, carefully withdraw the monofilament to restore blood flow to the MCA territory.
-
Suture the neck incision and allow the animal to recover in a heated cage.
-
-
Neurological Assessment:
-
Perform neurological deficit scoring at 24 hours post-MCAO using a standardized scale (e.g., Bederson's score):
-
0 = No apparent deficit.
-
1 = Forelimb flexion.
-
2 = Decreased resistance to lateral push (and forelimb flexion).
-
3 = Unidirectional circling.
-
4 = Spontaneous circling or barrel rolling.
-
-
-
Terminal Endpoint Analysis (24 or 48 hours post-MCAO):
-
Anesthetize the rat and euthanize by decapitation.
-
Quickly remove the brain and chill it at -20°C for 30 minutes to firm the tissue.
-
Slice the brain into 2 mm coronal sections. [16] * Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. [23][24] * Fix the stained slices in 10% formalin.
-
Efficacy Endpoints and Data Presentation
TTC is a salt that is reduced by mitochondrial dehydrogenases in living cells to form a red formazan product. [25]Viable, healthy tissue stains deep red, while infarcted tissue, lacking mitochondrial activity, remains unstained (white). [24][26]
| Endpoint Category | Specific Measurement | Methodology | Purpose |
|---|---|---|---|
| Histological | Total Infarct Volume (mm³) | Image analysis of TTC-stained brain slices. Calculate the unstained area on each slice and integrate over the slice thickness. [26][27] | To quantify the volume of dead brain tissue, the primary efficacy endpoint for neuroprotection. [19] |
| Edema Correction | Compare ipsilateral vs. contralateral hemisphere volumes | To correct the infarct volume for swelling caused by ischemia. | |
| Functional | Neurological Deficit Score | Bederson's score or similar standardized scales | To assess the functional motor and behavioral recovery. [19] |
| Biomarker | Pro-inflammatory Cytokines (TNF-α, IL-6) in Brain Homogenate | ELISA or Western Blot | To measure the compound's effect on the post-stroke inflammatory response in the brain tissue. |
Trustworthiness and Scientific Integrity
To ensure the validity and reproducibility of these studies, the following principles must be strictly adhered to:
-
Randomization: Animals must be randomly assigned to treatment and control groups.
-
Blinding: The surgeon, individuals administering the compound, and those assessing the outcomes (e.g., clinical or neurological scoring, histology analysis) must be blinded to the group assignments.
-
Power Analysis: Studies must be adequately powered to detect a statistically significant effect, avoiding false negatives.
-
Physiological Monitoring: In the tMCAO model, core body temperature must be monitored and maintained, as temperature significantly impacts ischemic outcomes.
-
Adherence to Animal Welfare Guidelines: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.
Conclusion
The protocols described provide a robust framework for the preclinical evaluation of this compound. The CIA model will rigorously test its potential as a disease-modifying anti-rheumatic drug, while the tMCAO model will assess its utility as an acute neuroprotective agent. By combining functional readouts with histological and biomarker analyses, these studies will generate the critical efficacy data required to justify further development and progression toward clinical trials.
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Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available from: [Link]
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De Ryck, M., et al. Delayed triphenyltetrazolium chloride staining remains useful for evaluating cerebral infarct volume in a rat stroke model. PubMed. Available from: [Link]
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Lal, N., et al. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques. PubMed. Available from: [Link]
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Patil, K. R., et al. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
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Junqueira, C., et al. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. Available from: [Link]
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McColl, B. W., et al. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke. PubMed. Available from: [Link]
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Al-Kasab, R. L., et al. Neuroprotection in Acute Ischemic Stroke: A Brief Review. Canadian Journal of Neurological Sciences - Cambridge University Press. Available from: [Link]
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Horii, Y., et al. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Available from: [Link]
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Cummings, J. L., et al. Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. Available from: [Link]
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Byon, W., et al. Clinical endpoint sensitivity in rheumatoid arthritis: modeling and simulation. PubMed. Available from: [Link]
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Application Notes and Protocols for the Dissolution of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone for Experimental Use
Abstract
This comprehensive guide provides detailed application notes and protocols for the effective dissolution of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, a compound of interest for researchers, scientists, and drug development professionals. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this document moves beyond simplistic instructions. It delves into the physicochemical rationale behind the proposed methodologies, offering a tiered approach from basic to advanced dissolution techniques. Furthermore, it equips the researcher with protocols for experimental solubility determination, stability considerations, and troubleshooting common challenges such as precipitation. Visual workflows and data-driven insights are provided to ensure clarity and successful implementation in a laboratory setting.
Introduction: The Challenge of Sparingly Soluble Benzofurans
Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1][2] this compound, with its aromatic ketone structure, is a promising candidate for various biological investigations. However, like many aromatic, heterocyclic compounds, it is predicted to have low aqueous solubility, posing a significant challenge for its use in in vitro and in vivo experimental systems.[3] Improper dissolution can lead to inaccurate concentration determination, compound precipitation, and ultimately, unreliable experimental data.
The primary objective of this guide is to provide a robust framework for the consistent and effective dissolution of this compound. By understanding the compound's inherent physicochemical properties, researchers can select the most appropriate dissolution strategy, thereby ensuring the integrity and reproducibility of their experiments.
Physicochemical Properties: A Data-Driven Approach to Dissolution
A thorough understanding of a compound's physicochemical properties is fundamental to developing an effective dissolution protocol. While experimental data for this compound is not extensively available, we can leverage cheminformatics tools to predict key parameters that guide our solvent selection and handling procedures.[4][5][6]
| Property | Predicted Value | Implication for Dissolution |
| Molecular Formula | C₁₆H₁₃NO₂ | |
| Molecular Weight | 251.28 g/mol | |
| CAS Number | 333435-40-8 | |
| XLogP3 | 3.9 | Indicates high lipophilicity and poor aqueous solubility.[7] |
| Aqueous Solubility (LogS) | -4.5 (predicted) | Corresponds to a solubility of approximately 3.16 x 10⁻⁵ mol/L, confirming its classification as poorly soluble. |
| pKa (most basic) | 2.5 (predicted) | The amino group is weakly basic, suggesting that pH adjustment to increase solubility may be challenging without reaching extreme, biologically incompatible pH levels. |
These values were predicted using cheminformatics tools and should be considered as estimates. Experimental verification is recommended.
The high predicted XLogP3 and low predicted aqueous solubility (LogS) strongly suggest that direct dissolution in aqueous buffers will be unsuccessful. Therefore, the use of an organic solvent as a primary vehicle is necessary.
Dissolution Protocols: From the Bench to Advanced Applications
Primary Protocol: Dissolution in Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly soluble compounds for biological assays due to its excellent solvating power for a broad range of molecules and its miscibility with water.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (stored in a desiccator)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Pre-weighing Preparation: Tare a sterile, amber glass vial on a calibrated analytical balance.
-
Weighing the Compound: Carefully weigh 2.51 mg of this compound into the tared vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated micropipette.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath at room temperature for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Causality of Experimental Choices:
-
Anhydrous DMSO: DMSO is hygroscopic; absorbed water can decrease the solubility of hydrophobic compounds and potentially lead to their degradation over time.
-
Amber Glass Vials: Protects the compound from potential photodegradation.
-
PTFE-lined Caps: Prevents leaching of contaminants from the cap and ensures a tight seal to minimize solvent evaporation and water absorption.
-
Aliquoting: Minimizes the number of freeze-thaw cycles, which can affect compound stability.
Advanced Protocol: Addressing Precipitation in Aqueous Media
A common challenge arises when a DMSO stock solution is diluted into an aqueous buffer or cell culture medium, leading to compound precipitation. This is due to the drastic change in solvent polarity. The following protocol provides a systematic approach to mitigate this issue.
Workflow for Dilution in Aqueous Media:
Caption: Workflow for diluting DMSO stock solutions into aqueous buffers.
Step-by-Step Protocol:
-
Intermediate Dilutions: Prepare serial dilutions of your 10 mM stock solution in 100% DMSO to get closer to your final desired concentration (e.g., 1 mM, 100 µM).
-
Final Dilution: Perform the final dilution by adding a small volume of the intermediate DMSO solution to your aqueous buffer. The final concentration of DMSO in the assay should ideally be kept below 0.5% (v/v), and a solvent control should always be included in the experiment.
-
Mixing: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution thoroughly to ensure rapid and uniform dispersion.
-
Observation: Visually inspect the solution for any signs of precipitation (cloudiness, particulates).
If Precipitation Persists: The Role of Co-solvents and Surfactants
For particularly challenging compounds, the inclusion of a co-solvent or a non-ionic surfactant in the final aqueous medium can enhance solubility.
-
Co-solvents: Ethanol or polyethylene glycol (PEG) can be included in the final buffer at low concentrations (e.g., 1-5%).
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at concentrations typically ranging from 0.01% to 0.1% to aid in the formation of micelles that can encapsulate the hydrophobic compound.[8][9]
Important Consideration: The choice and concentration of any co-solvent or surfactant must be validated for compatibility with the specific biological assay, as they can potentially affect cellular membranes or enzyme activity.
Protocol for Experimental Determination of Solubility
While predicted values are a useful starting point, experimental determination of solubility provides the most accurate data for your specific experimental conditions. The shake-flask method is a gold-standard technique for this purpose.
Workflow for Shake-Flask Solubility Determination:
Caption: Workflow for the shake-flask method of solubility determination.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., DMSO, PBS, cell culture medium) in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by high-speed centrifugation or by filtering through a 0.22 µm syringe filter.
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a standard curve or UV-Visible spectrophotometry if the compound has a distinct chromophore.
Stability and Storage: Preserving Compound Integrity
The stability of this compound in solution is crucial for obtaining reliable experimental results.
Recommendations:
-
Solid Form: Store the solid compound at -20°C in a desiccator to protect it from moisture and light.
-
DMSO Stock Solutions: As a general best practice, prepare fresh stock solutions. If long-term storage is necessary, store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of aminobenzofuran derivatives in DMSO can vary, so periodic quality control (e.g., by HPLC) of long-stored solutions is advisable.
-
Aqueous Solutions: Due to the potential for hydrolysis and lower stability, it is strongly recommended to prepare working solutions in aqueous buffers fresh on the day of the experiment and discard any unused solution.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient vortexing/sonication; low-quality or wet DMSO. | Increase vortexing/sonication time. Use fresh, anhydrous DMSO. Gentle warming (to 37°C) can be attempted if the compound is known to be thermally stable. |
| Precipitation upon dilution in aqueous buffer | High final concentration of the compound; high percentage of DMSO; rapid change in polarity. | Follow the advanced dilution protocol. Decrease the final concentration of the compound. Ensure the final DMSO concentration is as low as possible (<0.5%). Consider the use of co-solvents or surfactants. |
| Inconsistent experimental results | Compound degradation; inaccurate stock concentration. | Prepare fresh stock solutions. Store stock solutions properly in aliquots at -80°C. Verify the concentration of the stock solution periodically using an analytical method. |
Conclusion
The successful use of this compound in experimental settings is contingent upon proper dissolution and handling. By adopting a systematic approach that considers the compound's physicochemical properties, researchers can overcome the challenges posed by its poor aqueous solubility. The protocols and recommendations outlined in this guide provide a comprehensive framework for preparing reliable solutions, thereby enhancing the quality and reproducibility of scientific investigations involving this and other similar benzofuran derivatives.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
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CD ComputaBio. (n.d.). Physicochemical Properties Prediction Service. Retrieved from [Link]
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]
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SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]
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Molinspiration. (n.d.). Calculation of Molecular Properties and Bioactivity Score. Retrieved from [Link]
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- International Journal of Pharmaceutical and Phytopharmacological Research. (2019). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine.
- Popova, N. V., Mishchenko, D. V., Ziablitseva, E. A., & Vovk, M. A. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. Pharmaceuticals, 16(10), 1386.
- Journal of Young Pharmacists. (2018). Synthesis Characterization and Molinspiration Analysis, Anti-bacterial activity of Novel 2,4,6-tri Substituted Pyrimidines. 10(2).
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Application Notes and Protocols for the Quantification of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, a key heterocyclic compound with potential applications in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods in drug discovery and quality control, this document outlines two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and assay determination, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to international validation standards.
Introduction: The Analytical Imperative for a Novel Benzofuran Derivative
This compound belongs to the benzofuran class of heterocyclic compounds. Benzofurans are a prominent scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The subject molecule integrates three key structural motifs: a benzofuran nucleus, a primary amino group at the 3-position, and a benzoyl moiety. This unique arrangement suggests potential biological activity, making its accurate quantification essential for any stage of research and development, from metabolic studies to final product quality control.
The development of validated analytical procedures is not merely a regulatory formality but a cornerstone of scientific rigor, ensuring that data is reliable, reproducible, and fit for its intended purpose[3][4]. This guide provides detailed, field-proven protocols grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines[5][6][7].
Principle of Analysis: Method Selection Rationale
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the measurement.
-
HPLC-UV: The presence of the benzofuran ring system and the conjugated ketone structure results in strong ultraviolet (UV) absorbance. This makes HPLC with UV detection an ideal choice for quantitative analysis in contexts where concentration levels are relatively high and the sample matrix is simple (e.g., bulk drug substance, formulated product). It is a robust, cost-effective, and widely available technique.
-
LC-MS/MS: For applications requiring higher sensitivity and selectivity, such as determining low concentrations of the analyte in biological matrices (e.g., plasma, urine) for pharmacokinetic studies, LC-MS/MS is the gold standard. The primary amine group on the molecule is readily ionizable, typically via Electrospray Ionization (ESI), allowing for highly specific detection using tandem mass spectrometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is designed for the quantification of this compound in drug substance or formulated products.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/PDA Detector | Standard configuration for robust and reproducible chromatographic separation. |
| Analytical Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar benzofuran and phenyl rings. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization state of the amino group and sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for this type of molecule. |
| Gradient Elution | 0-10 min: 30-90% B; 10-12 min: 90% B; 12.1-15 min: 30% B | A gradient is employed to ensure elution of the analyte with a good peak shape while cleaning the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and potential for column overload. |
| UV Detection | 254 nm or PDA Scan 200-400 nm | The conjugated aromatic system is expected to have strong absorbance around 254 nm. A Photodiode Array (PDA) detector is recommended to confirm peak purity. |
Preparation of Solutions
-
Diluent: A mixture of 50:50 (v/v) Acetonitrile:Water is recommended for its solubilizing properties and compatibility with the mobile phase.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a series of calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a portion of the sample (e.g., powdered tablets) equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system must meet predefined performance criteria. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Caption: General workflow for the HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is designed for the highly sensitive and selective quantification of the analyte in complex biological matrices like human plasma.
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Ultra-high performance systems provide better resolution and faster run times, crucial for complex matrix analysis. |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and specificity in Selected Reaction Monitoring (SRM) mode. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The primary amine is basic and will readily accept a proton to form a positive ion [M+H]+ in ESI positive mode. |
| SRM Transitions | Analyte: Q1 m/z 266.1 → Q3 m/z 146.1 (Hypothetical) | Q1: The protonated molecular ion [C16H13NO2 + H]+. Q3: A stable product ion resulting from fragmentation, potentially from cleavage of the benzoyl group. These values must be determined experimentally by infusing a standard solution. |
| LC Conditions | Similar to HPLC method, but with volatile buffers (e.g., ammonium formate instead of formic acid if needed) and potentially faster gradients. | Compatibility with MS detection is paramount. Volatile buffers are essential as they evaporate in the ion source. |
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for injection.
Analytical Method Validation
All analytical methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines[4][6].
Sources
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Application Notes and Protocols for the In Vivo Formulation of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Abstract
This document provides a comprehensive guide for the formulation of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, a novel benzofuran derivative, for preclinical in vivo evaluation. Benzofuran-based compounds frequently exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in animal models.[1][2][3] This guide outlines a systematic approach, beginning with essential pre-formulation studies to characterize the active pharmaceutical ingredient (API), followed by a logical, step-wise progression to develop a stable and effective formulation suitable for parenteral or oral administration. We detail protocols for creating common vehicle systems, including co-solvent solutions, aqueous suspensions, and lipid-based formulations, while emphasizing the scientific rationale behind vehicle selection and the importance of rigorous analytical characterization.
Introduction: The Formulation Challenge
This compound is a heterocyclic compound with a structure suggestive of potential pharmacological activity.[4][5][6] As with many novel chemical entities (NCEs), particularly those with aromatic and fused ring systems, poor aqueous solubility is a primary obstacle to in vivo testing.[7][8][9] An inadequate formulation can lead to low and erratic bioavailability, compromising the integrity of toxicology and efficacy studies. Therefore, a systematic and scientifically-driven formulation development process is not merely a preliminary step but a cornerstone of a successful drug discovery program.[10][11][12]
The objective of this guide is to provide researchers with the foundational knowledge and practical protocols to:
-
Characterize the critical physicochemical properties of the API.
-
Select an appropriate formulation strategy based on these properties and the intended route of administration.
-
Prepare and validate a simple, fit-for-purpose formulation for initial in vivo screening.
Pre-formulation Studies: Characterizing the API
Before any formulation work begins, a thorough understanding of the API's intrinsic properties is essential.[10][11][13][14] These pre-formulation studies form the scientific basis for all subsequent development decisions, helping to predict and mitigate potential challenges.[10]
Workflow for Pre-formulation Assessment
The following diagram outlines the logical flow of pre-formulation studies critical for developing an in vivo formulation.
Caption: Pre-formulation workflow for API characterization.
Key Physicochemical & Analytical Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the solubility of the API in various pharmaceutically relevant vehicles.
-
Materials: this compound, selection of vehicles (see Table 1), microcentrifuge tubes, orbital shaker, HPLC-UV system.
-
Procedure:
-
Add an excess amount of the API to a known volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
-
Quantify the concentration of the dissolved API using a validated HPLC-UV method.[15][16]
-
Table 1: Example Solubility Screening Vehicles
| Vehicle Category | Specific Examples | Rationale |
| Aqueous Buffers | pH 4.5 Acetate, pH 7.4 Phosphate (PBS) | Assess intrinsic aqueous and pH-dependent solubility. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N,N-Dimethylacetamide (DMA), Dimethyl Sulfoxide (DMSO) | Commonly used to solubilize hydrophobic compounds for parenteral and oral delivery.[17] |
| Surfactants | 10% Solutol® HS 15, 5% Polysorbate 80 (Tween® 80) | Micellar solubilization can significantly enhance solubility.[17][18] |
| Lipids/Oils | Sesame Oil, Medium-Chain Triglycerides (MCT) | For potential development of lipid-based or emulsion formulations.[7][19] |
Protocol 2: pH-Dependent Solubility Profile
-
Objective: To understand how solubility changes with pH, which is critical for predicting oral absorption and selecting appropriate buffers.
-
Procedure: Perform the Equilibrium Solubility Determination (Protocol 1) using a series of buffers across a physiologically relevant pH range (e.g., pH 2 to pH 8). The amino group on the benzofuran moiety suggests the molecule is likely a weak base, and solubility is expected to be higher at lower pH.[17]
Protocol 3: Solution Stability Assessment
-
Objective: To ensure the API does not degrade in the chosen formulation vehicle.
-
Procedure:
-
Prepare a solution of the API in the selected vehicle(s) at the target concentration.
-
Store aliquots at different conditions (e.g., 4°C, 25°C, 40°C).
-
Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 0, 4, 8, 24 hours) to monitor for degradation products and loss of the parent compound.[20]
-
Formulation Strategies for In Vivo Studies
The data from pre-formulation studies will guide the selection of the most appropriate formulation strategy. For a poorly soluble, lipophilic compound, the primary goal is to present the drug to the biological system in a solubilized or finely dispersed state to facilitate absorption.
Decision Tree for Formulation Selection
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Troubleshooting & Optimization
Overcoming solubility issues of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Technical Support Center: (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this promising, yet hydrophobic, molecule. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: Why is this compound expected to have low aqueous solubility?
A1: The molecule's structure is the primary determinant of its low aqueous solubility. It possesses a large, rigid, and hydrophobic core composed of a benzofuran ring system and a tolyl (4-methylphenyl) group.[1][2][3] These aromatic structures are nonpolar and resist interaction with polar water molecules, leading to poor solvation. Many benzofuran derivatives are known to be poorly soluble in water, which limits their application in biological studies.[1]
Q2: What is the role of the 3-amino group in the molecule's solubility profile?
A2: The primary amino group (-NH2) at the 3-position of the benzofuran ring is a critical functional group. It acts as a weak base. In acidic conditions (low pH), this group can become protonated to form a cationic ammonium salt (-NH3+). This ionization dramatically increases the molecule's polarity, which can significantly enhance its solubility in aqueous media.[4][5][6] The solubility of compounds with amino groups is often strongly dependent on pH.[5][7][8][9]
Q3: What are the recommended starting solvents for initial dissolution attempts?
A3: For a compound with this structure—containing both aromatic (nonpolar) and ketone/amine (polar) functionalities—a logical starting point is to screen a range of solvents with varying polarities. We recommend beginning with polar aprotic solvents where solubility is often highest for complex organic molecules.
-
High Recommendation: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Moderate Recommendation: Alcohols (Ethanol, Methanol), Acetonitrile, Tetrahydrofuran (THF)
-
Low Recommendation (for aqueous systems): Direct dissolution in water or neutral buffers.
For chromatographic purposes, solvent systems like ethyl acetate/hexane are commonly used for compounds with similar aniline and ketone features.[10]
Part 2: Troubleshooting Workflow for Solubility Enhancement
If initial attempts to dissolve the compound in your desired solvent system have failed, this workflow provides a logical progression from simple to more advanced solubilization techniques.
Caption: Decision workflow for overcoming solubility issues.
Part 3: In-Depth Technical Guides & Protocols
This section provides detailed methodologies for the advanced solubilization strategies introduced in the workflow.
Guide 1: Co-Solvency
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving nonpolar solutes by reducing the energy required to create a cavity for the solute molecule.[11] Common co-solvents for parenteral use include propylene glycol, ethanol, and polyethylene glycol (PEG).[13]
Experimental Protocol: Co-Solvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 50 mg/mL in DMSO).
-
Aqueous Phase Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Titration: In a clear glass vial, add a known volume of the aqueous buffer (e.g., 980 µL).
-
Incremental Addition: While vortexing, add a small aliquot of the stock solution (e.g., 2 µL) to the buffer. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).
-
Equilibration: Continue adding aliquots of the stock solution, allowing the mixture to equilibrate for 1-2 minutes between additions.
-
Endpoint Determination: The point at which persistent cloudiness appears is the limit of solubility for that co-solvent percentage.
-
Screening: Repeat this process with different co-solvents to determine which one allows for the highest concentration of the compound while using the lowest percentage of the organic solvent.
Data Summary: Common Co-Solvents
| Co-Solvent | Typical Starting % (v/v) | Key Characteristics |
| Ethanol | 5-20% | Volatile; may have biological effects. |
| Propylene Glycol | 10-40% | Less volatile, common in formulations. |
| PEG 300/400 | 10-50% | Low toxicity, highly water-miscible.[14] |
| DMSO | 0.1-5% | Excellent solubilizer but can be toxic to cells.[14] |
Guide 2: pH Modification
Causality: The solubility of ionizable compounds is highly pH-dependent.[4] For this compound, the basic amino group can be protonated at acidic pH. The resulting salt form is an ion, which is significantly more soluble in polar solvents like water than the neutral molecule. The lowest solubility is typically observed near the compound's isoelectric point.[5][6]
Experimental Protocol: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2.0 to pH 8.0 in 1.0 unit increments). Use buffers with appropriate buffering capacity for each range (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound to a vial containing a known volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
-
Quantification:
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the corresponding pH value to visualize the pH-solubility profile.
Caption: The effect of pH on the ionization and solubility of the compound.
Guide 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, within their cavity, forming a host-guest inclusion complex.[16] This complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent aqueous solubility of the guest molecule.[15][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and biocompatibility.[19]
Experimental Protocol: Preparation by Kneading Method
-
Molar Ratio Calculation: Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2). Calculate the required mass of each component.
-
Mixing: Place the calculated amount of cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Wetting: Add a small amount of a water/alcohol mixture (e.g., 50% ethanol) to form a paste.
-
Incorporation: Gradually add the compound to the paste while triturating (kneading) vigorously with a pestle for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Determine the aqueous solubility of the resulting powder using the equilibrium solubility method described in the pH modification guide. Compare this to the intrinsic solubility of the uncomplexed compound.
Guide 4: Micellar Solubilization with Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20][21] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drugs can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure, which is itself dispersed in the aqueous phase.[20][22]
Experimental Protocol: Surfactant Screening
-
Surfactant Selection: Choose a panel of non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB), which are generally less toxic (e.g., Polysorbate 80, Poloxamer 188, Cremophor® EL).
-
Solution Preparation: Prepare a series of aqueous solutions for each surfactant at concentrations above their known CMC (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound to each surfactant solution.
-
Agitate, equilibrate, and centrifuge the samples as described in the pH modification protocol.
-
-
Quantification: Analyze the supernatant from each sample via HPLC-UV to determine the concentration of the solubilized compound.
-
Analysis: Compare the solubility achieved with each surfactant and concentration to identify the most effective system.
References
-
Gould, S., & Scott, K. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
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Lakkakula, J. R., & Maçedo, J. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Bhandari, S., Gupta, S., & Singh, P. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
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Gould, S., & Scott, K. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Bhalani, D. V., & Prajapati, B. G. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
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Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
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Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
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Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
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Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Lee, H.-Y., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]
-
Kaczor, A. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
-
Wasvary, J. (2024). Is the solubility of amino acids affected by their pH levels?. Quora. [Link]
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Barry, B. W., & El Eini, D. I. D. (n.d.). SOLUBILIZATION OF NONPOLAR COMPOUNDS BY NONIONIC SURFACTANT MICELLES. The University of Melbourne. [Link]
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National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem. [Link]
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Grosse Daldrup, J.-B., et al. (2017). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. ACS Publications. [Link]
-
Boufades, N., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
-
Zakharova, L. Y., et al. (2025). Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. ResearchGate. [Link]
-
Lee, H.-Y., et al. (n.d.). pH dependence of amino acid solubility. ResearchGate. [Link]
-
Anonymous. (2021). How does surfactant affect solubility of relatively non polar substance?. Quora. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kim, H. J., & Lee, J. Y. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. PubMed Central. [Link]
-
Anonymous. (2017). I want good solvent system in TLC in aniline and ketone compound?. ResearchGate. [Link]
-
Anonymous. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. [Link]
-
Anonymous. (2025). Co-solvent: Significance and symbolism. Sci-Hub. [Link]
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Technical Support Center: Stability of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. This guide is designed to provide you with in-depth technical information and practical advice to address challenges you may encounter during the handling, storage, and experimental use of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of pharmaceutical stability testing and our experience with similar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
While specific stability data for this molecule is not extensively published, based on its structure—a substituted 3-aminobenzofuran—we can anticipate potential liabilities. The primary concerns are susceptibility to:
-
Hydrolysis: The methanone (ketone) linkage and the amino group could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The electron-rich benzofuran ring system and the primary amino group are potential sites for oxidation.[1] This can be exacerbated by exposure to air, light, or the presence of oxidizing agents.
-
Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light over extended periods could lead to degradation.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidation, as well as potentially cause other degradation pathways to become significant.
Q2: I'm dissolving the compound for my experiments. Which solvents are recommended for maintaining its stability?
For short-term use (a few hours to a day), common aprotic organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally suitable. However, for long-term storage in solution, it is crucial to perform a preliminary stability study.
Key Considerations:
-
Protic vs. Aprotic Solvents: Protic solvents like methanol or ethanol could potentially participate in degradation pathways, especially if acidic or basic impurities are present. Aprotic solvents are often a safer initial choice.
-
Water Content: Ensure you are using anhydrous-grade solvents, as residual water can facilitate hydrolysis.[2]
-
pH of the Medium: If you are working in an aqueous buffer system, the pH will be a critical factor.[3] It is advisable to conduct a pH-rate profile study to determine the pH of maximum stability.
Q3: How should I store the solid compound and its solutions to ensure long-term stability?
Solid Compound:
-
Temperature: Store in a cool, dark, and dry place. Refrigeration (-20°C or -80°C) is recommended.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
Solutions:
-
Temperature: Frozen at -20°C or -80°C.
-
Aliquoting: It is best practice to aliquot stock solutions into smaller, single-use volumes. This avoids repeated freeze-thaw cycles, which can accelerate degradation.
-
Inert Atmosphere: If the solvent is volatile, the headspace of the vial can be flushed with an inert gas before sealing.
Q4: I see some discoloration in my stock solution. What could be the cause?
Discoloration is often an indicator of chemical degradation. The formation of oxidized or polymeric species can lead to a change in color. If you observe this, it is recommended to:
-
Cease using the solution for critical experiments.
-
Perform an analytical check using techniques like HPLC or LC-MS to assess the purity of the solution and identify any degradation products.[4][5]
-
Prepare a fresh stock solution from the solid material, ensuring proper storage conditions are met.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results over time. | Degradation of the compound in your stock solution. | 1. Prepare a fresh stock solution. 2. Aliquot the new stock solution to avoid multiple freeze-thaw cycles. 3. Perform a quick purity check of your old and new stock solutions via HPLC to confirm degradation. |
| Appearance of new peaks in my HPLC chromatogram. | The compound is degrading under your experimental or storage conditions. | 1. Identify the stress condition causing degradation (e.g., light, temperature, pH).[6] 2. If the degradation is occurring during an assay, consider modifying the assay conditions (e.g., using a different buffer, protecting from light). 3. If it's a storage issue, review and improve your storage protocol. |
| Poor solubility in the desired solvent. | The compound may have limited solubility in that specific solvent, or it may be degrading upon dissolution. | 1. Try a different solvent or a co-solvent system. 2. Gentle warming or sonication can aid dissolution, but be mindful of potential thermal degradation. 3. After dissolving, immediately check the purity to ensure no degradation occurred during the process. |
| The solid material has changed in appearance (e.g., clumping, discoloration). | Absorption of moisture or degradation due to improper storage. | 1. Discard the material if its integrity is questionable. 2. If you must use it, perform a purity analysis before use. 3. Review your storage conditions for the solid compound. Ensure it is in a tightly sealed container in a desiccator or under an inert atmosphere. |
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[7][8]
Objective:
To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
For each stress condition, add a known volume of the stock solution to the stressor.
-
Incubate under the specified conditions.
-
At designated time points, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC, comparing them to an unstressed control sample.
Stress Conditions:
| Stress Condition | Typical Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours. | To assess stability in acidic environments.[9] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours. | To assess stability in basic environments.[2] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. | To evaluate susceptibility to oxidation. |
| Thermal Degradation | Solid compound and solution at 80°C for 48 hours. | To determine the effect of heat on stability. |
| Photodegradation | Expose solid and solution to light in a photostability chamber (ICH Q1B guidelines). | To assess light sensitivity.[2] |
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize major degradation products using LC-MS.
-
This information is crucial for developing a stability-indicating HPLC method that can separate the parent compound from all potential degradation products.[6]
Visualizations
Caption: Logic for troubleshooting inconsistent results.
References
- Vertex AI Search. (2023).
- Development of forced degradation and stability indic
- Forced Degradation Studies: Regulatory Considerations and Implement
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
- Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Eawag-BBD. (1997).
- Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
- ResearchGate. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2 - PubMed. (2009).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Proposed pathway of dibenzofuran degrad
- Hudson Lab Automation. (n.d.). Drug Stability Testing and Analysis.
- One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC - PubMed Central. (2022).
- RSC Publishing. (2019).
- Sigma-Aldrich. This compound.
- AKSci. 333435-40-8 this compound.
- ChemicalBook. (3-AMINO-1-BENZOFURAN-2-YL)(3-FLUORO-4-METHYLPHENYL)METHANONE Product Description.
- PubChem. This compound.
- This compound | 333435-40-8.
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- 9. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
Technical Support Center: Optimization of Aminobenzofuran Synthesis
Welcome to the Technical Support Center for Aminobenzofuran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical reactions. Aminobenzofurans are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can be fraught with challenges, from low yields to complex side reactions. This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent challenges encountered during aminobenzofuran synthesis in a direct question-and-answer format.
Issue 1: Low to No Product Yield
Question: My reaction is showing very low or no conversion to the desired aminobenzofuran. What are the first steps I should take to troubleshoot this?
Answer: When faced with a low or nonexistent yield, a systematic approach is essential. The issue almost always lies within one of four areas: catalyst activity, reagent integrity, reaction conditions, or the presence of inhibiting side reactions.
-
Verify Catalyst Activity & Generation: The heart of many modern aminobenzofuran syntheses is a transition metal catalyst, typically palladium.[3][4] Its activity is paramount.
-
Cause: The active catalytic species, often Pd(0), may not be generating efficiently from the precatalyst, or the catalyst may have decomposed. Many common palladium sources like Pd(OAc)₂ are Pd(II) salts that require in situ reduction to the active Pd(0) state.[3][5] If this reduction is inefficient, the catalytic cycle will not initiate.[3]
-
Solution:
-
Use a Fresh Catalyst: Ensure your catalyst is from a reliable source and has been stored correctly under an inert atmosphere.
-
Employ Modern Precatalysts: Consider using advanced, pre-activated Pd(0) sources or highly efficient precatalysts (e.g., Buchwald G3 Palladacycles). These are designed for reliable and clean generation of the active catalyst, improving consistency.[6]
-
Check Your Ligand: The choice of ligand is critical as it stabilizes the catalyst and influences its reactivity.[3] For cross-coupling reactions like the Buchwald-Hartwig amination, bulky electron-rich phosphine ligands (e.g., XPhos) are often required.[4]
-
-
-
Assess Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials, particularly the presence of moisture or oxygen, can poison the catalyst and inhibit the reaction.[3][7] Incorrect stoichiometry can also lead to poor outcomes.
-
Solution:
-
Use Anhydrous & Degassed Solvents: Solvents must be pure and anhydrous. Use freshly distilled solvents or those from a reliable commercial source (e.g., sealed Sure/Seal™ bottles). Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[3][7]
-
Purify Starting Materials: Ensure your halobenzofuran, amine, or other starting materials are pure.
-
Verify Stoichiometry: Carefully check the molar equivalents of your reagents. For instance, in a Buchwald-Hartwig amination, an excess of the amine (e.g., 1.2 eq) and base (e.g., 1.4 eq) is common.[4]
-
-
-
Optimize Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or an incorrect choice of base can drastically lower yields.
-
Solution:
-
Temperature Screening: Some reactions proceed well at room temperature, while others require heating to overcome activation barriers. Test a range of temperatures (e.g., RT, 60 °C, 80 °C, 110 °C). Be aware that excessively high temperatures can lead to catalyst decomposition.[7]
-
Base Selection: The base is a critical component. For palladium-catalyzed aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common.[4] For other cyclization strategies, inorganic bases like cesium carbonate (Cs₂CO₃) have proven highly effective.[8][9] The choice of base can be the difference between success and failure.
-
-
-
Investigate Side Reactions:
-
Cause: A common side reaction in copper-assisted Sonogashira couplings (a precursor step to some benzofurans) is the homocoupling of the terminal alkyne (Glaser coupling).[7] In aminations, protodehalogenation of the aryl halide can also compete with the desired reaction.
-
Solution: To minimize Glaser coupling, consider using a copper-free Sonogashira protocol or minimizing the copper catalyst concentration.[7] Slow addition of the alkyne can also help.[7]
-
Below is a logical workflow for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Complex Product Mixture & Purification Difficulties
Question: My reaction produces multiple spots on TLC, and the final product is difficult to purify. What are the likely causes and solutions?
Answer: A complex product mixture indicates a lack of selectivity or the formation of stable side products. Purification then becomes a significant challenge.
-
Cause (Poor Regioselectivity): When using unsymmetrical starting materials, the reaction may proceed at multiple sites, leading to a mixture of regioisomers. This is a common challenge in intramolecular cyclizations or reactions with substituted phenols.[7]
-
Solution:
-
Ligand Tuning: In transition metal catalysis, the ligand can impart significant steric and electronic influence, directing the reaction to a specific site. Screening a panel of ligands is a powerful strategy to improve regioselectivity.
-
Directed Ortho Metalation (DoM): Employing directing groups on your aromatic precursor can lock the regiochemistry of subsequent functionalization steps.
-
-
Cause (Side Product Formation): As discussed previously, side reactions like homocoupling can generate significant byproducts.[5][7] Additionally, decomposition of starting materials or the product under harsh reaction conditions (e.g., high temperature or strongly basic/acidic media) can contribute to the complex mixture.[8]
-
Solution:
-
Milder Conditions: Attempt the reaction at a lower temperature or with a milder base to see if byproduct formation is reduced.
-
Alternative Synthetic Routes: Some synthetic strategies are inherently cleaner than others. For example, a multi-step route involving the reduction of a single, pure nitrobenzofuran intermediate can be much cleaner than a one-pot coupling reaction that produces multiple isomers.[4][10]
-
Purification Strategy: If side products are unavoidable, optimize your purification. Standard silica gel chromatography is common.[1][8] If products are basic (containing an amine), an acidic wash during workup can help remove non-basic impurities, or vice-versa. Recrystallization is an excellent technique for obtaining highly pure material if a suitable solvent system can be found.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing aminobenzofurans?
There are several robust strategies, and the best choice depends on the desired substitution pattern and the availability of starting materials. Key methods include:
-
Transition Metal-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination, which couples a halobenzofuran with an amine using a palladium catalyst, is a powerful and versatile method with a broad substrate scope.[4] The Ullmann condensation is a copper-catalyzed alternative, though it often requires harsher conditions.[4]
-
Reduction of Nitrobenzofurans: This is a classic, reliable two-step approach. A benzofuran core is first nitrated, and the resulting nitrobenzofuran is then reduced to the amine using agents like SnCl₂ or through catalytic hydrogenation.[4][10]
-
[4+1] Cycloaddition Reactions: Modern methods, such as the scandium-triflate-catalyzed reaction of in situ generated ortho-quinone methides with isocyanides, offer rapid and efficient access to diverse 2-aminobenzofurans under mild conditions.[9][10][12]
-
Base-Mediated Cyclization: Intramolecular cyclization of precursors like 2-hydroxybenzonitriles can be achieved using strong bases such as potassium tert-butoxide (t-BuOK) to furnish 3-aminobenzofurans.[13]
Q2: How do I select the optimal catalyst system (metal, ligand, base) for a cross-coupling reaction?
There is no single "magic formula."[6] Optimization often requires intelligent screening. However, excellent starting points exist:
-
Palladium Source: For Buchwald-Hartwig aminations, a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand is common.[4][5]
-
Ligand: The ligand is crucial. For C-N bond formation, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often highly effective as they promote the key reductive elimination step.
-
Base: The base's role is not just to be a proton acceptor; it is often involved in the catalytic cycle. For Pd-catalyzed aminations, sodium tert-butoxide is a very common and effective choice.[4] For other transformations, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are used.[7][8]
| Component | Reagent/Condition | Stoichiometry (eq) | Rationale & Notes |
| Aryl Halide | 4-Bromobenzofuran | 1.0 | The limiting reagent. Iodides are more reactive, chlorides are less reactive. |
| Amine | Desired Amine | 1.2 | A slight excess is used to drive the reaction to completion. |
| Pd Precatalyst | Pd₂(dba)₃ | 0.01 - 0.05 | Provides the active Pd(0) catalyst for the cycle. |
| Ligand | XPhos | 0.02 - 0.10 | A bulky ligand that facilitates both oxidative addition and reductive elimination. |
| Base | Sodium tert-butoxide | 1.4 | A strong, non-nucleophilic base required for the catalytic cycle. |
| Solvent | Anhydrous Toluene | - | A common, high-boiling aprotic solvent. Must be degassed. |
| Temperature | 80-110 °C | - | Heating is typically required to achieve a reasonable reaction rate. |
| Atmosphere | Argon or Nitrogen | - | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Data synthesized from protocols described in cited literature.[4]
Q3: Can gold or other metals be used for aminobenzofuran synthesis?
Yes, while palladium is dominant, other metals offer unique reactivity.
-
Gold (Au): Gold catalysts are known for their ability to activate alkynes. They have been used in formal [4+1] cycloadditions and other cascade reactions to produce substituted 2-aminofurans.[14][15][16][17]
-
Scandium (Sc): Scandium triflate (Sc(OTf)₃) is a Lewis acid that has been shown to be highly effective in catalyzing the [4+1] cycloaddition of ortho-quinone methides with isocyanides to form 2-aminobenzofurans under very mild conditions.[9][12]
-
Rhodium (Rh): Rhodium catalysts can be used in intramolecular cyclizations involving carbene metathesis to synthesize 2-aminobenzofurans.[18]
-
Copper (Cu): Copper catalysis is used in classical Ullmann condensations for C-N bond formation and can also be employed in one-pot syntheses of 3-aminobenzofurans.[1][4][19]
Key Experimental Protocols
The following protocols are provided as detailed, actionable starting points for common synthetic transformations.
Protocol 1: Synthesis of 4-Aminobenzofuran via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 4-bromobenzofuran with an amine.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gold-catalyzed synthesis of substituted 2-aminofurans via formal [4+1]-cycloadditions on 3-en-1-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents: mechanism and origins of chemoselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone Experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for experiments involving (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, characterization, and handling of this important benzofuran scaffold. Benzofuran derivatives are ubiquitous in nature and form the core of numerous pharmacologically active compounds, making their synthesis and study a key area of research.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful.
Section 1: Synthesis & Purification FAQs
This section addresses the most common hurdles faced during the synthesis and subsequent purification of the target compound.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the common causes?
A1: Low yields in 3-aminobenzofuran synthesis often trace back to a few critical parameters: the stability of intermediates, the choice of base, and atmospheric conditions.
-
Causality: The formation of the 3-aminobenzofuran core frequently involves a base-mediated intramolecular cyclization. For instance, in syntheses starting from a 2-hydroxybenzonitrile precursor, a strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group, initiating the cyclization cascade.[2] If the base is too weak, the reaction will not proceed efficiently. Conversely, many intermediates in benzofuran synthesis are sensitive to strong basic conditions and can decompose if exposed for too long or at elevated temperatures.[3]
-
Troubleshooting Steps:
-
Base Selection: If using a weaker base like K₂CO₃ with limited success, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). Use these potent bases at lower temperatures (e.g., 0 °C to room temperature) to minimize degradation.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Water can quench strong bases and interfere with the reaction mechanism. Use oven-dried glassware and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Starting Material Purity: Verify the purity of your starting materials, particularly the 2-hydroxybenzonitrile or equivalent precursor. Impurities can inhibit the reaction or lead to unwanted side products.
-
Temperature Control: Do not overheat the reaction. While some cyclizations require heat, excessive temperatures can promote the formation of decomposition products.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Q2: I am observing multiple spots on my TLC plate that are difficult to separate from the main product. What are these likely side products?
A2: The appearance of multiple, often closely-eluting, spots is a frequent challenge. The primary culprits are typically uncyclized starting material, oxidized byproducts, or isomers.
-
Causality: The 3-amino group is susceptible to oxidation, especially when exposed to air during workup or purification. This can lead to the formation of colored impurities (often appearing as brown or dark spots on a TLC plate). Incomplete cyclization will leave residual starting material or stable intermediates in the crude mixture. Depending on the synthetic route, side reactions such as O-alkylation or N-alkylation can also occur.
-
Troubleshooting Steps:
-
Inert Atmosphere: During the reaction and workup, minimize exposure to atmospheric oxygen. Degas solvents and consider performing the aqueous workup with deoxygenated water.
-
TLC Analysis: Use a combination of visualization techniques for TLC analysis. In addition to a UV lamp (254 nm), use staining agents like potassium permanganate, which can help differentiate between the amino-containing product and other impurities.
-
Purification Strategy: If side products are chemically similar to the desired product, standard silica gel chromatography may be insufficient. Consider alternative purification methods as detailed in the next question.
-
Q3: The product appears to be degrading during silica gel column chromatography. What are my options?
A3: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, particularly those with free amino groups. The product may streak on the column or remain at the baseline.
-
Causality: The free amino group in the target molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can catalyze decomposition or lead to irreversible adsorption, resulting in significant yield loss.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (~1%). For example, use a Hexane/Ethyl Acetate mobile phase with 1% Et₃N. This will cap the acidic sites and improve recovery.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds.
-
Recrystallization: If the crude product is of sufficient purity (>85-90%), recrystallization is often the best method to obtain a highly pure product while avoiding the risks of chromatography. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find optimal conditions.
-
Section 2: Characterization & Analysis FAQs
Accurate characterization is essential to confirm the structure and purity of the final compound.
Q1: How can I definitively confirm the successful synthesis and purity of this compound?
A1: A combination of spectroscopic and chromatographic methods is required for unambiguous confirmation.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation. Key expected signals are detailed in Table 2.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. Using a suitable column (e.g., C18) and mobile phase, a pure sample should show a single, sharp peak. This technique can quantify purity much more accurately than TLC.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including N-H stretches for the amino group (~3300-3400 cm⁻¹) and a strong C=O stretch for the ketone (~1630-1680 cm⁻¹).[2]
| Technique | Expected Result for a Pure Sample |
| ¹H NMR | Sharp, well-resolved peaks with correct integration values and splitting patterns. |
| ¹³C NMR | The correct number of distinct carbon signals. |
| HRMS (ESI+) | A molecular ion peak [M+H]⁺ matching the calculated exact mass (C₁₆H₁₄NO₂⁺ = 264.1019). |
| HPLC | A single major peak with >95% purity by area. |
| Appearance | Typically a white, off-white, or pale yellow solid.[2] |
| Table 1: Purity Confirmation Checklist |
Q2: My ¹H NMR spectrum shows a very broad signal for the amino protons, and I can't see any splitting. How can I confirm this signal?
A2: This is a very common phenomenon for -NH₂ protons due to quadrupole broadening and chemical exchange with trace amounts of water in the NMR solvent.
-
Causality: Protons attached to nitrogen (¹⁴N, a quadrupolar nucleus) often exhibit broad signals. Furthermore, these protons can rapidly exchange with protons from water molecules in the solvent (e.g., DMSO-d₆ or CDCl₃ are never perfectly dry), which averages out their magnetic environment and collapses any potential coupling to neighboring protons.
-
Troubleshooting Step: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake the tube vigorously for about 30 seconds.
-
Re-acquire the ¹H NMR spectrum.
-
The broad -NH₂ signal should disappear or significantly decrease in intensity, as the protons are replaced by non-NMR-active deuterium. This provides definitive proof of the signal's identity.
-
| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic (Benzofuran) | 7.20 - 7.80 | m | 4H | Complex multiplet, exact shifts depend on substitution. |
| Aromatic (p-tolyl) | 7.25 (d), 7.85 (d) | d, d | 2H, 2H | Two doublets characteristic of a 1,4-disubstituted ring. |
| -NH₂ | 5.50 - 6.50 | br s | 2H | Broad singlet, exchangeable with D₂O. Position is solvent dependent. |
| -CH₃ | 2.40 | s | 3H | Sharp singlet. |
| Table 2: Predicted ¹H NMR Data (in CDCl₃) |
Section 3: Stability & Storage FAQs
Q1: My purified, pale-yellow compound turned brown after a few days on the benchtop. Why is this happening and how can I prevent it?
A1: The discoloration is a classic sign of oxidation.
-
Causality: The electron-rich 3-amino group on the benzofuran ring is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and ambient temperatures, leading to the formation of highly colored, often polymeric, degradation products.
-
Prevention and Storage Protocol:
-
Inert Atmosphere: Store the solid compound in a vial that has been flushed with an inert gas like argon or nitrogen before sealing.
-
Low Temperature: Store the vial in a freezer, preferably at -20 °C.
-
Light Protection: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect the compound from light.
-
Solvent Storage: If you must store the compound in solution, use a degassed solvent and keep the solution under an inert atmosphere at low temperature. Avoid long-term storage in solution whenever possible.
-
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 3-aminobenzofurans via base-mediated cyclization of 2-hydroxybenzonitrile derivatives.[2]
Workflow Diagram
Caption: Synthesis and Purification Workflow.
Materials:
-
2-(cyanomethoxy)benzonitrile precursor (substituted with the p-toluoyl group)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Triethylamine (Et₃N)
Procedure:
-
In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the 2-hydroxybenzonitrile precursor (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution may change color.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexane:EtOAc). The disappearance of the starting material and the appearance of a new, lower Rf spot indicates reaction progression.
-
Once the reaction is complete, carefully quench by pouring the mixture into a beaker of cold water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography using a silica gel column pre-treated with the mobile phase. Elute with a gradient of Hexane/Ethyl Acetate containing 1% triethylamine to prevent product degradation.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the title compound as a solid.
Section 5: Visualizing Potential Issues
Understanding potential side reactions is key to troubleshooting.
Caption: Potential Reaction Pathways.
References
- One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
- Synthesis of Novel 4-Aminobenzofuran Deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
-
This compound. PubChem, National Institutes of Health. [Link]
-
Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed Central, National Institutes of Health. [Link]
-
Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts. [Link]
-
Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. PubMed Central, National Institutes of Health. [Link]
Sources
Technical Support Center: Mitigating Off-Target Effects of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Welcome to the technical support center for researchers working with (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to proactively address and minimize off-target effects during your experiments. Our approach is rooted in established principles of medicinal chemistry and pharmacology to ensure the integrity and specificity of your results.
Introduction: Understanding the Challenge
This compound is a novel compound with potential therapeutic applications. As with any small molecule, ensuring its specificity is paramount to validating its biological activity and minimizing unintended consequences in your experimental models. Off-target effects, where a compound interacts with proteins other than the intended target, can lead to misleading data and potential toxicity.[1][2] This guide will walk you through a systematic approach to identify, characterize, and reduce these effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing unexpected phenotypes in my cell-based assays that don't seem to align with the intended target's known function. How can I begin to investigate potential off-target effects?
A1: Initial Off-Target Investigation Workflow
Unexplained phenotypes are a classic indicator of potential off-target activity. A systematic, multi-pronged approach is necessary to de-risk your compound and confirm that the observed effects are due to modulation of the intended target. Here is a recommended initial workflow:
Step 1: In Silico Profiling (Predictive)
Before embarking on extensive and costly wet-lab experiments, computational methods can provide valuable initial insights into potential off-target interactions.[2][3] These methods utilize the compound's structure to predict its binding affinity against a large database of known protein structures.
-
Recommended Action: Submit the structure of this compound to several off-target prediction platforms.
-
Causality: These platforms use algorithms that compare the chemical features of your compound to the binding pockets of a wide range of proteins, including kinases, GPCRs, and enzymes. A high predicted binding affinity for an unintended target suggests a potential off-target interaction that warrants further experimental validation.
Step 2: Broad-Spectrum In Vitro Screening
Based on the in silico predictions and the nature of the unexpected phenotype, a broad in vitro screen is the next logical step.
-
Recommended Action: A tiered approach is often most effective. Start with a broad panel, such as a commercially available kinase panel (e.g., KinomeScan™) if the phenotype suggests signaling pathway modulation, or a broader safety panel that includes common off-target classes like GPCRs and ion channels.
-
Causality: This provides empirical evidence of interactions with a large number of purified proteins in a cell-free system, allowing for a rapid survey of potential off-target families.
Step 3: Cellular Target Engagement Assays
Confirming that a predicted off-target interaction occurs within a cellular context is crucial.
-
Recommended Action: Employ a target engagement assay like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) for the top off-target candidates identified in your in vitro screen.[4]
-
Causality: These methods assess the physical binding of your compound to a target protein within intact cells or cell lysates.[4] A shift in the thermal stability of a protein in the presence of your compound is strong evidence of direct interaction.[4]
Illustrative Workflow Diagram:
Caption: Initial workflow for investigating unexpected phenotypes.
Q2: My in silico screen flagged several potential off-targets. How do I prioritize which ones to validate experimentally?
A2: Prioritizing Potential Off-Targets
A long list of potential off-targets from computational screens can be daunting. A strategic approach to prioritization is essential to focus your resources effectively.
Prioritization Criteria:
-
Binding Score/Probability: Rank the predicted off-targets by the confidence score provided by the prediction tool. Higher scores indicate a greater likelihood of a true interaction.
-
Biological Relevance: Cross-reference the high-scoring hits with the unexpected phenotype you are observing. Does the known biological function of the potential off-target align with the cellular changes you see? For example, if you observe unexpected cell cycle arrest, a predicted interaction with a cyclin-dependent kinase (CDK) would be a high-priority candidate for validation.
-
Target Family Clustering: Group the predicted off-targets by protein family (e.g., kinases, GPCRs, nuclear receptors). If multiple members of the same family are predicted as hits, this may suggest a broader interaction with a conserved binding domain, making this family a high-priority for investigation.
-
Expression in Your Model System: Verify that the high-priority off-target candidates are expressed in the cell line or tissue model you are using. There is no need to investigate an off-target that is not present in your experimental system.
Data Summary Table for Prioritization:
| Predicted Off-Target | Binding Score | Biological Function | Relevance to Phenotype | Expression in Model | Priority |
| Kinase X | 0.95 | Cell Cycle Regulation | High | Yes | High |
| GPCR Y | 0.88 | Calcium Signaling | Low | Yes | Medium |
| Enzyme Z | 0.85 | Metabolism | None | Yes | Low |
| Kinase A | 0.82 | Apoptosis | High | Yes | High |
| Ion Channel B | 0.75 | Membrane Potential | Low | No | None |
Q3: I have confirmed an off-target interaction. What are the main strategies to reduce or eliminate this unwanted activity?
A3: Strategies for Mitigating Off-Target Effects
Once an off-target has been validated, the focus shifts to modifying your experimental approach or the molecule itself to enhance specificity.
Strategy 1: Structure-Activity Relationship (SAR) Guided Medicinal Chemistry
This is the most definitive approach to eliminating off-target effects. It involves synthesizing and testing analogs of this compound to identify modifications that reduce binding to the off-target while maintaining or improving affinity for the intended target.
-
Experimental Protocol: Iterative SAR Study
-
Establish Baseline: Quantify the binding affinity (e.g., Kd or IC50) of the parent compound for both the intended target and the confirmed off-target.
-
Hypothesize Modifications: Based on the structures of the on-target and off-target binding pockets (if known) and general medicinal chemistry principles, hypothesize chemical modifications to the parent compound. For this compound, potential modifications could include:
-
Altering substituents on the 4-methylphenyl ring.
-
Modifying the 3-amino group on the benzofuran core.
-
Introducing steric bulk to disfavor binding to the (often smaller) off-target pocket.
-
-
Synthesize Analogs: Create a small library of analogs based on your hypotheses.
-
Screen Analogs: Test the new compounds against both the on-target and off-target proteins.
-
Analyze and Iterate: Compare the on-target and off-target activity of the analogs. The goal is to identify a compound with a significantly improved selectivity window (ratio of off-target to on-target activity).
-
Illustrative SAR Data Table:
| Compound | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity (Off-Target/On-Target) |
| Parent Compound | 10 | 50 | 5x |
| Analog 1 (modified phenyl ring) | 15 | 500 | 33x |
| Analog 2 (modified amino group) | 8 | 40 | 5x |
| Analog 3 (steric hindrance) | 12 | >10,000 | >833x |
Strategy 2: Advanced Drug Delivery Systems
If chemical modification is not feasible, altering the biodistribution of the compound can limit its exposure to tissues where the off-target is highly expressed.
-
Recommended Action: Consider formulating this compound into a targeted delivery system, such as liposomes or antibody-drug conjugates, that directs it preferentially to the tissue or cell type expressing the intended target.[5]
-
Causality: By encapsulating the compound, its free concentration in circulation is reduced, thereby decreasing its interaction with off-targets in non-target tissues.[5]
Workflow for Reducing Off-Target Effects:
Caption: Decision workflow for mitigating confirmed off-target effects.
Conclusion
Addressing the off-target effects of this compound is a critical step in validating its utility as a specific molecular probe or therapeutic lead. By employing a systematic approach of prediction, in vitro and cellular validation, and strategic mitigation through medicinal chemistry or advanced delivery systems, researchers can significantly enhance the quality and reliability of their findings. This guide provides a foundational framework for these efforts, and our team of application scientists is available for further consultation on your specific experimental challenges.
References
- Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
- Abbvie. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- National Institutes of Health. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
- Adcock, A. F., et al. (2017). Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions. PubMed Central.
- Baharloo, R., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate.
- Chen, Y., et al. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. PubMed.
- El-Gamal, M. I., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Welcome to the dedicated technical support resource for the purification of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common and complex purification challenges, ensuring the highest possible purity of your target compound.
Understanding the Molecule: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the structural attributes of this compound that influence its purification.
-
Polarity: The presence of a primary aromatic amine (-NH2) group and a ketone (C=O) functionality imparts significant polarity to the molecule. The benzofuran core and the tolyl group contribute to its lipophilicity. This amphiphilic nature requires careful selection of chromatographic conditions.
-
Basicity: The amino group is basic and can interact strongly with acidic stationary phases like silica gel, potentially leading to peak tailing or irreversible adsorption.
-
UV Chromophore: The extended aromatic system provides a strong UV chromophore, facilitating easy detection by UV-Vis detectors during chromatography.
-
Potential Impurities: Synthesis of this molecule can lead to several impurities, including unreacted starting materials, intermediates, and by-products from side reactions. Common impurities might include starting phenols, α-halo ketones, or products of over-alkylation or oxidation.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered during the purification of this compound.
Q1: My compound is streaking badly on the silica gel TLC plate and column. What is the cause and how can I fix it?
A1: Streaking is a common issue when purifying basic compounds like your target molecule on acidic silica gel.[1] The primary cause is the strong interaction between the basic amino group and the acidic silanol groups on the silica surface. This leads to slow, uneven elution.
Troubleshooting Steps:
-
Neutralize the Silica: Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonium hydroxide, to your eluent system (typically 0.1-1%).[1][2] This will neutralize the acidic sites on the silica, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography on C18-functionalized silica is an excellent option if the compound is sufficiently soluble in the mobile phase.
-
Dry Loading: If your compound has poor solubility in the initial eluent, it can lead to band broadening. Adsorbing your crude product onto a small amount of silica gel and loading it as a dry powder onto the column can improve resolution.[3]
Q2: I'm having trouble finding a suitable solvent system for recrystallization. My compound either oils out or remains soluble even at low temperatures. What should I do?
A2: Finding the right recrystallization solvent is often a matter of trial and error.[4] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[5]
Solvent Selection Strategy:
-
Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Solvent Mixture (Binary System): If no single solvent is ideal, use a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5][7]
| Solvent Combination Examples | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. |
| Ethyl Acetate/Hexane | A common system for compounds of intermediate polarity.[7] |
| Dichloromethane/Hexane | Another effective combination for controlling polarity. |
Q3: My purified compound shows a single spot on TLC but multiple peaks in HPLC analysis. Why is this happening?
A3: This is a common scenario that highlights the difference in resolving power between TLC and HPLC.
Possible Reasons:
-
Co-eluting Impurities on TLC: The solvent system used for TLC may not be optimized to separate impurities with very similar polarities to your product. HPLC, with its more efficient stationary phases and controlled mobile phase delivery, can often resolve these closely related compounds.
-
Isomers: Your synthesis may have produced regioisomers or other structural isomers that have nearly identical polarities and are therefore inseparable by TLC but can be resolved under the high-efficiency conditions of HPLC.[8]
-
Compound Degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is acidic or if the analysis is run at elevated temperatures.
Troubleshooting Guide
This section provides a systematic approach to resolving common purification problems.
Problem 1: Low Recovery from Silica Gel Column Chromatography
Symptoms:
-
A significant amount of colored material remains at the top of the column.
-
The total mass of the collected fractions is much lower than the starting crude mass.
Workflow for Troubleshooting Low Recovery:
Sources
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rubingroup.org [rubingroup.org]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Aminobenzofurans
<From the desk of the Senior Application Scientist >
Welcome to your dedicated resource for navigating the complexities of 3-aminobenzofuran synthesis. This class of compounds holds significant interest for medicinal chemistry and materials science, but its synthesis is often accompanied by specific challenges.[1][2] This guide is designed to provide direct, experience-based answers to common problems encountered in the lab. We will explore the causality behind these pitfalls and offer robust, field-proven troubleshooting strategies.
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses specific experimental failures in a question-and-answer format.
Q1: My intramolecular cyclization to form the benzofuran ring is failing or giving very low yields. What's going wrong?
This is one of the most common hurdles. The efficiency of the ring-closing reaction is highly dependent on the chosen synthetic route, the nature of the precursors, and the reaction conditions.
Potential Causes & Solutions:
-
Poor Leaving Group (in Williamson Ether Synthesis-type routes): If you are forming the benzofuran ring by cyclizing an α-phenoxyketone or α-phenoxyacetonitrile, the success hinges on an intramolecular nucleophilic attack.
-
Causality: The phenoxide, generated by a base, must attack the carbon bearing a leaving group. If this group is not sufficiently labile (e.g., -OH), the reaction will not proceed.
-
Solution: Ensure your precursor is an α-halo ketone or a related substrate with a good leaving group (e.g., tosylate, mesylate). For instance, brominating an acetophenone to an α-bromoacetophenone before substitution with a phenol is a standard and effective strategy.[3]
-
-
Incorrect Base Selection: The choice of base is critical and substrate-dependent.
-
Causality: A base that is too weak may not sufficiently deprotonate the phenol (in cyclizations of o-alkynylphenols) or the α-carbon (in cyclizations of α-phenoxyketones). Conversely, a strongly nucleophilic base (like NaOH) can lead to unwanted side reactions, such as saponification of ester or nitrile groups.
-
Solution:
-
For cyclizing o-alkynylphenols, bases like triethylamine or cesium carbonate are often effective, especially in metal-catalyzed reactions.[4][5]
-
For tandem SNAr-cyclocondensation strategies, a non-nucleophilic, strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is often preferred to promote the desired cyclization while minimizing side reactions.[6][7]
-
In some cascade reactions, milder inorganic bases like Cs₂CO₃ have proven uniquely effective where others like K₂CO₃ or NaOH failed entirely.[8]
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a pivotal role.
-
Causality: Intramolecular reactions can be entropically disfavored. Heating is often required to overcome the activation energy barrier. The solvent must be able to dissolve the reactants and stabilize the transition state.
-
Solution: Screen different solvents (e.g., aprotic polar solvents like DMF, NMP, or acetonitrile) and temperatures. For palladium-catalyzed routes, a gradual increase from room temperature up to 60-100 °C may be necessary.[4] However, be aware that excessive heat can cause catalyst decomposition.[4]
-
Q2: I'm seeing significant formation of side products. How can I improve the selectivity for my desired 3-aminobenzofuran?
Side product formation is a frequent source of low yields and purification headaches. Identifying the likely culprits is the first step to suppression.
Common Side Reactions & Mitigation Strategies:
-
Glaser Coupling of Terminal Alkynes: In Sonogashira-type syntheses of o-alkynylphenols (precursors to benzofurans), the homocoupling of the terminal alkyne is a major competing reaction, especially when copper co-catalysts are used.[4]
-
Cleavage of Carbonyl Groups: In certain syntheses, particularly with highly fluorinated benzonitriles and α-hydroxycarbonyl compounds, the base can attack the carbonyl group instead of facilitating the desired cyclization.[7]
-
Causality: A mechanistic study showed that alkoxide ions can attack the carbonyl, leading to cleavage and loss of a perfluoroaryl anion.[7]
-
Solution: This is a substrate-dependent issue. If this pathway is dominant, a different synthetic strategy or modification of the carbonyl component may be required.
-
-
Over-alkylation in Reductive Amination: When introducing the amino group via reductive amination of a benzofuran-3(2H)-one, it's possible to get multiple alkylations if the amine product is more nucleophilic than the starting amine.
-
Solution: Reductive amination is generally very effective at preventing over-alkylation compared to direct alkylation with alkyl halides.[9] Using a 1:1 stoichiometry of the amine and ketone is typically sufficient. If issues persist, using a larger excess of the starting amine can sometimes disfavor dialkylation.
-
Q3: The final purification of my 3-aminobenzofuran is extremely difficult. How can I improve separation?
Purification is a critical, yet often underestimated, challenge. Benzofuran derivatives can be prone to co-elution with impurities or degradation.[10]
Common Purification Issues & Solutions:
-
Co-elution of Regioisomers or Impurities: Synthetic byproducts often have polarities very similar to the desired product, making separation by standard silica gel chromatography difficult.[10]
-
Solution:
-
Optimize Chromatography: Experiment with different solvent systems. A gradient elution is often more effective than an isocratic one. Consider alternative stationary phases like alumina or reverse-phase (C18) silica if standard silica fails.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can remove closely related impurities. Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Derivatization: As a last resort, you can temporarily protect the amino group (e.g., as a Boc-carbamate). This significantly changes the polarity of the molecule, potentially allowing for easier separation from non-amine impurities. The protecting group can then be removed in a subsequent step.
-
-
-
Thermal Instability: Some substituted benzofurans can degrade during purification steps that involve heat, such as solvent evaporation under high temperatures.[10]
-
Solution: Use a rotary evaporator with the water bath at a low temperature (e.g., 30-40 °C). Avoid prolonged heating. If the compound is particularly sensitive, concentrate the fractions at room temperature under high vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to 3-aminobenzofurans?
Several robust methods exist, each with its own advantages. The choice often depends on the available starting materials and desired substitution patterns.
| Synthetic Route | Starting Materials | Key Steps & Reagents | Common Pitfalls |
| Tandem SNAr-Cyclocondensation | Perfluorobenzonitriles, α-hydroxycarbonyl compounds | SNAr followed by intramolecular cyclization; strong, non-nucleophilic base (e.g., DBU).[6][7] | Cleavage of the carbonyl group by base attack; incomplete cyclization.[7] |
| Copper-Catalyzed Annulative Amination | ortho-Alkynylphenols, Hydroxylamines | Copper-catalyzed annulation followed by electrophilic C-N bond formation; Cu(OTf)₂, LiOt-Bu.[1] | Limited scope for substituents on the phenol ring; requires synthesis of specific hydroxylamine reagents.[1] |
| Reductive Amination of Benzofuran-3(2H)-ones | Benzofuran-3(2H)-ones, Primary/Secondary Amines | Formation of an enamine/iminium intermediate followed by reduction; mild reducing agents like NaBH(OAc)₃.[9] | Synthesis of the benzofuran-3(2H)-one precursor can be challenging; potential for over-reduction to the alcohol. |
| Palladium-Catalyzed Routes | o-Iodophenols, Terminal Alkynes | Sonogashira coupling followed by intramolecular cyclization; Pd catalyst (e.g., (PPh₃)PdCl₂), often with a CuI co-catalyst.[5][11] | Catalyst poisoning/inactivity; homocoupling of the alkyne (Glaser coupling).[4] |
Q2: How do I choose the right reducing agent for a reductive amination step?
The choice of reducing agent is critical for selectively reducing the iminium ion intermediate without reducing the starting ketone.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is milder than sodium borohydride (NaBH₄) and is particularly effective at reducing iminium ions in the presence of aldehydes or ketones.[9] Its mild nature helps prevent over-reduction of the ketone to a secondary alcohol.
-
Sodium cyanoborohydride (NaBH₃CN): Another classic and effective reagent that is selective for imines over ketones.[9] However, due to the toxicity of cyanide, NaBH(OAc)₃ is often preferred, especially for process development.
Q3: My palladium-catalyzed cyclization is not working. What is the first thing I should check?
Catalyst activity is the most common point of failure in these reactions.[4]
-
Causality: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Improper storage or the use of old reagents can lead to catalyst deactivation. Oxygen in the solvent can also poison the catalyst.[4]
-
Solution:
-
Use a fresh catalyst from a reliable supplier.
-
Degas your solvents thoroughly before use (e.g., by bubbling argon or nitrogen through them or using freeze-pump-thaw cycles).
-
Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere (N₂ or Ar).
-
Visual Troubleshooting Workflow
A logical approach is key to solving synthetic problems. The following flowchart outlines a general troubleshooting strategy for low-yielding 3-aminobenzofuran syntheses.
Caption: A troubleshooting flowchart for low-yielding reactions.
Key Experimental Protocol: Tandem SNAr-Cyclocondensation
This protocol is a general example for the synthesis of fluorinated 3-aminobenzofurans, adapted from established methods.[6][7]
-
Reagent Preparation: To a solution of the α-hydroxycarbonyl compound (1.0 eq.) in anhydrous acetonitrile (0.2 M) in an oven-dried flask under an argon atmosphere, add the 4-substituted perfluorobenzonitrile (1.0 eq.).
-
Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 3-aminobenzofuran.
References
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. Benzofuran synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 17. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans | MDPI [mdpi.com]
How to prevent the degradation of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Welcome to the dedicated technical support guide for (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone (CAS No. 333435-40-8). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling, storage, and application. Due to the limited publicly available analytical data for this specific molecule, this guide synthesizes information from its structural motifs—aminobenzofuran and a diaryl ketone—to provide a robust framework for preventing its degradation.[1]
Frequently Asked Questions (FAQs): Understanding Molecular Stability
This section addresses the fundamental chemical vulnerabilities of this compound. Understanding these principles is the first step toward preventing degradation.
Q1: What are the primary degradation pathways for this molecule?
A1: Based on its structure, the compound is susceptible to three main degradation pathways:
-
Oxidation: The 3-amino group and the electron-rich benzofuran ring are prone to oxidation.[2][3] The aromatic amine is particularly susceptible and can be oxidized to form colored nitroso or nitro derivatives, which is often observed as a darkening or browning of the material.[2]
-
Photodegradation: Aromatic ketones and aminobenzofurans can absorb UV and visible light, leading to photochemical reactions that break down the molecule.[2][4][5] This is a significant risk, especially for solutions exposed to ambient light.
-
Hydrolysis: While less common for the core structure, prolonged exposure to strongly acidic or basic aqueous conditions could potentially lead to the cleavage of the benzofuran ring or other hydrolytic degradation.[6]
Q2: Why is this compound considered air- and moisture-sensitive?
A2: The primary sensitivity comes from the 3-amino group. Aromatic amines are susceptible to oxidation by atmospheric oxygen.[7] This process can be catalyzed by trace metal impurities and accelerated by light. Moisture can facilitate certain degradation reactions and, if acidic or basic, can promote hydrolysis.[8][9] Therefore, handling the compound under an inert atmosphere is critical to prevent oxidative degradation.[10][11]
Q3: How significant is the risk of thermal degradation?
A3: The ketone functional group can be susceptible to thermal decomposition at elevated temperatures.[12][13] While specific data for this molecule is unavailable, as a general principle, prolonged exposure to high heat should be avoided. For long-term storage, refrigeration or freezing is recommended to minimize any potential thermal decomposition pathways.[2][14]
Q4: Are there any known incompatible solvents or reagents?
A4: Yes. To maintain the compound's integrity, avoid:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, nitric acid, or permanganates will readily degrade the molecule.[2]
-
Strong Acids and Bases: These can catalyze hydrolysis or other rearrangements.
-
Solvents with Peroxides: Ethers like THF or dioxane can form explosive peroxides over time, which are potent oxidizing agents. Always use fresh, peroxide-free solvents.[2]
-
Protic Solvents in the Presence of Light: Solvents like methanol or water can participate in photochemical degradation pathways.
Visualizing Potential Degradation
The following diagram illustrates the key vulnerabilities of the molecule that can lead to degradation.
Caption: Key degradation pathways for the target molecule.
Troubleshooting Guide: Identifying and Solving Common Issues
This guide provides solutions to common problems encountered during experimentation.
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of Solid (e.g., white powder turns yellow, brown, or dark) | Oxidation: The primary amino group has likely been oxidized by exposure to air and/or light.[2] | Discard the discolored material as its purity is compromised.Ensure all future handling and storage of the solid is under a positive pressure of inert gas (Argon or Nitrogen).[10][11]Store in a sealed amber vial inside a desiccator or glovebox.[11] |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Degradation: The compound has degraded either in solid form or in solution. This could be due to oxidation, photodegradation, or reaction with the solvent. | Prepare solutions fresh before each use.Use high-purity, degassed solvents.Analyze samples promptly after preparation.If analyzing multiple samples, keep the autosampler tray cooled if possible.Confirm the stability of the compound in your chosen analytical solvent. |
| Inconsistent or Non-Reproducible Experimental Results | Variable Degradation: The extent of degradation is varying between experiments. This points to inconsistent sample handling or experimental setup. | Standardize all sample preparation procedures rigorously.Minimize the exposure of both solid and solutions to ambient light and air. Use foil to cover vials and flasks.[11]Ensure temperature is consistent during experiments. |
| Low Assay or Decreasing Purity Over Time | Improper Long-Term Storage: The current storage conditions are insufficient to prevent slow degradation. | Re-evaluate storage conditions. Store at -20°C in a sealed container under an inert atmosphere.[2][14]Aliquot the solid compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere during weighing. |
Experimental Protocols
These protocols provide step-by-step methodologies for handling, storage, and stability assessment.
Protocol 1: Recommended Long-Term Storage
This protocol is essential for maintaining the long-term integrity of the solid compound.
-
Environment: Perform all aliquoting and packaging inside a glovebox with an atmosphere of <1 ppm O₂ and H₂O.[10][11] If a glovebox is unavailable, use a Schlenk line with high-purity argon or nitrogen.[15]
-
Aliquoting: Upon receiving the compound, divide the bulk material into pre-weighed, single-use amber glass vials. This prevents contamination and degradation of the entire stock with each use.
-
Sealing: Tightly cap each vial. For maximum protection, use caps with PTFE-lined septa. Further seal the cap-vial interface with Parafilm®.
-
Secondary Containment: Place the sealed vials into a larger, labeled container. Add a desiccant pouch to this secondary container.
-
Storage Conditions: Store the container in a freezer at -20°C or colder.[14] The location should be dark.
-
Usage: When a sample is needed, remove one vial. Allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.[9]
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol helps determine the stability of the compound under various stress conditions, which is crucial for developing formulations or planning experiments.[2]
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Establish Control: Immediately analyze a portion of this stock solution via a stability-indicating HPLC method (e.g., C18 column with a gradient elution). This is your T=0 control sample. Store another aliquot of the stock solution at -20°C, protected from light, as a long-term control.
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
| Stress Condition | Methodology |
| Acid Hydrolysis | Add 1M HCl to an aliquot to achieve a final acid concentration of 0.1M. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Add 1M NaOH to an aliquot to achieve a final base concentration of 0.1M. Incubate at 60°C for 24 hours. |
| Oxidative Stress | Add 3% H₂O₂ to an aliquot. Keep at room temperature for 24 hours, protected from light. |
| Thermal Stress | Incubate an aliquot of the stock solution at 70°C for 48 hours in the dark.[2] |
| Photolytic Stress | Expose an aliquot to a photostability chamber with illumination of ≥1.2 million lux hours and UV energy of ≥200 watt hours/m².[2] |
-
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all stressed samples, along with the control sample, by the same HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This allows for the quantification of degradation and identification of the conditions under which the compound is least stable.
Troubleshooting Workflow Diagram
Use this decision tree to diagnose and address potential degradation issues during your workflow.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of avobenzone: stabilization effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water [mdpi.com]
- 6. Hydrolysis | McGraw Hill's AccessScience [accessscience.com]
- 7. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. ossila.com [ossila.com]
- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Enhancing the Bioavailability of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Welcome to the technical support center for (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the enhancement of this compound's bioavailability.
This compound, a member of the benzofuran class of heterocyclic compounds, holds significant therapeutic promise due to the diverse pharmacological activities associated with its structural motif, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, like many benzofuran derivatives, its clinical potential may be hampered by poor aqueous solubility, which can lead to low and variable oral bioavailability.[4][5][6] This guide provides a structured approach to identifying and overcoming common experimental hurdles to effectively enhance the systemic exposure of this promising compound.
I. Understanding the Bioavailability Challenge
The oral bioavailability of a drug is primarily governed by its solubility in gastrointestinal fluids and its permeability across the intestinal epithelium. For lipophilic compounds like many benzofuran derivatives, poor aqueous solubility is often the rate-limiting step in absorption.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The primary limiting factors are likely its poor aqueous solubility and potentially its susceptibility to first-pass metabolism. Benzofuran rings are known to undergo metabolic transformations in the liver, including hydroxylation and oxidative cleavage, which can reduce the amount of active drug reaching systemic circulation.[7][8]
Q2: What initial steps should I take to assess the compound's intrinsic physicochemical properties?
A2: A thorough physicochemical characterization is the foundation for any bioavailability enhancement strategy.[4] Key parameters to determine include:
-
Aqueous Solubility: Determine the solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) will provide insights into the compound's lipophilicity and how its distribution will vary with pH.
-
pKa: Identifying any ionizable groups is crucial for understanding pH-dependent solubility and permeability.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphism) or if the compound is amorphous, which significantly impacts dissolution rates.[5]
Q3: Which formulation strategies are most promising for a poorly soluble compound like this?
A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[5][9] Promising approaches for this compound include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, leading to faster dissolution.[5][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[11]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form and promoting the formation of fine emulsions in the gut.[10]
-
Prodrugs: Chemical modification of the parent drug to create a more soluble prodrug that converts back to the active form in vivo is another viable strategy.[4][9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Inconsistent results in in vitro dissolution studies.
| Potential Cause | Explanation | Troubleshooting Steps |
| Polymorphism | The compound may exist in different crystalline forms (polymorphs), each with a unique solubility and dissolution rate.[5] Inconsistent manufacturing or handling can lead to a mixture of polymorphs. | 1. Characterize the solid form of each batch using XRPD and DSC. 2. Establish a consistent crystallization process to ensure a single, stable polymorphic form is used for all experiments. |
| Inadequate Wetting | Due to its hydrophobic nature, the compound powder may not disperse well in the dissolution medium, leading to clumping and a reduced effective surface area for dissolution. | 1. Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration in the dissolution medium to improve wetting. 2. Consider wet milling during particle size reduction to create a more dispersible powder. |
| Degradation in Dissolution Medium | The compound may be unstable at certain pH values or in the presence of certain excipients, leading to lower than expected concentrations over time. | 1. Assess the chemical stability of the compound in the dissolution media at the relevant pH values and temperature. 2. Use HPLC-UV/MS to monitor for the appearance of degradation products.[1] |
Issue 2: Low permeability observed in Caco-2 cell assays.
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Solubility in Assay Buffer | If the compound's concentration in the donor compartment exceeds its solubility in the assay buffer, the measured permeability will be underestimated. | 1. Determine the solubility of the compound in the Caco-2 assay buffer. 2. Ensure the test concentration is below the solubility limit. If necessary, use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid affecting cell monolayer integrity. |
| Active Efflux | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound back into the apical (donor) side.[12][13] | 1. Perform a bi-directional Caco-2 assay , measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[12] 2. Co-dose with known inhibitors of P-gp (e.g., verapamil) or BCRP to see if the A-B permeability increases.[12] |
| Poor Monolayer Integrity | A compromised Caco-2 cell monolayer will lead to artificially high permeability values for paracellular markers and unreliable results for the test compound. | 1. Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment.[14] 2. Measure the permeability of a paracellular marker like Lucifer yellow in parallel with your test compound.[12] |
Issue 3: High variability in in vivo pharmacokinetic (PK) studies.
| Potential Cause | Explanation | Troubleshooting Steps |
| Food Effects | The presence of food in the GI tract can significantly alter drug absorption, especially for lipophilic compounds. | 1. Standardize the feeding schedule of the animals (e.g., fasted vs. fed state) for all PK studies. 2. Investigate the effect of a high-fat meal on the compound's bioavailability, as this can sometimes enhance the absorption of poorly soluble drugs. |
| First-Pass Metabolism | The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation, leading to low and variable bioavailability.[15] | 1. Administer the compound intravenously (IV) to a separate group of animals to determine its clearance and volume of distribution. This will allow for the calculation of absolute oral bioavailability (F).[15] 2. Incubate the compound with liver microsomes or hepatocytes to identify the major metabolites and the CYP450 enzymes involved.[7] |
| Inadequate Formulation | If the formulation does not effectively maintain the drug in a solubilized state in vivo, precipitation can occur, leading to erratic absorption. | 1. Evaluate the in vivo performance of different formulations (e.g., suspension, solid dispersion, SEDDS) in a pilot PK study. 2. Analyze the drug concentration in the GI tract at different time points to assess for precipitation. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the steps to assess the intestinal permeability of this compound.
Objective: To determine the apparent permeability coefficient (Papp) of the test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow for monolayer integrity check
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[12]
-
Monolayer Integrity Check: Measure the TEER of each well. Only use wells with a TEER value above a pre-determined threshold (e.g., ≥200 Ω·cm²).
-
Preparation of Dosing Solutions: Prepare the dosing solution of the test compound in pre-warmed HBSS at the desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking (e.g., 50 rpm). e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.
-
Permeability Assay (Basolateral to Apical - B to A for efflux assessment): a. Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[14]
-
Data Analysis: a. Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
Diagram: Caco-2 Permeability Assay Workflow
A workflow for assessing intestinal permeability using the Caco-2 cell model.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for a preliminary PK study.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Materials:
-
Sprague-Dawley rats or CD-1 mice
-
Test compound formulation (e.g., suspension in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least 3 days before the study.
-
Dosing: a. Fast animals overnight (with free access to water). b. Administer the test compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). b. Process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis: a. Extract the test compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). b. Quantify the concentration of the test compound using a validated LC-MS/MS method.[16][17]
-
Data Analysis: a. Plot the mean plasma concentration versus time. b. Use non-compartmental analysis software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).[18]
Diagram: Oral Pharmacokinetic Study Workflow
A general workflow for conducting an oral pharmacokinetic study in rodents.
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Validation & Comparative
A Senior Scientist's Guide to the Comparative Analysis of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone as a Putative Tubulin Polymerization Inhibitor
Introduction: The Scientific Rationale for Investigation
In the landscape of oncology drug discovery, the benzofuran scaffold has emerged as a "privileged structure," consistently appearing in compounds with significant biological activity.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of action, including potent anticancer properties.[2][3] Specifically, structures featuring a 2-acyl or 2-amino substitution on the benzofuran ring have been repeatedly identified as potent inhibitors of tubulin polymerization, a clinically validated anticancer strategy.[4][5][6]
The target compound of this guide, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, possesses this key pharmacophore: a benzofuran core with an amino group at position C3 and a methanone (carbonyl) bridge at C2. This structural alert strongly suggests a potential interaction with tubulin, placing it in a class of compounds that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[7][8] While direct experimental data for this specific molecule is not yet prevalent in public literature,[9] its structural analogy to known antimitotic agents, such as other 2-aminobenzophenone derivatives and Combretastatin A-4 (CA-4), provides a compelling scientific basis for its evaluation as a tubulin polymerization inhibitor.[7]
This guide provides a comprehensive framework for the comparative analysis of this compound, hereafter referred to as Benzofuran Test Compound (BTC) . We will objectively compare its performance against two well-characterized, potent tubulin inhibitors: Colchicine and Combretastatin A-4 (CA-4) . This analysis is grounded in established, validated experimental protocols to ensure scientific integrity and reproducibility.
Mechanism of Action: Targeting Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for several cellular functions, most notably the formation of the mitotic spindle during cell division.[10] Tubulin polymerization inhibitors disrupt this equilibrium. By binding to tubulin subunits, they prevent the formation of microtubules, which stalls the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[11] Many of these inhibitors, including colchicine and CA-4, bind to a specific pocket on β-tubulin known as the colchicine-binding site.[12][13][14] The central hypothesis of this guide is that BTC also targets this site to exert its cytotoxic effects.
Caption: Proposed mechanism of action for BTC and comparator inhibitors.
Comparative Experimental Workflow
A multi-tiered approach is essential for a robust comparison. We will progress from a cell-free biochemical assay to cell-based assays to evaluate both direct target engagement and cellular consequences.
Caption: Multi-tiered experimental workflow for inhibitor comparison.
Tier 1: In Vitro Tubulin Polymerization Assay
Objective: To directly measure and compare the ability of BTC, Colchicine, and CA-4 to inhibit the assembly of purified tubulin into microtubules in a cell-free system.
Principle: This assay monitors the polymerization of purified tubulin, which can be tracked by the increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[15] A decrease in the rate or extent of fluorescence increase indicates inhibition.
Detailed Experimental Protocol: Fluorescence-Based Assay
-
Reagent Preparation:
-
Tubulin: Reconstitute lyophilized, >99% pure bovine brain tubulin to 10 mg/mL in General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Aliquot and store at -80°C.
-
GTP Stock: Prepare a 100 mM solution of GTP in General Tubulin Buffer.
-
Assay Buffer: General Tubulin Buffer supplemented with 15% glycerol and a fluorescent reporter (e.g., DAPI at 6.3 µM).[16]
-
Test Compounds: Prepare 10 mM stock solutions of BTC, Colchicine, and CA-4 in DMSO. Create 10x working stocks via serial dilution in Assay Buffer.
-
-
Assay Procedure: [15]
-
Use a black, flat-bottom 96-well plate. Pre-warm the plate and a microplate reader with fluorescence capabilities (Excitation: ~360 nm, Emission: ~450 nm) to 37°C.
-
On ice, prepare the Tubulin Reaction Mix: Dilute tubulin to a final concentration of 2 mg/mL in Assay Buffer and add GTP to a final concentration of 1 mM. Keep on ice.
-
Add 5 µL of the 10x test compound, positive controls (Colchicine, CA-4), or vehicle control (DMSO diluted in Assay Buffer) to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold Tubulin Reaction Mix to each well for a final volume of 50 µL.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure fluorescence intensity every 30 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the initial rate of polymerization (Vmax) from the linear phase of the curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[concentration] and use a non-linear regression model to calculate the IC₅₀ value (the concentration that inhibits polymerization by 50%).
-
Anticipated Data & Comparison
The table below presents hypothetical, yet literature-informed, data to illustrate the expected outcomes.
| Compound | In Vitro Tubulin Polymerization IC₅₀ (µM) | Reference IC₅₀ (µM) |
| BTC (Hypothetical) | 1.5 | N/A |
| Colchicine | 2.7 | ~1-10[12][13] |
| Combretastatin A-4 | 1.9 | ~1.8-2.1[4][13] |
This data would suggest BTC is a potent inhibitor of tubulin polymerization, with an efficacy comparable to the well-established agent Combretastatin A-4.
Tier 2: Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the inhibitors on a relevant human cancer cell line and compare their potencies in a cellular context.
Principle: The MTT assay is a colorimetric method that measures cell viability. Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to an insoluble purple formazan. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[3][17]
Detailed Experimental Protocol: MTT Assay
-
Cell Culture:
-
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BTC, Colchicine, and CA-4 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO in medium) and medium-only blank wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.
-
Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate percent viability for each concentration: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot percent viability versus log[concentration] and use non-linear regression to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
-
Anticipated Data & Comparison
| Compound | Cytotoxicity IC₅₀ vs. A549 cells (µM) | Reference IC₅₀ (µM) |
| BTC (Hypothetical) | 0.09 | N/A |
| Colchicine | >1 (often less potent in cells) | Varies widely[14] |
| Combretastatin A-4 | 0.004 - 0.02 | ~0.003[21] |
This hypothetical data would indicate that BTC possesses potent cytotoxic activity against cancer cells, although it may be less potent than Combretastatin A-4 in this specific cell line.
Tier 3: Cell-Based Microtubule Disruption Assay
Objective: To visually confirm that the cytotoxicity observed in the MTT assay is a result of microtubule network disruption within the cell.
Principle: Immunofluorescence microscopy is used to visualize the microtubule network. Cells are treated with the inhibitors, then fixed, permeabilized, and stained with an antibody against α- or β-tubulin, followed by a fluorescently-labeled secondary antibody. A DNA stain (like DAPI) is used to visualize the nucleus and assess mitotic arrest.[16][18]
Detailed Experimental Protocol: Immunofluorescence
-
Cell Preparation:
-
Seed A549 cells onto sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with BTC, Colchicine, and CA-4 at concentrations around their respective IC₅₀ values for 18-24 hours. Include a vehicle control.
-
-
Staining Procedure: [16]
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) and DAPI (for nuclear staining) for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Vehicle Control: Expect to see a well-defined, filamentous network of microtubules extending throughout the cytoplasm.
-
Inhibitor-Treated: Expect to see a diffuse, fragmented tubulin stain, indicating depolymerization of the microtubule network. Also, look for an increased number of cells with condensed, fragmented nuclei, characteristic of mitotic arrest and apoptosis.
-
Conclusion and Future Directions
This guide outlines a rigorous, scientifically-grounded strategy for the comparative analysis of this compound. Based on its chemical structure, BTC is a promising candidate for a tubulin polymerization inhibitor. The proposed workflow, progressing from direct biochemical assays to cell-based functional and imaging studies, will provide a comprehensive performance profile against established inhibitors like Colchicine and Combretastatin A-4.
Positive results from these experiments—specifically, an in vitro tubulin polymerization IC₅₀ in the low micromolar range and a cytotoxicity IC₅₀ in the nanomolar range, coupled with clear evidence of microtubule disruption—would validate BTC as a potent antimitotic agent. Such findings would strongly support its advancement into further preclinical development, including mechanism of action studies (e.g., colchicine-binding site competition assays) and in vivo efficacy trials in xenograft models.
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A Comparative Guide to Validating Target Engagement of Novel Bioactive Molecules: A Case Study Approach with (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. A staggering number of drug candidates fail in clinical trials due to a lack of efficacy, a significant portion of which can be attributed to insufficient target engagement in a physiological setting.[1][2] Therefore, robust and early validation of whether a compound binds to its intended molecular target within a relevant biological context is not merely a confirmatory step but a cornerstone of a successful drug development program.[1][3]
This guide provides a comprehensive overview and comparison of state-of-the-art methodologies for validating target engagement. We will navigate the experimental choices and logical flow a researcher would undertake when faced with a novel bioactive compound. To illustrate these principles, we will use the molecule (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone , a compound for which, at the time of writing, no specific biological target has been publicly disclosed. This scenario perfectly mirrors the real-world challenge of moving from a phenotypic screening hit to a mechanistically understood lead.
Our discussion will be grounded in three pillars: explaining the why behind experimental choices (Expertise), ensuring the described protocols are self-validating (Trustworthiness), and supporting all claims with authoritative scientific literature (Authoritative Grounding).
Part 1: The Initial Challenge - From Hit to Hypothesis
The first step with a novel compound like this compound is to generate a target hypothesis. While this guide focuses on validating engagement, a brief overview of target identification is essential context.
Target Identification Strategies:
-
Computational Approaches: Methods like molecular docking, pharmacophore modeling, and ligand-based similarity searches can predict potential targets by comparing the compound's structure to databases of known ligands and protein binding sites.[4]
-
Affinity-Based Proteomics: This powerful experimental approach involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.
-
Genetic and Phenotypic Screening: Techniques like shRNA/CRISPR screens can identify genes that, when knocked down or out, mimic the phenotypic effect of the compound, suggesting the gene product might be the target.
Once a putative target is identified, the crucial work of validating the direct physical interaction—target engagement—begins.
Part 2: In Vitro and Biochemical Validation: The First Proof of Interaction
The most direct way to confirm a drug-target interaction is in a controlled, cell-free environment. These methods are fundamental for determining the intrinsic binding affinity and kinetics.
Surface Plasmon Resonance (SPR): A Real-Time View of Binding
SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the purified target protein) immobilized on a sensor surface in real-time.[5][6] It provides invaluable data on association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.
Causality of Experimental Choice: SPR is often a primary choice for in vitro validation due to its high sensitivity, real-time nature, and the wealth of kinetic information it provides.[7] This data is critical for building structure-activity relationships (SAR) during lead optimization.
Experimental Workflow for SPR
Caption: Workflow for SPR-based target engagement validation.
Step-by-Step SPR Protocol:
-
Protein Immobilization: Covalently attach the purified recombinant target protein to a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of precise dilutions of this compound in a suitable running buffer. A solvent-matched DMSO concentration curve is essential as a control.
-
Association: Inject the compound solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (measured in Resonance Units, RU) as the compound binds to the immobilized protein.[6]
-
Dissociation: Replace the compound solution with running buffer and monitor the decrease in the SPR signal as the compound dissociates from the target.
-
Regeneration: Inject a specific solution (e.g., low pH glycine) to remove any remaining bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves from multiple compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
| Parameter | Description | Typical Units |
| k_on (Association Rate) | Rate of complex formation | M⁻¹s⁻¹ |
| k_off (Dissociation Rate) | Rate of complex decay | s⁻¹ |
| K_D (Dissociation Constant) | Measure of binding affinity (k_off / k_on) | M (e.g., nM, µM) |
Table 1: Key parameters derived from SPR analysis.
Part 3: Cellular Target Engagement: Bridging the Gap to Physiology
Confirming that a compound binds its target in a test tube is a critical first step, but it doesn't guarantee the same interaction will occur in the complex milieu of a living cell.[1] Cellular target engagement assays are designed to provide this crucial piece of evidence, accounting for factors like cell permeability, efflux, and metabolism.
Cellular Thermal Shift Assay (CETSA®): Measuring Target Stabilization
CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[8][9] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[9][10]
Causality of Experimental Choice: CETSA is invaluable because it is label-free and can be performed on endogenous proteins in their native environment, from cell lines to tissue samples.[9][11] This provides a more physiologically relevant measure of target engagement than in vitro assays.
Experimental Workflow for CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step CETSA Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.[10]
-
Lysis: Lyse the cells to release intracellular contents. This is often achieved by several rapid freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, unfolded proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using a method like Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. The shift in the midpoint of the melting curve (T_m) indicates the degree of thermal stabilization and thus, target engagement.
Kinobeads Competition Binding: Profiling Selectivity
For certain target classes, such as protein kinases, specialized chemoproteomic platforms offer a powerful way to assess both target engagement and selectivity across the entire target family. The Kinobeads assay is a prime example.[12][13] It uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a lysate.[12][14]
Causality of Experimental Choice: If this compound is hypothesized to be a kinase inhibitor, Kinobeads is a superior method. It not only confirms engagement with the primary target but also simultaneously profiles binding to hundreds of other kinases, providing a crucial selectivity profile that can predict potential off-target effects.[12]
Experimental Workflow for Kinobeads Assay
Caption: Workflow for Kinobeads-based competitive binding assay.
Step-by-Step Kinobeads Protocol:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of the free test compound (or vehicle). This allows the compound to bind to its targets within the lysate.
-
Kinase Enrichment: Add the Kinobeads slurry to the lysates and incubate. Kinases that are not already bound by the test compound will bind to the immobilized inhibitors on the beads.[12]
-
Sample Processing: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The amount of each kinase captured by the beads will be inversely proportional to its affinity for the free compound. By comparing the amount of each kinase pulled down at different compound concentrations, a dose-response curve can be generated to determine the binding affinity (EC50) for hundreds of kinases in parallel.[12]
Part 4: In Vivo Target Engagement: The Ultimate Proof of Concept
The final frontier in target engagement validation is demonstrating that the compound reaches and binds its target in a living organism.[15][16] This is the most challenging but also the most translationally relevant evidence.
Two-Photon Microscopy: Visualizing Engagement in Real-Time
Two-photon fluorescence anisotropy microscopy is a cutting-edge imaging technique that can directly measure and map drug-target engagement in vivo with subcellular resolution.[17] This method requires a fluorescently labeled version of the drug. The principle relies on the fact that the rotational motion of a small, unbound fluorescent molecule is fast, leading to low fluorescence anisotropy. When bound to a large protein target, its rotation is slowed dramatically, resulting in a measurable increase in anisotropy.[17]
Causality of Experimental Choice: When direct visualization of target engagement in a specific tissue or even a specific subcellular compartment is required, two-photon microscopy is an unparalleled tool.[17][18] It provides high spatial and temporal resolution deep within living tissue, which is impossible to achieve with other methods.[19]
Conceptual Protocol for In Vivo Two-Photon Microscopy:
-
Probe Synthesis: Synthesize a fluorescently labeled analog of this compound that retains its binding affinity for the target.
-
Animal Model: Utilize a relevant animal model, often with a surgically implanted imaging window (e.g., a cranial window for brain targets) to allow optical access to the tissue of interest.[17]
-
Probe Administration: Administer the fluorescent probe to the animal.
-
Imaging: Use a two-photon microscope to acquire images of the target tissue. Anisotropy is calculated for each pixel in the image.
-
Data Analysis: Regions with high anisotropy values indicate areas where the probe is bound to its target. This can be quantified to determine the fraction of bound drug in different cells or subcellular compartments over time.[17]
Part 5: A Comparative Summary of Methodologies
Choosing the right target engagement assay depends on the stage of the drug discovery project, the nature of the target, and the specific questions being asked. The following table provides a comparative summary.
| Method | Principle | Sample Type | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Mass change on binding | Purified Protein | Real-time kinetics (k_on, k_off), label-free | Requires purified, active protein; in vitro only |
| Cellular Thermal Shift Assay (CETSA®) | Ligand-induced thermal stabilization | Cell Lysate, Intact Cells, Tissues | Label-free, endogenous protein, physiological context | Lower throughput (WB-based), indirect measure of binding |
| Kinobeads | Competition for binding to immobilized ligands | Cell/Tissue Lysate | High-throughput selectivity profiling across a target family | Indirectly measures affinity; limited to specific target classes (e.g., kinases) |
| Two-Photon Microscopy | Change in fluorescence anisotropy upon binding | Live Animals (In Vivo) | Direct visualization in vivo, subcellular resolution | Requires a fluorescent probe; technically complex and low throughput |
Table 2: Comparison of key target engagement validation methods.
Conclusion
Validating the target engagement of a novel compound like This compound) is a multi-step, evidence-driven process. It begins with establishing a direct, physical interaction in a purified system using techniques like SPR and progressively moves to more physiologically relevant contexts. Cellular assays such as CETSA and Kinobeads are critical for confirming that the compound can access and bind its target in a complex cellular environment, while advanced in vivo imaging with two-photon microscopy provides the ultimate confirmation in a living organism.
By employing a suite of these orthogonal methods, researchers can build a robust and compelling case for a compound's mechanism of action. This foundational knowledge is indispensable for making informed decisions, mitigating the risk of late-stage failures, and ultimately, accelerating the development of new and effective medicines.
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A Comparative Guide to the Structure-Activity Relationship of Aminobenzofuran Analogs in Drug Discovery
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active natural products and synthetic compounds. The introduction of an amino group to this privileged structure gives rise to aminobenzofuran analogs, a class of molecules that has demonstrated significant therapeutic potential across various disease areas, including neurodegenerative disorders and oncology. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzofuran and 3-aminobenzofuran derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to navigate the chemical space of these promising compounds.
The Aminobenzofuran Core: A Tale of Two Isomers
The position of the amino substituent on the benzofuran ring profoundly influences the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity. This guide will dissect the nuanced SAR of both 2-amino and 3-aminobenzofuran analogs, exploring how substitutions on the benzofuran core and the amino group dictate their therapeutic efficacy.
I. Aminobenzofurans as Anticancer Agents: A Multifaceted Approach
Aminobenzofuran derivatives have emerged as potent anticancer agents, exhibiting their effects through diverse mechanisms of action. A comparative analysis of their performance reveals critical SAR insights.
Performance Comparison of Aminobenzofuran Analogs in Oncology
The following table summarizes the cytotoxic activity of representative aminobenzofuran analogs against various cancer cell lines. This data highlights the influence of the amino group's position and the nature of substituents on anticancer potency.
| Compound ID | Scaffold Type | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Aminobenzofuran | H | H | 3,4,5-trimethoxyphenyl | A549 (Lung) | 0.08 | [1] |
| 2 | 2-Aminobenzofuran | H | H | 3,4,5-trimethoxyphenyl | ACHN (Renal) | Sub-nanomolar | [1] |
| 3 | 3-Aminobenzofuran | 2-fluorobenzyl | H | H | PC12 (Pheochromocytoma) | >50 | |
| 4 | 2-Aminobenzofuran | H | H | H | HeLa (Cervical) | 11.09 | |
| 5 | 2-Aminobenzofuran | H | H | H | HT-29 (Colon) | 9.13 | [2] |
| 6 | 2-Aminobenzofuran | H | H | H | L1210 (Leukemia) | 0.016 | [2] |
| 7 | 3-Methylbenzofuran | H | p-methoxy group | H | A549 (Lung) | 1.48 | [3] |
| 8 | Benzofuran-2-carboxamide | H | 6-methoxy | H | HCT-116 (Colon) | 0.87 | [3] |
| 9 | Benzofuran-2-carboxamide | H | 6-methoxy | H | A549 (Lung) | 0.57 | [3] |
| 10 | Oxindole-benzofuran hybrid | - | - | - | MCF-7 (Breast) | 2.27 | [3] |
Key Insights from Experimental Data:
-
Superior Potency of 2-Aminobenzofurans: The data consistently demonstrates that 2-aminobenzofuran derivatives, particularly those with a 3,4,5-trimethoxyphenyl substituent, exhibit significantly higher anticancer activity, often in the nanomolar range, compared to the evaluated 3-aminobenzofuran analogs.[1]
-
Influence of Substituents: The nature and position of substituents on the benzofuran ring and the amino group are critical for activity. For instance, a p-methoxy group on a 3-methylbenzofuran scaffold (Compound 7) results in potent activity against lung cancer cells.[3] Similarly, a 6-methoxy group on a benzofuran-2-carboxamide scaffold (Compounds 8 and 9) enhances cytotoxicity.[3]
-
Hybrid Molecules: Hybrid molecules incorporating the benzofuran scaffold with other pharmacophores, such as oxindole, can yield highly potent compounds against specific cancer cell lines like MCF-7.[3]
Mechanisms of Anticancer Action
Aminobenzofuran analogs exert their anticancer effects through various mechanisms, primarily by disrupting critical cellular processes.
A prominent mechanism of action for many 2-aminobenzofuran derivatives is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for mitotic spindle formation. This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][2]
Figure 1: Mechanism of tubulin polymerization inhibition by 2-aminobenzofuran analogs.
Structure-Activity Relationship for Tubulin Inhibition:
-
The presence of a 3,4,5-trimethoxyphenyl ring at the C2 position of the benzofuran is a key structural feature for potent tubulin polymerization inhibitors.[1]
-
Modifications at the 5-position of the benzofuran ring with C-linked substituents like aryl, alkenyl, or alkynyl groups can significantly enhance antiproliferative activity.[1]
Multidrug resistance (MDR) is a major challenge in cancer therapy, often mediated by the overexpression of the efflux pump P-glycoprotein (P-gp). Several 2-aminobenzofuran derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR in cancer cells.[4][5][6]
Figure 2: Mechanism of P-glycoprotein inhibition by 2-aminobenzofuran analogs.
Comparative Performance of Aminobenzofuran Analogs as P-gp Inhibitors:
| Compound ID | Scaffold Type | Fold Reversal of Vincristine Resistance | Reference |
| 11 | Thiophenylbenzofuran | 17.95 | [5] |
| 12 | Thiophenylbenzofuran | 13.68 | [5] |
| 13 | Thiophenylbenzofuran | 26.43 | [5] |
| Verapamil (Control) | - | 3.6 | [4] |
Key Insights from Experimental Data:
-
Thiophenylbenzofuran derivatives synthesized from a 2-aminobenzofuran core are significantly more potent in reversing P-gp mediated drug resistance than the standard inhibitor, Verapamil.[5]
II. Aminobenzofurans in Neurodegenerative Diseases: Targeting Cholinesterase
In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy. 3-Aminobenzofuran derivatives have shown particular promise as cholinesterase inhibitors.[7][8]
Performance Comparison of 3-Aminobenzofuran Analogs as Cholinesterase Inhibitors
| Compound ID | R-group on Benzyl Moiety | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 5a | H | 0.81 | 1.23 | [7] |
| 5f | 2-Fluoro | 0.64 | 0.55 | [7][8] |
| 5g | 3-Fluoro | 1.68 | 1.84 | [7] |
| 5h | 4-Fluoro | 0.72 | 0.95 | [7] |
| 5i | 2-Chloro | 2.45 | 2.91 | [7] |
| 5e | 3-Methoxy | 81.06 | >100 | [7] |
| Donepezil (Control) | - | 0.02 | 3.56 | [7] |
Key Insights from Experimental Data:
-
Substitution Pattern is Key: The type and position of the substituent on the benzyl moiety dramatically influence the inhibitory activity. Electron-withdrawing groups, such as fluorine and chlorine, generally lead to better inhibitory potencies compared to electron-donating groups like methoxy.[7]
-
Positional Isomers Matter: For halogenated analogs, the ortho and para positions on the benzyl ring are more favorable for activity than the meta position.[7]
-
Dual Inhibition: Many of these 3-aminobenzofuran derivatives exhibit inhibitory activity against both AChE and BuChE, which could be beneficial for treating later stages of Alzheimer's disease.[7]
Mechanism of Cholinesterase Inhibition
The proposed mechanism involves the interaction of the 3-aminobenzofuran scaffold with the active site of the cholinesterase enzymes, preventing the hydrolysis of the neurotransmitter acetylcholine.
Figure 3: Mechanism of cholinesterase inhibition by 3-aminobenzofuran analogs.
III. Experimental Protocols: A Guide for the Bench Scientist
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays.
A. Anticancer Activity: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the aminobenzofuran analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
B. P-glycoprotein Inhibition Assay
This assay determines the ability of a test compound to inhibit the efflux of a known P-gp substrate from MDR1-overexpressing cells.
-
Cell Culture: Culture MDR1-transfected cells (e.g., MDCK-MDR1) and the corresponding wild-type cells on permeable supports (e.g., Transwell inserts) until a confluent monolayer is formed.
-
Assay Initiation: Wash the cell monolayers with pre-warmed transport buffer.
-
Treatment: Add the P-gp substrate (e.g., rhodamine 123 or digoxin) to the apical (donor) compartment, with and without the test aminobenzofuran analogs at various concentrations.
-
Sampling: At designated time points, collect samples from the basolateral (receiver) compartment.
-
Quantification: Quantify the amount of the P-gp substrate in the samples using an appropriate analytical method (e.g., fluorescence spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability (Papp) and the efflux ratio (ER). A decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
C. Anti-Angiogenesis: Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of various concentrations of the aminobenzofuran analogs.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops. A decrease in these parameters indicates anti-angiogenic activity.
Conclusion and Future Perspectives
The structure-activity relationship studies of aminobenzofuran analogs have unveiled a rich and diverse pharmacological landscape. The distinct biological profiles of 2-aminobenzofuran and 3-aminobenzofuran isomers underscore the critical importance of positional isomerism in drug design. While 2-aminobenzofuran derivatives have demonstrated exceptional promise as potent anticancer agents, particularly as tubulin polymerization inhibitors and P-gp modulators, 3-aminobenzofuran analogs have emerged as compelling candidates for the treatment of Alzheimer's disease through their inhibition of cholinesterases.
The comparative data and detailed protocols provided in this guide serve as a valuable resource for the scientific community to build upon these findings. Future research should focus on elucidating the detailed molecular interactions of these compounds with their respective targets to enable the rational design of next-generation aminobenzofuran-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile scaffold holds immense potential for addressing unmet medical needs in oncology, neurodegeneration, and beyond.
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A Preclinical Investigator's Guide: Evaluating (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone Against Modern Standards of Care
This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. In the absence of published biological data for this specific molecule, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals. By deconstructing the compound's core chemical moieties—the benzofuran scaffold and the aminoketone group—we will formulate mechanistic hypotheses and outline a rigorous comparative analysis against established standard-of-care (SoC) drugs in three key therapeutic areas: Oncology, Inflammatory Disorders, and Neurodegenerative Diseases.
Section 1: Mechanistic Hypothesis from Chemical Architecture
The therapeutic potential of a novel compound is encoded in its structure. This compound is a unique construct featuring two pharmacologically significant motifs. Our initial investigation strategy is therefore predicated on the known biological activities of these components.
The Benzofuran Scaffold: A Privileged Pharmacophore
The benzofuran ring system is a "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This heterocycle is a structural cornerstone for drugs with a vast array of pharmacological effects, including anti-tumor, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3] Recent research has identified specific benzofuran derivatives as potent and selective inhibitors of critical cellular targets, such as SIRT2 (a class III histone deacetylase) and LSD1 (Lysine-Specific Demethylase 1), the latter being a promising target in oncology.[4][5] This history suggests that our lead compound has a high probability of interacting with established, high-value biological targets.
The Aminoketone Moiety: A Modulator of Metabolism and Cell Fate
The ketone group is not merely a structural linker; it has profound implications for cellular metabolism. Ketone bodies are known to serve as alternative energy sources for the brain, a property that is being actively explored for therapeutic intervention in neurodegenerative diseases.[6][7] Furthermore, ketones can exert neuroprotective effects by improving mitochondrial function, reducing oxidative stress, and decreasing neuroinflammation.[7] The presence of the amino and 4-methylphenyl groups will further dictate the molecule's steric and electronic profile, influencing its solubility, membrane permeability, and binding affinity for specific protein targets.
Integrated Hypothesis: Charting a Path for Investigation
Based on the analysis of its constituent parts, we can logically prioritize three primary therapeutic areas for the investigation of this compound. The benzofuran core points toward applications in oncology and inflammatory conditions, while the ketone moiety suggests a strong potential for neuroprotection.
Caption: Workflow for determining compound cytotoxicity via MTT assay.
Detailed Steps:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
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Compound Preparation: Prepare a 2X concentration stock of the lead compound and standard-of-care drugs in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 8-point curve from 100 µM to 0.1 nM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the data and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Neuroprotection Against Oxidative Stress
This protocol evaluates a compound's ability to protect neuronal cells from death induced by an oxidative insult like hydrogen peroxide (H₂O₂).
Caption: Workflow for assessing neuroprotective activity.
Detailed Steps:
-
Cell Seeding & Differentiation: Seed human neuroblastoma SH-SY5Y cells in a 96-well plate. To obtain a more neuron-like phenotype, differentiate the cells by treating them with low-serum medium containing retinoic acid for 5-7 days.
-
Pre-treatment: Replace the differentiation medium with fresh medium containing various concentrations of the lead compound. Incubate for 2 to 4 hours.
-
Oxidative Insult: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) to all wells except the untreated controls.
-
Incubation: Incubate the cells for 24 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the MTT assay described previously or a luminescent ATP-based assay (e.g., CellTiter-Glo®) for higher sensitivity.
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Analysis: Calculate the percentage of neuroprotection afforded by the compound at each concentration by normalizing the results to the H₂O₂-only treated cells (0% protection) and the untreated control cells (100% viability).
Conclusion
This compound stands as a compound of significant interest, born from the fusion of two pharmacologically powerful chemical motifs. While its specific biological activities remain to be elucidated, its structural architecture provides a clear and rational basis for a focused investigation into its potential as an anti-cancer, anti-inflammatory, or neuroprotective agent. This guide provides the strategic framework and foundational methodologies to systematically evaluate its efficacy against current standards of care. The subsequent head-to-head experimental data will be the ultimate arbiter of its therapeutic promise and will determine its future trajectory in the drug development pipeline.
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A Researcher's Guide to the Cross-Validation of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
An Objective Comparison of Synthetic and Biological Performance Metrics
As a Senior Application Scientist, this guide provides a comprehensive framework for the cross-validation of the novel benzofuran derivative, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their prevalence in natural products and their wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] This document offers a comparative analysis of synthetic methodologies, detailed protocols for structural verification, and a framework for assessing biological efficacy, empowering researchers to make informed decisions in their drug discovery endeavors.
Part 1: Comparative Analysis of Synthetic Routes
The synthesis of 2-aroyl-3-aminobenzofuran derivatives is a critical first step. The chosen synthetic pathway not only influences yield and purity but also impacts scalability and cost-effectiveness. Below, we compare two plausible synthetic strategies.
Method A: Tandem Cyclization Approach
A contemporary and efficient method involves a cascade or tandem cyclization reaction. This often starts with readily available precursors like ortho-hydroxy α-aminosulfones and a suitable bromo-carbonyl compound.[3][4] This approach is favored for its high efficiency and atom economy.
Method B: Lewis Acid-Catalyzed Cyclization
An alternative route involves the Lewis acid-catalyzed cyclization of (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones.[5] While effective, this method may require more steps for precursor synthesis.
| Metric | Method A: Tandem Cyclization | Method B: Lewis Acid-Catalyzed Cyclization | Justification & Causality |
| Typical Yield | >85%[3] | 70-85%[5] | Tandem reactions often minimize intermediate isolation steps, reducing material loss and improving overall yield. |
| Reaction Steps | Fewer (often one-pot)[3] | Multi-step precursor synthesis required[5] | A one-pot synthesis is inherently more efficient, saving time, solvents, and energy. |
| Reagent Profile | Utilizes DMAP (catalyst), common solvents. | Requires Lewis acids (e.g., TiCl₄, SnCl₄). | Lewis acids can be moisture-sensitive and require stringent anhydrous conditions, adding complexity. |
| Scalability | Demonstrated up to Gram-scale.[3] | Generally good, but precursor synthesis may be a bottleneck. | The simplicity of the tandem approach often lends itself to more straightforward scaling. |
Experimental Workflow: Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.
Caption: High-level workflow for synthesis and purification.
Part 2: Physicochemical and Spectroscopic Cross-Validation
Rigorous analytical validation is non-negotiable to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods provides a complete structural picture.[6][7][8]
Analytical Techniques & Expected Results
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. For C₁₆H₁₃NO₂, the expected molecular weight is approximately 251.28 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 251.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key expected peaks include N-H stretching for the amine group (around 3300-3500 cm⁻¹), a strong C=O stretch for the ketone (around 1650-1680 cm⁻¹), and C-O-C stretching for the furan ring (around 1250 cm⁻¹).[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for aromatic protons, the amine protons (a broad singlet), and the methyl group protons (a singlet around 2.4 ppm).
-
¹³C NMR: Will confirm the number of unique carbon atoms, with characteristic shifts for the carbonyl carbon (around 190 ppm), aromatic carbons, and the methyl carbon.[9]
-
Protocol: Standard Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR, a thin film or KBr pellet can be prepared. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Run the samples on the respective spectrometers (e.g., 400 MHz NMR, FT-IR, ESI-MS).[7]
-
Data Analysis: Integrate peaks, determine chemical shifts (ppm), coupling constants (Hz), and m/z values.
-
Cross-Reference: Compare the obtained data with expected values and data from analogous compounds in the literature to confirm the structure.[3][6]
Analytical Workflow Diagram
Caption: Workflow for spectroscopic structural validation.
Part 3: Comparative In Vitro Biological Evaluation
The benzofuran scaffold is a known pharmacophore in anticancer drug discovery.[2][10] A crucial step in validation is to quantify the cytotoxic effects of the new compound against cancer cell lines and compare it to a clinical standard.
Comparative Cytotoxicity Profile
The following table presents a hypothetical but representative comparison of this compound against Doxorubicin, a standard chemotherapeutic agent, using the MTT assay to determine cell viability.
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HaCaT (Healthy Keratinocytes) IC₅₀ (µM) | Selectivity Index (SI) for A549 * |
| Target Compound | 12.5 | 18.2 | >100 | >8 |
| Doxorubicin (Reference) | 1.5 | 0.8 | 5.0 | 3.3 |
*Selectivity Index (SI) = IC₅₀ in healthy cells / IC₅₀ in cancer cells. A higher SI is desirable.
This data, though hypothetical, illustrates the goal: to find a compound with potent anticancer activity and a high selectivity index, indicating lower toxicity to healthy cells compared to the reference drug.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13]
-
Cell Seeding: Plate cancer cells (e.g., A549) and healthy control cells (e.g., HaCaT) in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the target compound and the reference drug (Doxorubicin) in the cell culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.[11][12]
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 540-590 nm using a microplate reader.[11][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothesized Mechanism of Action: Caspase-Mediated Apoptosis
Many cytotoxic agents induce programmed cell death, or apoptosis. A key pathway involves a cascade of enzymes called caspases.[15][16][17] The target compound could potentially trigger the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway.[15][16][18]
Conclusion
This guide outlines a systematic approach to the cross-validation of this compound. By objectively comparing synthetic routes, rigorously confirming the compound's structure through orthogonal analytical techniques, and evaluating its biological activity against established standards, researchers can build a robust and reliable data package. This methodical process of cross-validation is fundamental to identifying promising new therapeutic agents and advancing the field of drug discovery.
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A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Correlation of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone Activity
For researchers and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The benzofuran scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] This guide focuses on a specific derivative, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone , providing a framework for correlating its in vitro activities with in vivo efficacy. While direct experimental data for this exact molecule is limited in publicly available literature, this guide will draw upon established methodologies and data from structurally related 3-aminobenzofuran and benzofuran-2-yl methanone analogs to provide a robust predictive and comparative framework.
The core principle of this guide is to establish a logical and experimentally verifiable link between the molecular interactions of a compound in a controlled laboratory setting and its therapeutic potential in a complex biological system. We will explore the critical experimental choices, from initial cell-based assays to whole-animal models, and elucidate the causality behind these decisions.
I. The Benzofuran Core: A Foundation of Diverse Bioactivity
Benzofuran derivatives are a well-established class of heterocyclic compounds with a remarkable range of biological activities.[2][3] The fusion of a benzene ring with a furan ring creates a scaffold that can be readily functionalized to interact with various biological targets. The introduction of an amino group at the 3-position and a methanone linkage at the 2-position, as seen in our topic compound, offers key points for molecular interactions that can drive specific biological responses.
Structure-activity relationship (SAR) studies on related benzofuran derivatives have revealed that substitutions on the benzofuran core and the phenyl ring of the methanone moiety can significantly influence potency and selectivity.[4][5] For instance, in a series of 3-aminobenzofuran derivatives designed as cholinesterase inhibitors for potential Alzheimer's disease treatment, the nature and position of substituents on a benzyl group attached to the amino function dramatically altered inhibitory activity.[4] Electron-withdrawing groups like fluorine and chlorine were found to enhance inhibitory potency compared to electron-donating groups.[4] This highlights the importance of the electronic and steric properties of substituents in dictating biological activity.
II. In Vitro Evaluation: Unveiling the Molecular Mechanism
The initial assessment of a compound's potential begins with a battery of in vitro assays. These cell-free and cell-based experiments are designed to determine the compound's direct effect on a specific molecular target or cellular process. For a compound like this compound, a logical starting point is to investigate its potential anticancer and antimicrobial activities, given the known properties of the benzofuran class.[3][6]
A. Anticancer Activity Assessment
A common initial screen for anticancer potential is the evaluation of cytotoxicity against a panel of cancer cell lines.
Table 1: Representative In Vitro Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzofuran Derivative 1c | K562 (Leukemia) | MTT | 5.0 | [2] |
| Benzofuran Derivative 1e | MOLT-4 (Leukemia) | MTT | 0.1 | [2] |
| Benzofuran-2-carboxamide 50g | A549 (Lung) | MTT | 0.57 | [3] |
| Benzofuran-2-carboxamide 50g | HCT116 (Colon) | MTT | 0.87 | [3] |
| Benzofuran Derivative S6 | HeLa (Cervical) | Not Specified | Not Specified | [7] |
| Benzofuran Derivative S6 | HepG2 (Liver) | Not Specified | Not Specified | [7] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The choice of cell lines is critical and should ideally represent a variety of cancer types to identify potential selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, MOLT-4, HeLa)[2]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (or analog) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT into an insoluble purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT cytotoxicity assay.
B. Antimicrobial Activity Assessment
The benzofuran scaffold is also a known pharmacophore for antimicrobial agents.[6] Therefore, evaluating the activity of this compound against a panel of pathogenic bacteria and fungi is a logical step.
Table 2: Representative In Vitro Antimicrobial Activity of Benzofuran Derivatives
| Compound/Analog | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Benzofuran Derivative 5a | Staphylococcus aureus | Broth Dilution | 0.78-3.12 | [6] |
| Benzofuran Derivative 5b | Escherichia coli | Broth Dilution | 0.78-3.12 | [6] |
| Benzofuran Derivative 15 | Staphylococcus aureus | Broth Dilution | 3.12-12.5 | [6] |
| Benzofuran Derivative 7e | Staphylococcus aureus | Broth Dilution | 3.12-12.5 | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (or analog) dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Cefotaxime)[6]
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
III. In Vivo Validation: From Bench to Bedside
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. The complexity of a living organism, including factors like absorption, distribution, metabolism, and excretion (ADME), can significantly impact a compound's therapeutic effect. Therefore, well-designed in vivo studies are crucial for validating in vitro findings.
A. Anticancer Efficacy in Xenograft Models
For compounds showing promising in vitro cytotoxicity, the next logical step is to evaluate their antitumor activity in an animal model. The human tumor xenograft model in immunodeficient mice is a widely accepted standard.[7]
Table 3: Representative In Vivo Anticancer Efficacy of a Benzofuran Derivative (Compound S6) in a QGY-7401 Xenograft Model [7]
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound S6 | 50 | 750 ± 120 | 40 |
| Compound S6 | 100 | 450 ± 100 | 64 |
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the evaluation of a compound's anticancer efficacy in a mouse xenograft model.
Materials:
-
Human cancer cells (e.g., QGY-7401 liver cancer cells)[7]
-
Immunodeficient mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment groups via an appropriate route (e.g., intraperitoneal injection, oral gavage) at predetermined doses and schedules. The control group receives the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Caption: Workflow for a human tumor xenograft study.
IV. Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a meaningful correlation between the in vitro data and the in vivo outcomes. A strong IVIVC allows for the prediction of in vivo performance based on in vitro results, which can significantly streamline the drug development process.
For anticancer agents, a correlation can be sought between the in vitro IC50 values and the in vivo dose required to achieve a certain level of tumor growth inhibition. However, this is often not a simple linear relationship due to the complexities of pharmacokinetics and pharmacodynamics in a whole organism.
For antimicrobial agents, the correlation can be more direct. The in vitro MIC value can be related to the drug concentration that needs to be achieved and maintained at the site of infection in vivo to be effective.
V. Conclusion and Future Directions
While specific experimental data for this compound is not yet widely published, the rich body of research on related benzofuran derivatives provides a clear and logical path forward for its evaluation. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to design and execute experiments that can effectively bridge the gap between in vitro observations and in vivo therapeutic potential.
The key to a successful IVIVC lies in a systematic and rigorous experimental approach, starting with well-characterized in vitro assays to elucidate the mechanism of action and progressing to carefully designed in vivo models that can validate these findings in a more complex biological context. The future development of this compound and other novel benzofuran derivatives as potential therapeutic agents will depend on the successful navigation of this critical translational pathway.
VI. References
-
Hasanvand, Z., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 968393. Available at: [Link]
-
Li, Y., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry, 90, 527-535. Available at: [Link]
-
Liu, J., et al. (2012). Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. European Journal of Medicinal Chemistry, 54, 879-886. Available at: [Link]
-
Gaultier, C., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(11), 3324. Available at: [Link]
-
Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12053-12075. Available at: [Link]
-
A. Author et al. (2021). In vitro assay of benzofuran derivatives 3. ResearchGate. Available at: [Link]
-
Cui, M., et al. (2011). Synthesis and evaluation of benzofuran-2-yl(phenyl)methanone derivatives as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry, 19(13), 4148-4153. Available at: [Link]
-
Koca, M., et al. (2005). Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 10(4), 433-443. Available at: [Link]
-
A. Author et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]
-
A. Author et al. (2011). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Parekh, S., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-1948. Available at: [Link]
-
Gizebo, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Available at: [Link]
-
A. Author et al. (2022). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]
-
Gizebo, A., et al. (2022). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 27(23), 8234. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]
-
Gizebo, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]
-
A. Author et al. (2012). Synthesis and antimicrobial evaluation of 3-substituted-imine-6-hydroxy-benzofuran derivatives. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1386-1396. Available at: [Link]
-
Parekh, S., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-1948. Available at: [Link]
-
Ecker, G., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. Journal of Medicinal Chemistry, 39(24), 4767-4774. Available at: [Link]
-
Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28836-28859. Available at: [Link]
-
Chen, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(1), 1. Available at: [Link]
-
G-Demeter, D., et al. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. International Journal of Molecular Sciences, 22(16), 8886. Available at: [Link]
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A Comparative Guide to the Synthesis of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone for Drug Discovery
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, 3-amino-2-aroylbenzofurans are of particular interest due to their potential as anticonvulsants, neurotoxic agents, and inhibitors of tubulin polymerization. This guide provides an in-depth comparison of prominent synthetic routes to a key member of this class, (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone, offering researchers and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
Introduction to the Target Molecule
This compound is a heterocyclic ketone featuring a 3-aminobenzofuran core acylated at the 2-position with a 4-methylbenzoyl group. The strategic placement of the amino group and the aroyl moiety makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. The selection of an efficient, scalable, and cost-effective synthetic route is therefore a critical consideration in any drug discovery program targeting this scaffold.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct strategies. In this guide, we will compare three notable methods: a Cesium Carbonate (Cs₂CO₃)-mediated one-pot synthesis, a 4-Dimethylaminopyridine (DMAP)-mediated tandem cyclization, and a tandem Nucleophilic Aromatic Substitution (SNAr)-cyclocondensation.
| Parameter | Route 1: Cs₂CO₃-Mediated One-Pot Synthesis | Route 2: DMAP-Mediated Tandem Cyclization | Route 3: Tandem SNAr-Cyclocondensation |
| Starting Materials | 2-Hydroxybenzonitrile, 2-Bromo-4'-methylacetophenone | ortho-Hydroxy α-aminosulfone, 2-bromo-1,3-indandione | 4-Substituted perfluorobenzonitrile, α-Hydroxycarbonyl compound |
| Key Reagents | Cs₂CO₃, DMF | DMAP, DCE | DBU, THF or DMF |
| Reaction Time | 10–20 minutes | ~20 hours | 1–3 hours |
| Temperature | Room Temperature | Room Temperature | 80 °C to reflux |
| Reported Yield | Good to Excellent (typically >85%) | High (can exceed 95% for analogous spiro compounds) | Low to Good |
| Advantages | - Extremely rapid- High atom economy (one-pot)- Mild reaction conditions- Simple workup and purification | - High yields reported for related structures- Tolerates a variety of substrates- Scalable to gram scale | - Access to highly fluorinated analogs- Good for creating libraries of compounds |
| Disadvantages | - Requires specific bromoacetophenone precursor | - Longer reaction times- Multi-step preparation of starting materials (ortho-hydroxy α-aminosulfones) | - Requires specialized fluorinated starting materials- Higher temperatures needed- Yields can be variable |
Route 1: Cesium Carbonate (Cs₂CO₃)-Mediated One-Pot Synthesis
This method stands out for its remarkable efficiency and mild conditions, making it a highly attractive option for the rapid synthesis of 3-amino-2-aroyl benzofurans.
Mechanistic Rationale
The reaction proceeds via a one-pot, domino sequence initiated by the base, Cs₂CO₃. One equivalent of Cs₂CO₃ deprotonates the hydroxyl group of 2-hydroxybenzonitrile to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-bromo-4'-methylacetophenone in an O-alkylation step to form an acyclic intermediate. A second equivalent of Cs₂CO₃ facilitates the formation of a carbanion, which then undergoes an intramolecular cyclization by attacking the nitrile group. Tautomerization of the resulting intermediate yields the final 3-amino-2-aroylbenzofuran product.[1][2]
Experimental Protocol
Materials:
-
2-Hydroxybenzonitrile
-
2-Bromo-4'-methylacetophenone
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (for recrystallization)
Procedure:
-
In a 10 mL round-bottom flask, a mixture of 2-hydroxybenzonitrile (0.5 mmol), 2-bromo-4'-methylacetophenone (0.5 mmol), and Cs₂CO₃ (1.0 mmol, 2.0 equiv) in DMF (2.0 mL) is stirred at room temperature.[2]
-
The reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10–20 minutes.[1]
-
Upon completion, the reaction mixture is poured into ice water.
-
The resulting solid precipitate is collected by filtration and washed with cold water.
-
The crude product is purified by recrystallization from dichloromethane to afford this compound as a solid.[2]
Workflow Diagram
Caption: One-pot synthesis via Cs₂CO₃ mediation.
Route 2: DMAP-Mediated Tandem Cyclization
This route offers a pathway to aminobenzofuran derivatives through a cascade cyclization strategy, which has been shown to be high-yielding for related structures.[2]
Mechanistic Rationale
In this strategy, a suitably protected ortho-hydroxy α-aminosulfone is reacted with an electrophilic coupling partner, such as 2-bromo-1,3-indandione, in the presence of DMAP. DMAP acts as a nucleophilic catalyst, facilitating a tandem reaction sequence that leads to the formation of the benzofuran ring system. While the provided literature details the synthesis of spiroindanone derivatives, the underlying principle of forming the 3-aminobenzofuran core is applicable.
Experimental Protocol (Generalised)
Materials:
-
ortho-Hydroxy α-aminosulfone derivative
-
Electrophilic coupling partner (e.g., a 2-bromo-aroyl species)
-
4-Dimethylaminopyridine (DMAP)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
Procedure:
-
In a 5 mL glass reaction vessel, the ortho-hydroxy α-aminosulfone (0.15 mmol), the electrophilic partner (0.1 mmol), and DMAP (1.0 equiv) are combined in dry DCE (1.0 mL).[3]
-
The reaction mixture is stirred at room temperature for approximately 20 hours.[3]
-
The reaction progress is monitored by TLC.
-
Upon completion, the crude product is purified by silica gel column chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to isolate the desired 3-aminobenzofuran derivative.[3]
Workflow Diagram
Caption: DMAP-mediated tandem cyclization workflow.
Route 3: Tandem SNAr-Cyclocondensation
This approach is particularly useful for the synthesis of fluorinated 3-aminobenzofuran derivatives, which are of interest in medicinal chemistry due to the unique properties imparted by fluorine.
Mechanistic Rationale
The reaction involves a tandem sequence of a nucleophilic aromatic substitution (SNAr) followed by a cyclocondensation. An α-hydroxycarbonyl compound acts as a bis-nucleophile. The reaction is initiated by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the hydroxyl group of the α-hydroxycarbonyl compound. The resulting alkoxide then attacks the electron-deficient fluorinated benzonitrile, displacing a fluoride ion via an SNAr mechanism. This is followed by an intramolecular cyclization where the enolate attacks the nitrile group, leading to the formation of the 3-aminobenzofuran ring after tautomerization.[1][4][5]
Experimental Protocol (Generalised)
Materials:
-
4-Substituted perfluorobenzonitrile
-
α-Hydroxy-4'-methylacetophenone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
The appropriate 4-substituted perfluorobenzonitrile (2 mmol) and α-hydroxy-4'-methylacetophenone (2 mmol) are dissolved in a minimal volume of anhydrous THF (3 mL) or DMF (4 mL).[5]
-
DBU (0.75 mL, 5 mmol) is added to the solution.[5]
-
The resulting solution is heated at 80 °C (for DMF) or reflux (for THF) for 1–3 hours, with the reaction progress monitored by TLC.[5]
-
After cooling, the mixture is diluted with water.
-
If a solid precipitates, it is collected by suction filtration. Otherwise, the product is extracted with ethyl acetate.
-
The crude product is purified by column chromatography on silica gel.[5]
Workflow Diagram
Caption: Tandem SNAr-cyclocondensation pathway.
Conclusion and Recommendations
For the direct and efficient synthesis of this compound, the Cesium Carbonate (Cs₂CO₃)-mediated one-pot synthesis is unequivocally the superior choice. Its operational simplicity, extremely short reaction times, mild conditions, and high yields make it an ideal method for both small-scale library synthesis and larger-scale production.
The DMAP-mediated tandem cyclization represents a viable, albeit slower, alternative. Its main drawback is the need for pre-synthesized, specialized starting materials. However, its demonstrated high yields for analogous structures suggest it could be a robust method if the starting materials are readily available.
The tandem SNAr-cyclocondensation is a more specialized route, primarily suited for the synthesis of fluorinated analogs. While it broadens the accessible chemical space, the requirement for fluorinated precursors and potentially more variable yields make it less ideal for the direct synthesis of the non-fluorinated target molecule.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale, available starting materials, and the need for structural diversity. However, for the title compound, the Cs₂CO₃-mediated method offers an unparalleled combination of speed, efficiency, and simplicity.
References
-
Panday, A. K., Ali, D., & Choudhury, L. H. (2020). Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega, 5(7), 3364–3375. [Link]
-
Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]
-
Zhu, R.-R., Hou, X.-Q., & Du, D.-M. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. [Link]
-
Chambers, R. D., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances, 5, 12843-12853. [Link]
-
Chambers, R. D., et al. (2015). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Loughborough University Research Repository. [Link]
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A Comparative Guide to (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone and its Analogs: A Versatile Scaffold in Drug Discovery
This guide provides a comprehensive comparison of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone and the broader class of 3-aminobenzofuran derivatives. While specific experimental data for the title compound is limited in publicly accessible literature, this document synthesizes findings from closely related analogs to offer researchers, scientists, and drug development professionals a thorough understanding of the potential advantages and disadvantages of this chemical scaffold. We will delve into its burgeoning role in medicinal chemistry, compare it with established alternatives, and provide actionable experimental protocols.
Introduction to the 3-Aminobenzofuran Scaffold
The benzofuran moiety is a privileged heterocyclic scaffold found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The introduction of an amino group at the 3-position significantly enhances the pharmacological profile of the benzofuran core, leading to promising applications in therapeutic areas such as neurodegenerative diseases and oncology.[3][4] this compound represents a specific example of this class, characterized by a 4-methylphenyl ketone substituent at the 2-position. While this specific molecule is commercially available for research purposes, it often comes with limited analytical data, a common challenge for novel compounds in early discovery phases.[5]
This guide will, therefore, focus on the collective properties of 3-aminobenzofuran derivatives to provide a robust framework for evaluating their potential.
Advantages of Utilizing the 3-Aminobenzofuran Scaffold
The primary advantage of this class of compounds lies in their significant and diverse pharmacological potential, coupled with established synthetic routes that allow for extensive derivatization.
Potent and Multifunctional Biological Activity
Recent research has highlighted the promise of 3-aminobenzofuran derivatives as multifunctional agents, particularly for complex multifactorial diseases like Alzheimer's.
-
Anti-Alzheimer's Properties: A novel series of 3-aminobenzofuran derivatives were designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the pathology of Alzheimer's disease.[3][6] Notably, certain derivatives with a 2-fluorobenzyl moiety exhibited the best inhibitory activity.[3][6] Furthermore, these compounds have been shown to inhibit the aggregation of β-amyloid plaques, another crucial aspect of Alzheimer's pathology.[3][7]
-
Antiproliferative Effects: Benzofuran-2-yl methanone derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[1][8] Some analogs have also been shown to play a role in reversing multidrug resistance in cancer cells, a major challenge in chemotherapy.[1][8]
Synthetic Accessibility and Versatility
The 3-aminobenzofuran core is accessible through several synthetic strategies, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
Tandem and Cascade Reactions: Efficient synthetic methods, such as tandem SNAr-cyclocondensation and DMAP-mediated tandem cyclization reactions, have been developed for the synthesis of 3-aminobenzofurans.[9][10] These methods often involve one-pot procedures, which are advantageous in terms of time and resource efficiency.
-
Copper-Catalyzed Annulative Amination: A facile, one-step method for synthesizing 3-aminobenzofurans involves the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines under mild conditions.[11] This approach offers a direct route to the desired scaffold from readily available starting materials.
Disadvantages and Research Challenges
Despite their promise, there are several challenges and potential disadvantages to consider when working with 3-aminobenzofuran derivatives.
-
Limited Commercial Data for Specific Analogs: As mentioned, specific compounds like this compound are often supplied with minimal analytical data, placing the onus of identity and purity confirmation on the researcher.
-
Potential for Off-Target Effects: As with any biologically active scaffold, there is a potential for off-target interactions that could lead to unforeseen side effects. Comprehensive preclinical safety and toxicity studies are crucial.
-
Complexity of Multi-Step Syntheses: While general synthetic routes to the core exist, the synthesis of specific, highly functionalized derivatives can be complex and may require multi-step procedures with potentially low overall yields.
Comparison with Alternative Scaffolds
The therapeutic potential of 3-aminobenzofuran derivatives can be contextualized by comparing their performance with other established compounds in similar applications.
Cholinesterase Inhibitors for Alzheimer's Disease
The table below compares the reported IC50 values of a potent 3-aminobenzofuran derivative with Donepezil, a standard drug used for Alzheimer's treatment.
| Compound Class | Target | IC50 (µM) | Reference |
| 3-Aminobenzofuran Derivative (5f) | AChE | 0.64 | [3] |
| BuChE | 1.28 | [3] | |
| Donepezil | AChE | 0.02 | [3] |
| BuChE | 3.56 | [3] |
As the data indicates, while the 3-aminobenzofuran derivative shows potent inhibition of both enzymes, Donepezil remains a more potent AChE inhibitor. However, the dual inhibitory action of the 3-aminobenzofuran derivative could offer a therapeutic advantage.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a 3-aminobenzofuran derivative, based on published methods.[3]
Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine
-
Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile: To a solution of 2-hydroxybenzonitrile (1 mmol) in dry DMF (10 mL), add K2CO3 (1.5 mmol) and 4-(bromomethyl)pyridine hydrobromide (1.1 mmol). Stir the mixture at room temperature for 12 hours. After completion of the reaction (monitored by TLC), pour the mixture into ice-water and extract with ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 2: Cyclization to 4-(3-aminobenzofuran-2-yl)pyridine: To a solution of 2-(pyridin-4-ylmethoxy)benzonitrile (1 mmol) in dry DMF (10 mL), add potassium tert-butoxide (t-BuOK) (1.5 mmol). Heat the reaction mixture at 80°C for 2 hours. After cooling, add water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to obtain the title compound.
Visualization of Workflows
The following diagrams illustrate a general synthetic pathway and a conceptual workflow for biological evaluation.
Caption: General synthetic scheme for 3-aminobenzofuran derivatives.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Introduction: As researchers and drug development professionals, our work with novel chemical entities like (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone (CAS No. 333435-40-8) pushes the boundaries of science. This responsibility extends to the entire lifecycle of these compounds, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for managing waste streams containing this specific aminobenzofuran derivative. Our primary objective is to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, we will proceed with a cautious approach, treating it as a potentially hazardous substance based on the known properties of its structural class.
Part 1: Hazard Assessment & Characterization
The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. While specific toxicological data for this compound is limited, we can infer a hazard profile from its chemical structure and data on analogous compounds.
Chemical Identity:
Inferred Hazard Profile: The benzofuran scaffold is a common feature in biologically active compounds, and its derivatives can exhibit various toxicological effects.[3][4] Studies on 2,3-benzofuran have indicated potential liver and kidney toxicity in animal models following oral exposure.[5] Furthermore, a Safety Data Sheet for a structurally related compound, (3-Amino-6-nitro-1-benzofuran-2-yl)(4-fluorophenyl)methanone, classifies it as a skin irritant, a serious eye irritant, and a substance that may cause respiratory irritation.[6]
Therefore, in line with prudent laboratory practices, This compound must be handled as a hazardous chemical waste with unknown long-term toxicity. It should not be disposed of in standard trash or poured down the drain.[7][8]
| Property/Hazard | Information/Assessment | Source/Rationale |
| Physical State | Solid (Assumed based on typical lab chemicals) | General Knowledge |
| Acute Toxicity (Oral) | Unknown. Treat as potentially toxic. | Prudent Practice, Analog Data[9] |
| Skin Corrosion/Irritation | Potential Irritant. | Inferred from structural analogs[6] |
| Serious Eye Damage/Irritation | Potential Serious Irritant. | Inferred from structural analogs[6] |
| Respiratory Sensitization | Potential Irritant. Avoid dust inhalation. | Inferred from structural analogs[6] |
| Carcinogenicity/Mutagenicity | Data not available. Treat with caution. | Lack of specific data |
| Environmental Hazard | Unknown. Avoid release to the environment.[6] | Prudent Practice |
Part 2: Procedural Disposal Protocol
This protocol is designed to comply with general guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12][13] Always consult your institution's specific Environmental Health & Safety (EHS) office for local requirements.
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure correct disposal.[14][15]
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, always wear standard PPE:
-
Nitrile gloves (or other chemical-resistant gloves)
-
Safety glasses with side shields or goggles
-
A properly fastened lab coat
-
-
Designate a Waste Container:
-
Collect Waste:
-
Solid Waste: Place unadulterated this compound waste directly into the designated solid waste container.
-
Contaminated Materials: Items such as weighing papers, contaminated gloves, and absorbent pads used for cleaning minor spills should be collected in a separate, clearly labeled bag or container for solid chemical waste.
-
Solutions: If the compound is in solution, it should be collected in a designated liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. For example, do not mix with strong acids, bases, or oxidizing agents.[6][14]
-
Step 2: Labeling the Waste Container
Accurate labeling is a regulatory requirement and essential for safety.[10][11][16]
-
Your hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "333435-40-8"
-
List of Constituents: If it's a mixture, list all components and their approximate percentages.[14]
-
Hazard Statement: "Caution: Toxicity Unknown. Potential Irritant."
-
Principal Investigator's Name and Laboratory Information.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation until it is ready for pickup.[14][16]
-
Location: The designated waste container should be kept in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Containment: Place the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[8][16]
-
Inspection: Visually inspect the container weekly for any signs of leakage or deterioration.[11][14]
Caption: Disposal Workflow Diagram
Step 4: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical must be properly decontaminated before disposal.[8]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[8] Never pour rinsate down the drain.
-
Deface Label: After triple rinsing, obliterate or remove the original chemical label on the container.
-
Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.
Step 5: Managing Spills
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For a small spill of the solid compound, proceed with cleanup. For large spills or if significant dust is generated, evacuate the area and contact your institution's EHS for an emergency response.
-
Cleanup:
-
Wearing full PPE, gently sweep or scoop the solid material into a designated hazardous waste container. Avoid creating dust.
-
Use a damp paper towel or an appropriate absorbent pad to wipe the area clean.
-
All cleanup materials (gloves, pads, towels) must be disposed of as hazardous chemical waste.
-
Part 3: Final Disposal and Waste Minimization
Arranging for Pickup: Once your waste container is full (typically no more than 90% capacity) or has reached the storage time limit set by your institution (e.g., 12 months), contact your EHS department to schedule a pickup.[12][16] Do not transport hazardous waste yourself.[8] EHS personnel are trained to handle and transport the waste to a licensed disposal facility for final treatment, such as incineration or solidification.[10]
Waste Minimization: As a best practice, always strive to minimize waste generation.[15][16]
-
Order only the quantity of the chemical needed for your experiments.
-
Maintain an accurate chemical inventory to avoid ordering duplicates.
-
If possible, use microscale techniques to reduce the volume of waste produced.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.
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A Comprehensive Guide to the Safe Handling of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone (CAS No. 333435-40-8). As a novel compound potentially used in multifaceted research, including as an agent for treating Alzheimer's disease, a thorough understanding of its safe handling is paramount.[1][2] While specific toxicity data for this compound is limited, this guide synthesizes information from structurally related compounds and established laboratory safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Triage
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling is warranted. Structurally related aminobenzofuran derivatives have shown potential hazards, including oral toxicity and the potential to cause allergic skin reactions.[3] Therefore, this compound should be treated as a potentially hazardous substance. All handling procedures must be conducted by technically qualified personnel.[4]
Key Potential Hazards:
-
Acute Oral Toxicity: Based on data for 3-Aminobenzofuran-2-carboxamide, ingestion may be toxic.[3]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[3]
-
Inhalation: As a powdered substance, it may pose a respiratory hazard if dust is generated.[5][6]
-
Eye Irritation: Direct contact with eyes may cause irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound. The following PPE is mandatory when working with this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl Rubber, PVC, or Neoprene).[6] | To prevent skin contact and potential sensitization. Thicker gloves generally offer better protection.[7] |
| Eye Protection | Safety goggles with side shields or a face shield.[8] | To protect eyes from splashes or airborne particles. Standard eyeglasses are not sufficient.[7] |
| Body Protection | A long-sleeved laboratory coat. Consider a disposable gown for procedures with a higher risk of contamination.[9] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work within a certified chemical fume hood.[5] If a fume hood is not available, a NIOSH-approved respirator (e.g., N95) is required, especially when handling the powder.[9] | To minimize the risk of inhaling airborne particles. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Weighing
-
Designated Area: All handling of this compound should be performed in a designated area within a well-ventilated laboratory, preferably inside a chemical fume hood.[5]
-
PPE Donning: Before handling the compound, don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a spatula to carefully transfer the material.[5] Avoid generating dust. Perform this task within a fume hood or a ventilated balance enclosure to minimize inhalation risk.[5]
3.2. Solubilization and Reaction
-
Solvent Selection: Consult your specific research protocol for appropriate solvents.
-
Dissolution: In a chemical fume hood, add the solvent to the reaction vessel containing the pre-weighed compound.
-
Heating: If the protocol requires heating, use a controlled heating mantle and a condenser to prevent the release of solvent vapors.
3.3. Post-Reaction Workup and Purification
-
Quenching: Safely quench the reaction mixture according to your established protocol within the fume hood.
-
Extraction and Purification: All subsequent steps, such as extractions and column chromatography, must be performed inside a chemical fume hood.[5]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step.
4.1. Waste Segregation
-
Solid Waste: Collect all unused compounds and contaminated disposable materials (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
4.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations. Do not pour any waste down the drain. [5]
Emergency Procedures
5.1. Spills
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Cleanup: For small spills, and only if you are trained to do so, use an appropriate absorbent material and wear full PPE. Collect the spilled material and absorbent in a sealed container for hazardous waste disposal.
5.2. Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
